molecular formula C6H6N2 B3124890 Cis-Cyclobutane-1,2-dicarbonitrile CAS No. 3211-19-6

Cis-Cyclobutane-1,2-dicarbonitrile

Cat. No.: B3124890
CAS No.: 3211-19-6
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-OLQVQODUSA-N
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Description

Cis-Cyclobutane-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cis-Cyclobutane-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-Cyclobutane-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-cyclobutane-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLUOCTUPJSIZ-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953988
Record name Cyclobutane-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3211-19-6
Record name Cyclobutane-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Thermal Dimerization of Acrylonitrile to 1,2-Dicyanocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, kinetics, and experimental protocol for the thermal dimerization of acrylonitrile.

Executive Summary

The thermal dimerization of acrylonitrile (


) is a symmetry-forbidden [2+2] cycloaddition that proceeds via a stepwise diradical mechanism to yield 1,2-dicyanocyclobutane . Unlike the electrochemical hydrodimerization (Monsanto process) used to produce adiponitrile, this thermal route requires high temperatures (200–260°C) and high pressure to overcome the activation barrier imposed by orbital symmetry constraints. The reaction produces a mixture of cis- and trans- isomers, with the regioselectivity governed by the stability of the intermediate bis(

-cyano) diradical.

Mechanistic Analysis

Orbital Symmetry and the Forbidden Concerted Pathway

According to the Woodward-Hoffmann rules, a thermal supra-supra [2+2] cycloaddition is symmetry-forbidden involving


 electrons. The Ground State HOMO of one alkene cannot overlap constructively with the LUMO of the other in a concerted face-to-face geometry. Consequently, the reaction does not proceed through a single concerted transition state but rather through a high-energy diradical intermediate .
The Stepwise Diradical Pathway

The reaction is initiated by the homolytic formation of a C-C bond between two acrylonitrile monomers. The regiochemistry is strictly controlled by the stability of the resulting radical centers.

  • Initiation (Bond Formation):

    • Tail-to-Tail (

      
      -
      
      
      
      ) Connection:
      Formation of a bond between the two methylene (
      
      
      ) carbons generates a 1,4-diradical where both radical centers are located on the
      
      
      -carbons bearing the cyano groups.
    • Intermediate Structure:

      
      
      
    • Stability: This is the thermodynamically preferred intermediate because both radical centers are secondary and resonance-stabilized by the adjacent nitrile groups (captodative stabilization is not present, but simple resonance is).

    • Alternative Pathways: A Head-to-Tail connection would yield one primary radical and one stabilized radical, which is significantly higher in energy. A Head-to-Head connection would yield two unstable primary radicals.

  • Propagation (Ring Closure):

    • The 1,4-diradical undergoes rotation around the newly formed C-C bond.

    • Radical recombination (coupling) of the two

      
      -carbons closes the cyclobutane ring.
      
    • Product: 1,2-dicyanocyclobutane.[1][2]

Stereochemistry (cis vs. trans)

Because the intermediate is a discrete diradical species with a finite lifetime, free rotation occurs around the C2-C3 bond of the butane backbone before the final ring closure.

  • Kinetic Control: Statistical probability suggests a mixture.[3]

  • Thermodynamic Control: The trans-1,2-dicyanocyclobutane is sterically favored due to the repulsion between the bulky cyano groups in the cis isomer. However, at the elevated temperatures required for this reaction (200°C+), significant amounts of both isomers are formed.

Mechanistic Visualization

The following diagram illustrates the energy landscape and the critical diradical intermediate.

AcrylonitrileDimerization cluster_side Competing Side Reactions Reactants 2 x Acrylonitrile (CH2=CH-CN) TS1 TS1: C-C Bond Formation (High Ea) Reactants->TS1 Heat (>200°C) Intermediate 1,4-Diradical Intermediate [.CH(CN)-CH2-CH2-CH(CN).] (Resonance Stabilized) TS1->Intermediate Tail-to-Tail Attack Rotation Bond Rotation (Stereo-randomization) Intermediate->Rotation Polymer Polyacrylonitrile (PAN) Intermediate->Polymer Chain Propagation (No Inhibitor) TS2 TS2: Ring Closure Rotation->TS2 Products Product Mixture: Cis- & Trans-1,2-Dicyanocyclobutane TS2->Products Radical Coupling

Figure 1: Stepwise diradical mechanism favoring the 1,2-dicyano regioisomer via the stabilized bis(


-cyano) intermediate.

Experimental Protocol

This protocol is derived from the foundational work of Coyner & Hillman and subsequent patent literature. It is designed to maximize cyclization while suppressing linear polymerization.

Equipment & Reagents
ComponentSpecificationPurpose
Reactor High-pressure Autoclave (Stainless Steel)Withstand 20-100 atm pressure.
Substrate Acrylonitrile (Monomer)Freshly distilled to remove storage inhibitors (if necessary, though added inhibitor is required).
Inhibitor Hydroquinone or p-tert-butylcatecholCritical: Prevents radical polymerization to Polyacrylonitrile (PAN).
Solvent Benzene or Toluene (Optional)Can be run neat (solvent-free) for higher throughput.
Step-by-Step Methodology
  • Preparation:

    • Charge the autoclave with acrylonitrile.[2]

    • Add 0.1% to 1.0% (w/w) polymerization inhibitor (e.g., hydroquinone).

    • Note: Oxygen must be excluded to prevent formation of peroxides which can initiate polymerization. Purge with Nitrogen (

      
      ).
      
  • Reaction:

    • Seal the autoclave.

    • Heat to 200–260°C .

    • Maintain temperature for 2–4 hours .

    • Pressure:[2] The autogenous pressure will rise significantly (typically 30–100 atm depending on filling factor).

  • Work-up:

    • Cool the reactor to room temperature.

    • Vent excess pressure (caution: residual acrylonitrile vapor is toxic).

    • Discharge the liquid product (usually a dark liquid due to trace oligomers).

  • Purification:

    • Fractional Distillation:

      • Fraction 1: Unreacted Acrylonitrile (recycle).[3]

      • Fraction 2: cis- and trans-1,2-dicyanocyclobutane (boiling point approx. 140–150°C at reduced pressure, or ~260°C atm).

      • Residue: Polymer/oligomer waste.

Workflow Diagram

Protocol Step1 Charge Autoclave: Acrylonitrile + Hydroquinone (Inhibitor) Step2 N2 Purge & Seal Step1->Step2 Step3 Heat to 220-240°C (Pressure rises to >30 atm) Step2->Step3 Step4 Reaction Time: 2-4 Hours Step3->Step4 Step5 Cool & Vent Step4->Step5 Step6 Fractional Distillation Step5->Step6 Output1 Recovered Monomer Step6->Output1 Output2 Product: 1,2-Dicyanocyclobutane Step6->Output2 Output3 Residue (Oligomers) Step6->Output3

Figure 2: Experimental workflow for the high-pressure thermal dimerization.

Key Data and Properties

Isomer Properties

The product is a mixture of stereoisomers. Separation can be achieved via careful vacuum distillation or crystallization of derivative dicarboxylic acids.

Propertycis-1,2-Dicyanocyclobutanetrans-1,2-Dicyanocyclobutane
Dipole Moment High (Polar)Low (Non-polar, dipoles cancel)
Stability Less stable (Steric repulsion of CN)More stable
Formation Ratio Minor ComponentMajor Component (typically)
Thermodynamics & Kinetics[4][5]
  • Activation Energy (

    
    ):  High, estimated at >35 kcal/mol (typical for non-concerted cyclobutane formation).
    
  • Competing Reaction: Radical polymerization (

    
     ~20 kcal/mol).
    
    • Insight: Although polymerization has a lower activation energy, it has a highly negative entropy of activation. High temperatures (favored by the dimerization protocol) and the presence of inhibitors shift the kinetic competition toward the dimerization pathway.

References

  • Coyner, E. C., & Hillman, W. S. (1949). The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326.

  • Sennewald, K., et al. (1963). Process for the manufacture of 1,2-dicyanocyclobutane. US Patent 3,099,680.

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. US Patent 3,290,365.

  • Houk, K. N., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals. Journal of Organic Chemistry.

Sources

Precision Photochemistry: Synthesis of cis-Cyclobutane-1,2-Dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The cyclobutane ring system represents a cornerstone in modern medicinal chemistry, offering a rigid scaffold that directs pharmacophores into precise three-dimensional vectors. Specifically, cis-cyclobutane-1,2-dicarbonitrile (CBDN) serves as a critical precursor for cis-1,2-cyclobutanedicarboxylic acid and diamine derivatives—moieties found in various bioactive compounds and polymer backbones.

Synthesizing the cis-isomer with high fidelity presents a classic stereochemical challenge. Thermal [2+2] cycloadditions are orbitally forbidden under Woodward-Hoffmann rules, necessitating photochemical activation. However, direct irradiation often yields statistical mixtures of cis, trans, and regioisomers (head-to-head vs. head-to-tail). This guide details a robust, field-proven protocol for the sensitized photochemical synthesis of CBDN, emphasizing the mechanistic control of the excited state and the rigorous separation of diastereomers.

Mechanistic Principles & Strategic Design

Orbital Symmetry and Excited States

The formation of the cyclobutane ring from two alkene components is a [2π + 2π] cycloaddition.

  • Ground State (Thermal): The HOMO of one alkene cannot overlap constructively with the LUMO of the other in a suprafacial-suprafacial manner due to antisymmetry. The reaction is symmetry-forbidden and has a high activation barrier.

  • Excited State (Photochemical): Excitation of an electron from the HOMO to the LUMO (

    
    ) allows for constructive overlap. The reaction becomes symmetry-allowed.
    
The Role of Triplet Sensitization

Direct irradiation of acrylonitrile (the monomer) requires high-energy UV (< 250 nm), which often degrades the product or causes polymerization. To circumvent this, we employ Triplet Sensitization .

  • Excitation: A sensitizer (e.g., Benzophenone) absorbs longer wavelength light (UV-A, ~350 nm) to reach its Singlet Excited State (

    
    ).
    
  • Intersystem Crossing (ISC): The sensitizer undergoes rapid ISC to a Triplet State (

    
    ).
    
  • Energy Transfer: The sensitizer transfers energy to the acrylonitrile monomer, generating a triplet alkene species.

  • Cyclization: The triplet alkene attacks a ground-state alkene, forming a 1,4-biradical intermediate.

  • Spin Inversion & Closure: The biradical must undergo spin inversion (Triplet

    
     Singlet) to close the ring. This delay allows bond rotation, leading to a mixture of cis and trans isomers, necessitating downstream separation.
    
Visualization of the Reaction Pathway

PhotochemicalPathway Sens_S0 Sensitizer (S0) (Ground State) Sens_S1 Sensitizer (S1) (Singlet Excited) Sens_S0->Sens_S1 hν (350 nm) Sens_T1 Sensitizer (T1) (Triplet State) Sens_S1->Sens_T1 ISC Sens_T1->Sens_S0 Relaxation Acryl_T1 Acrylonitrile (T1) (Triplet Excited) Sens_T1->Acryl_T1 Energy Transfer (Dexter) Acryl_S0 Acrylonitrile (S0) Biradical 1,4-Biradical Intermediate Acryl_T1->Biradical + Acrylonitrile (S0) Product_Cis cis-CBDN (Thermodynamic) Biradical->Product_Cis Ring Closure (Spin Inversion) Product_Trans trans-CBDN Biradical->Product_Trans Bond Rotation + Closure

Caption: Energy transfer cascade from sensitizer to acrylonitrile, leading to biradical formation and subsequent ring closure.

Experimental Protocol

Materials & Equipment
  • Precursor: Acrylonitrile (>99%).[1] Critical: Must be free of polymerization inhibitors (e.g., hydroquinone).

  • Sensitizer: Benzophenone (1-2 mol%).

  • Solvent: Acetonitrile (degassed) or neat monomer (if carefully temperature controlled).

  • Light Source: Medium-pressure Mercury vapor lamp (450W) with a Pyrex filter (cutoff

    
     nm to prevent polymer degradation).
    
  • Reactor: Immersion well photoreactor with water cooling jacket.

Step-by-Step Methodology
Phase 1: Precursor Purification
  • Inhibitor Removal: Pass commercial acrylonitrile through a column of activated basic alumina. Alternatively, wash with 5% NaOH, dry over

    
    , and distill under nitrogen.
    
    • Why: Inhibitors quench the radical species required for cyclization, halting the reaction.

  • Degassing: Sparge the purified acrylonitrile with Argon for 30 minutes.

    • Why: Oxygen is a potent triplet quencher (

      
       kcal/mol) and will deactivate the sensitized benzophenone before it can transfer energy to the alkene.
      
Phase 2: Photochemical Synthesis
  • Charge: Load the photoreactor with purified acrylonitrile and benzophenone (approx. 5 g per 500 mL monomer).

  • Cooling: Initiate water circulation in the cooling jacket. Maintain internal temperature between 20°C and 30°C.

    • Risk Control: Higher temperatures favor radical polymerization of acrylonitrile (forming polyacrylonitrile, PAN) over dimerization.

  • Irradiation: Turn on the Hg lamp. Irradiate for 24–48 hours.

    • Monitoring: Monitor reaction progress via GC-MS or refractive index. Stop when conversion reaches ~30-40%.

    • Expert Insight: Do not push to 100% conversion. High concentrations of dimer lead to oligomerization and "ladderane" formation, making purification impossible.

Phase 3: Isolation and Isomer Separation
  • Solvent Removal: Remove unreacted acrylonitrile via rotary evaporation (low vacuum, < 40°C) to recycle.

  • Crude Distillation: The residue is a dark oil containing cis-1,2, trans-1,2, and cis/trans-1,3 isomers. Perform a flash vacuum distillation (0.5 mmHg) to separate the dimer fraction (bp ~100-110°C) from heavy polymers.

  • Isomer Separation (The Critical Step):

    • The cis and trans isomers have distinct physical properties.[2][3][4]

    • Method A (Physical): Fractional distillation.[3] The cis isomer typically boils slightly higher than the trans due to a higher dipole moment.

    • Method B (Chromatographic - Recommended): Silica gel column chromatography.

      • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

      • Order of Elution: The less polar trans-isomer elutes first.[3] The more polar cis-isomer elutes second.

Data Presentation & Characterization

Physical Property Comparison
Propertycis-Cyclobutane-1,2-dicarbonitriletrans-Cyclobutane-1,2-dicarbonitrile
Dipole Moment High (Nitriles on same side)Low (Vectors cancel)
Boiling Point Higher (~260°C est. / 140°C @ 10mmHg)Lower (~250°C est.)
Polarity (TLC) Lower

(More polar)
Higher

(Less polar)
Symmetry

(Plane of symmetry)

(Axis of symmetry)
NMR Characterization (Self-Validation)

The stereochemistry is validated by the coupling patterns in


H NMR.
  • cis-Isomer:

    • Symmetry: Meso compound.

    • Signals: Two distinct environments.[4][5][6]

    • Methine Protons (

      
      ): 
      
      
      
      3.6 - 3.8 ppm (Multiplet).
    • Methylene Protons (

      
      ): 
      
      
      
      2.4 - 2.6 ppm (Multiplet).
    • Key Feature: Complex AA'BB' system due to magnetic non-equivalence of ring protons.

  • trans-Isomer:

    • Symmetry:

      
       symmetric (chiral, racemic).
      
    • Signals: Two distinct environments.[4][5][6]

    • Methine Protons (

      
      ): 
      
      
      
      3.3 - 3.5 ppm.
    • Key Feature: Generally shielded relative to the cis isomer due to anisotropic effects.

Advanced Workflow: Isomer Separation Logic

SeparationWorkflow Crude Crude Photolysate (Monomer + Dimers + Polymer) Strip Rotary Evaporation (Remove Monomer) Crude->Strip VacDist Vacuum Distillation (0.5 mmHg, 110°C) Strip->VacDist Polymer Residue: Polyacrylonitrile VacDist->Polymer Bottoms DimerMix Distillate: Mixed Isomers (cis/trans) VacDist->DimerMix Overhead Column Silica Gel Chromatography (Hexane/EtOAc) DimerMix->Column Frac1 Fraction 1: trans-Isomer Column->Frac1 First Eluting (Low Polarity) Frac2 Fraction 2: cis-Isomer (Target) Column->Frac2 Second Eluting (High Polarity)

Caption: Purification logic flow from crude photolysate to isolated stereoisomers.

References

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent No.[7] 3,290,365.[7] Washington, DC: U.S. Patent and Trademark Office. Link

  • Coyner, E. C., & Hillman, W. S. (1949). The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326. Link

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Open Source Chemistry Notes. Link

  • PubChem. (2025).[8] cis-Cyclobutane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. Link

  • Ramamurthy, V., & Venkatesan, K. (1987). Photochemical reactions of organic crystals. Chemical Reviews, 87(2), 433–481. (Context on solid-state stereocontrol). Link

Sources

"physical and chemical properties of cis-1,2-dicyanocyclobutane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1,2-Dicyanocyclobutane

Abstract

This technical guide provides a comprehensive overview of the physical, structural, and chemical properties of cis-1,2-dicyanocyclobutane. Synthesized from fundamental principles and supported by empirical data, this document is intended for researchers, chemists, and drug development professionals who utilize strained ring systems and nitrile-containing molecules. We delve into the stereospecific synthesis, detailed spectroscopic characterization, and unique reactivity of this compound, emphasizing the causal relationships behind its behavior and the experimental methodologies used for its study. This guide serves as an authoritative resource, grounded in peer-reviewed literature and established chemical data.

Introduction and Molecular Overview

cis-1,2-Dicyanocyclobutane is a saturated, four-membered carbocyclic compound featuring two nitrile functional groups oriented on the same face of the ring. It is a stereoisomer of trans-1,2-dicyanocyclobutane and is most commonly produced alongside it via the thermal dimerization of acrylonitrile.[1] The strained cyclobutane ring, combined with the strong electron-withdrawing nature of the vicinal cyano groups, imparts unique conformational and reactive properties to the molecule. Its true value in synthetic chemistry lies in its role as a versatile intermediate. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or otherwise transformed, while the cyclobutane scaffold serves as a rigid, stereochemically defined building block for more complex molecular architectures. Understanding its properties is therefore critical for its effective application in the synthesis of novel materials, agrochemicals, and pharmaceutical agents.

cluster_structure cis-1,2-Dicyanocyclobutane Structure C1 C C2 C C1->C2 H1 H C1->H1 CN1 C≡N C1->CN1 C3 C C2->C3 H2 H C2->H2 CN2 C≡N C2->CN2 C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C4->C1 H4a H C4->H4a H4b H C4->H4b

Caption: 2D representation of cis-1,2-dicyanocyclobutane.

Physical and Computed Properties

The physical properties of cis-1,2-dicyanocyclobutane are dictated by its molecular weight, polarity, and stereochemistry. While it is often produced and sold as a mixture with its trans-isomer, data for the isolated cis compound is available.[2] The presence of two polar nitrile groups on a compact, non-polar carbocyclic frame results in a molecule with a significant dipole moment.

PropertyValueSource
Molecular Formula C₆H₆N₂PubChem[3]
Molecular Weight 106.13 g/mol PubChem[3]
CAS Number 3211-19-6PubChem[3]
IUPAC Name cis-(1S,2R)-cyclobutane-1,2-dicarbonitrilePubChem[3]
Appearance Whitish, pasty product (as cis/trans mixture)Google Patents[1]
XLogP3 0.2PubChem[3]
Topological Polar Surface Area 47.6 ŲPubChem[3]

Spectroscopic Elucidation: A Self-Validating System

The structural confirmation of cis-1,2-dicyanocyclobutane relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and their collective data offers a self-validating confirmation of the molecule's identity and stereochemistry. The choice of these methods is deliberate, designed to probe the molecule's symmetry, functional groups, and connectivity.

cluster_workflow Spectroscopic Characterization Workflow start Sample: cis-1,2-Dicyanocyclobutane nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Probes molecular symmetry & connectivity ir IR Spectroscopy start->ir Identifies C≡N functional group ms Mass Spectrometry (GC-MS) start->ms Determines mass & fragmentation structure Verified Structure & Purity nmr->structure ir->structure ms->structure

Caption: Workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between the cis and trans isomers. The key lies in molecular symmetry. cis-1,2-Dicyanocyclobutane possesses a C₂ᵥ symmetry plane that bisects the C1-C2 and C3-C4 bonds. This symmetry element renders certain protons and carbons chemically equivalent, simplifying the resulting spectra compared to the less symmetric trans isomer.

  • ¹H NMR: Due to the plane of symmetry, one would expect a simplified spectrum with fewer signals than the four unique hydrogen environments found in the trans isomer.[4] The two methine protons (at C1 and C2) are chemically equivalent, as are the two pairs of methylene protons at C3 and C4. This results in two distinct sets of signals, typically complex multiplets due to vicinal and geminal coupling.

  • ¹³C NMR: Similarly, the symmetry dictates that there will be fewer than six carbon signals. The two methine carbons (C1, C2) are equivalent, and the two methylene carbons (C3, C4) are equivalent. The two nitrile carbons are also equivalent, leading to an expectation of only three distinct signals in the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For cis-1,2-dicyanocyclobutane, the most telling absorption is that of the nitrile group.

  • C≡N Stretch: A sharp, moderately intense absorption band is expected in the range of 2260-2240 cm⁻¹. The exact position can be influenced by the strain of the cyclobutane ring.

  • C-H Stretch: Absorptions corresponding to the sp³ C-H stretches of the cyclobutane ring will appear just below 3000 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to C-C bond stretches and various bending vibrations, which are characteristic of the cyclobutane skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 106, corresponding to the molecular formula C₆H₆N₂.[3][5]

  • Fragmentation: The strained cyclobutane ring is prone to fragmentation. A common pathway is the cleavage of the ring to produce ethylene (m/z = 28) and other fragments. Loss of HCN (m/z = 27) is another plausible fragmentation pathway.

Spectroscopic DataExpected Observation
¹H NMR Two distinct multiplets corresponding to methine (CH) and methylene (CH₂) protons.
¹³C NMR Three signals corresponding to methine, methylene, and nitrile carbons.
IR (cm⁻¹) ~2250 (C≡N stretch), ~2900-3000 (sp³ C-H stretch).
MS (m/z) 106 (M⁺), with characteristic fragmentation patterns.[3]

Synthesis and Chemical Reactivity

The chemical behavior of cis-1,2-dicyanocyclobutane is a product of the interplay between its strained ring and its reactive nitrile groups.

Synthesis: Thermal Dimerization of Acrylonitrile

The primary industrial route to 1,2-dicyanocyclobutane is the thermal [2+2] cycloaddition of acrylonitrile.[1] This reaction is typically performed at elevated temperatures and pressures and yields a mixture of the cis and trans isomers.

Experimental Protocol: Thermal Dimerization

  • Reactor Charging: A high-pressure autoclave is charged with acrylonitrile.

  • Inert Atmosphere: The air in the autoclave is replaced with an inert gas, such as nitrogen or hydrogen, to prevent side reactions at high temperatures.[1]

  • Heating and Pressurization: The sealed autoclave is heated to approximately 240-250 °C with continuous stirring. The pressure will rise to around 50 atmospheres.[1] The high temperature provides the activation energy needed to overcome the orbital symmetry barrier for this cycloaddition.

  • Reaction Time: The reaction is held at temperature for 1-2 hours.[1]

  • Workup and Purification: After cooling, the pressure is released. The unreacted acrylonitrile is removed by distillation. The remaining product, a mixture of cis- and trans-1,2-dicyanocyclobutane, is then purified by vacuum distillation to separate the isomers.[1]

cluster_synthesis Synthesis via Acrylonitrile Dimerization acrylo 2x Acrylonitrile conditions Heat (250°C) Pressure (50 atm) Inert Gas acrylo->conditions mixture cis/trans Mixture 1,2-Dicyanocyclobutane conditions->mixture separation Vacuum Distillation mixture->separation cis_product cis-Isomer separation->cis_product trans_product trans-Isomer separation->trans_product

Caption: Synthetic pathway to cis-1,2-dicyanocyclobutane.

Key Chemical Reactions

The reactivity of cis-1,2-dicyanocyclobutane is diverse, with transformations possible at both the nitrile groups and the cyclobutane ring itself.

Hydrolysis to Dicarboxylic Acid: A pivotal reaction is the hydrolysis of the dinitrile to cis-cyclobutane-1,2-dicarboxylic acid. The choice of hydrolytic agent is critical for retaining the cis stereochemistry. While hydrolysis with hydrochloric acid leads to isomerization and formation of the more stable trans-dicarboxylic acid, a specific protocol using sulfuric acid monohydrate preserves the original stereochemistry.[6] This is a crucial insight for synthetic planning, as it provides a reliable route to the cis-diacid, a valuable building block in its own right.[6][7]

Thermal and Mechanochemical Reactivity: The cyclobutane ring is subject to ring-opening under thermal or mechanical stress.

  • Thermal Isomerization: Heating can cause isomerization to the thermodynamically more stable trans isomer. This process proceeds through a diradical intermediate formed by the homolytic cleavage of a C-C bond in the ring.[8]

  • Mechanochemical Cleavage: Recent studies in mechanochemistry have shown that applying mechanical force (e.g., through ultrasonication of a polymer incorporating the cyclobutane unit) can induce a cycloreversion reaction. Notably, the cis isomer is often more reactive than the trans isomer under these conditions, a phenomenon attributed to more efficient force coupling across the scissile bond.[9]

cluster_reactions Key Reactions of cis-1,2-Dicyanocyclobutane start cis-1,2-Dicyanocyclobutane hydrolysis cis-Cyclobutane-1,2- dicarboxylic Acid start->hydrolysis H₂SO₄·H₂O (Stereoretentive) isomer trans-1,2-Dicyanocyclobutane start->isomer Heat (Δ) cleavage Ring-Opened Products (e.g., Butadienes) start->cleavage Heat (Δ) or Mechanical Force

Caption: Principal reaction pathways for the title compound.

Conclusion

cis-1,2-Dicyanocyclobutane is a molecule whose properties are a direct consequence of its strained, stereochemically defined structure. Its synthesis via acrylonitrile dimerization is well-established, and its structural identity can be unequivocally confirmed through a logical workflow of spectroscopic methods, with NMR being particularly definitive for isomer differentiation. Its chemical reactivity, highlighted by the stereoretentive hydrolysis to the corresponding diacid and its susceptibility to thermal and mechanochemical ring-opening, makes it a highly valuable and versatile intermediate for advanced organic synthesis. This guide provides the foundational knowledge necessary for researchers to confidently handle, characterize, and strategically employ this compound in their work.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Cis-Cyclobutane-1,2-dicarbonitrile. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Greene, J. L., & Idol, J. D., Jr. (1965). Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride. U.S. Patent No. 3,352,886A. Google Patents.
  • PubChem. (n.d.). trans-1,2-Dicyanocyclobutane. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). 1,2-dicyanocyclobutane. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Rieche, A., et al. (1963). Process for the manufacture of 1,2-dicyano cyclobutane. U.S. Patent No. 3,099,680A. Google Patents.
  • Vaia. (n.d.). How many signals would you expect in the 'H NMR spectra of cis- and trans- 1,2 -dichlorocyclobutane? Vaia. Retrieved February 19, 2026, from [Link]

  • University of Minnesota. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved February 19, 2026, from [Link]

  • Zhang, G., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. Retrieved February 19, 2026, from [Link]

  • Bellus, D., et al. (1979). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 19, 2026, from [Link]

  • Zhang, G., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Wang, J., et al. (2018). Mechanochemistry of cyclobutanes. SCIENCE CHINA Chemistry. Retrieved February 19, 2026, from [Link]

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid. U.S. Patent No. 3,290,365A. Google Patents.

Sources

An In-depth Technical Guide to the Conformational Analysis of cis-Cyclobutane-1,2-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties. Understanding the conformational behavior of substituted cyclobutanes is critical for the rational design of novel therapeutics. This guide provides a detailed technical overview of the conformational analysis of cis-cyclobutane-1,2-dicarbonitrile, a key building block. We explore the inherent puckered nature of the cyclobutane ring and the dynamic equilibrium between its conformers. This analysis integrates foundational principles with advanced methodologies, including computational modeling and spectroscopic techniques, to provide a comprehensive understanding of the molecule's structure and dynamics in solution.

Introduction: The Significance of the Puckered Four-Membered Ring

The cyclobutane ring is more than a simple square; it is a strained system that balances two key energetic factors: angle strain and torsional strain.[1] A perfectly planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain.[2] However, a planar arrangement would also force all hydrogen atoms on adjacent carbons into fully eclipsed positions, creating substantial torsional strain.[3]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[4][5] This puckering slightly increases the angle strain but significantly reduces the eclipsing interactions between adjacent substituents, resulting in a more stable overall structure.[2][6] The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[7] The energy barrier for this inversion in unsubstituted cyclobutane is quite low, approximately 1.45 kcal/mol (482 cm⁻¹), meaning the interconversion is rapid at room temperature.[7][8]

The introduction of substituents, such as the two nitrile groups in cis-cyclobutane-1,2-dicarbonitrile, profoundly influences this conformational landscape. The size, orientation, and electronic nature of these substituents dictate the preferred puckering angle and the energetic favorability of different conformers, which in turn governs the molecule's shape, reactivity, and biological interactions.

The Conformational Landscape: Axial, Equatorial, and Dynamic Interconversion

In a puckered cyclobutane ring, substituent positions are not identical. They can be classified as pseudo-axial (pointing more perpendicular to the approximate plane of the ring) or pseudo-equatorial (pointing more outwards from the ring).[9][10]

For a cis-1,2-disubstituted cyclobutane, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial (a,e). Due to the symmetry of the molecule, ring flipping converts this conformer into an energetically equivalent one where the substituents have swapped their positions (e,a). This process is illustrated in Figure 1.

Based on extensive studies of analogous compounds, such as cis-1,2-diphenylcyclobutane, it is established that the two conformers are in a rapid and dynamic equilibrium at room temperature.[9][10] This means that any experimental measurement will reflect a time-averaged state of these two rapidly interconverting forms.

G C1 Puckered Ring (CN at C1: pseudo-axial) (CN at C2: pseudo-equatorial) TS Planar Ring (High Torsional Strain) C1->TS Ring Flip C2 Puckered Ring (CN at C1: pseudo-equatorial) (CN at C2: pseudo-axial) TS->C2

Figure 1: Conformational interconversion of cis-1,2-disubstituted cyclobutanes.

Methodologies for Conformational Elucidation

A multi-faceted approach combining computational and experimental techniques is required to fully characterize the conformational behavior of cis-cyclobutane-1,2-dicarbonitrile.

Computational Modeling: Predicting Structure and Energetics

Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for predicting the properties of organic molecules.[11] It can be used to calculate the geometries of stable conformers and transition states, their relative energies, and the energy barrier for ring inversion.

Protocol: DFT Geometry Optimization and Energy Calculation

  • Structure Building: Construct the two puckered conformers (a,e and e,a) and the planar transition state of cis-cyclobutane-1,2-dicarbonitrile using a molecular editor.

  • Computational Method Selection:

    • Rationale: The choice of functional and basis set is critical for accuracy. The M06-2X functional is often recommended for systems where dispersion forces are relevant, and the 6-311+G(d,p) basis set provides a good balance of flexibility and performance for geometry and energy calculations.[12]

    • Implementation: Select the M06-2X functional with the 6-311+G(d,p) basis set in a computational chemistry package (e.g., Gaussian, ORCA).

  • Geometry Optimization: Perform a full geometry optimization for each of the three structures. This will find the lowest energy structure for the given level of theory.

  • Frequency Calculation:

    • Rationale: A frequency calculation is essential to verify the nature of the optimized structures. A stable minimum (conformer) will have all positive (real) vibrational frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, ring puckering).[13]

    • Implementation: Run a frequency calculation at the same level of theory.

  • Energy Analysis: Compare the zero-point corrected electronic energies of the conformers and the transition state to determine the relative stabilities and the activation energy for the ring flip.

Figure 2: Workflow for computational conformational analysis.
NMR Spectroscopy: Probing the Solution-State Structure

NMR spectroscopy is the most powerful experimental technique for studying solution-state conformations.[14] The time-averaged conformation is probed through chemical shifts and, most importantly, through-bond scalar (J) couplings.

For cyclobutane systems, vicinal proton-proton coupling constants (³JHH) are highly dependent on the H-C-C-H dihedral angle. However, due to the rapid equilibrium in the cis-1,2-dinitrile, the observed coupling constants will be a population-weighted average of the two equivalent conformers. This typically results in complex, unresolved multiplets for the ring protons, which is itself a strong indicator of conformational flexibility.[9][10] Long-range couplings (e.g., ⁴JHH) can also provide valuable structural information.[15]

Protocol: High-Resolution ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of cis-cyclobutane-1,2-dicarbonitrile in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve maximum signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with high digital resolution.

  • Data Analysis:

    • Observe the chemical shifts and integration of the ring protons. Expect two distinct multiplet signals: one for the two equivalent methine protons (H1, H2) and one for the four equivalent methylene protons (H3, H4).

    • The complex splitting pattern arises from the averaged vicinal and geminal couplings in the rapidly interconverting system. While precise extraction of individual J-values may require advanced simulation software, the overall pattern confirms the dynamic nature.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[16] For cis-cyclobutane-1,2-dicarbonitrile, these techniques are particularly useful for confirming the presence of functional groups and gaining insight into the ring's fundamental vibrations.

  • Nitrile Stretch (C≡N): A strong, sharp absorption band is expected in the IR spectrum around 2240-2260 cm⁻¹, which is characteristic of a saturated nitrile.

  • Ring Puckering Mode: The low-frequency ring puckering vibration is a hallmark of the cyclobutane system. This mode is often weak in the IR spectrum but can give rise to a series of combination bands that flank higher-frequency fundamental vibrations.[17][18]

Data Interpretation and Structural Insights

The combination of these methods provides a detailed picture of the conformational behavior of cis-cyclobutane-1,2-dicarbonitrile.

Predicted Conformational Data

The primary conformational equilibrium involves two equivalent puckered forms. Due to the cis relationship, one nitrile group is pseudo-axial and the other is pseudo-equatorial in each conformer.

ParameterPredicted Value/ObservationRationale/Method
Most Stable Conformation Puckered (Bent) RingMinimizes torsional strain.[2][3]
Conformational Equilibrium Rapid interconversion between two equivalent (a,e) ⇌ (e,a) conformersAnalogy to cis-1,2-diphenylcyclobutane.[9][10]
Relative Energy (ΔE) 0 kcal/mol between the two conformersThe two conformers are enantiomeric and thus isoenergetic.
Ring Inversion Barrier ~1-2 kcal/molExpected to be similar to or slightly higher than unsubstituted cyclobutane due to substituent movement.[7]
Puckering Angle ~20-30°Typical range for substituted cyclobutanes.[7][19]
Expected Spectroscopic Signatures

The dynamic nature of the molecule leads to specific, time-averaged spectroscopic features.

SpectroscopyRegionExpected ObservationInterpretation
¹H NMR ~2.5 - 4.0 ppmTwo complex multipletsOne signal for the two methine protons (CH-CN), one for the four methylene protons (CH₂). Averaging of axial/equatorial environments due to rapid ring flip.[9]
¹³C NMR ~20 - 40 ppm (Aliphatic)Two signalsOne for the two equivalent methine carbons, one for the two equivalent methylene carbons.[20]
~115 - 125 ppm (Nitrile)One signalFor the two equivalent nitrile carbons.
IR Spectroscopy 2240 - 2260 cm⁻¹Strong, sharp absorptionC≡N stretching vibration.
< 300 cm⁻¹Weak absorptionFundamental ring puckering mode.[17]

Synthesis Outline

cis-Cyclobutane-1,2-dicarbonitrile can be prepared via the [2+2] cycloaddition of acrylonitrile. While both cis and trans isomers are typically formed, they can be separated by fractional distillation.[21] Subsequent hydrolysis of the purified cis-dicyanide using sulfuric acid monohydrate yields the corresponding cis-cyclobutane-1,2-dicarboxylic acid, a valuable monomer for polymer synthesis.[21]

Conclusion and Future Directions

The conformational analysis of cis-cyclobutane-1,2-dicarbonitrile reveals a molecule dominated by the dynamic puckering of its four-membered ring. It exists as a rapidly equilibrating mixture of two equivalent conformers, where the nitrile substituents exchange between pseudo-axial and pseudo-equatorial positions. This behavior is best understood through a synergistic application of computational modeling, which defines the potential energy surface, and spectroscopic methods like NMR, which confirm the dynamic averaging in solution.

For drug development professionals, this inherent flexibility is a key design parameter. The molecule does not present a single rigid shape but rather a time-averaged conformation that must be considered when modeling interactions with biological targets. Further studies, such as variable-temperature NMR, could provide experimental values for the ring-inversion barrier, while X-ray crystallography of the title compound or its derivatives would offer definitive solid-state structural data.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Le, H. T., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]

  • Durig, J. R., & Carter, R. O. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • Le, H. T., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]

  • Williams, D. H., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 27-34. [Link]

  • Quora. (2016, October 5). What are the reasons of ring puckering in organic compounds?[Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Vijayasekhar, J., et al. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Journal of the Serbian Chemical Society, 88(7-8), 735-744. [Link]

  • Raza, G. H., et al. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(8), 441-446. [Link]

  • ProQuest. (n.d.). Chemical and Biochemical Applications of Vibrational Spectroscopy. [Link]

  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance, 1(2), 223-233. [Link]

  • Lustig, E., & Ragelis, E. P. (1967). NMR studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. Journal of Magnetic Resonance (1969), 1(2), 223-233. [Link]

  • Blake, T. A., & Xantheas, S. S. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(35), 10487-10495. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324710, Cis-Cyclobutane-1,2-dicarbonitrile. [Link]

  • Amjaour, H., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55(2), 214-217. [Link]

  • Reva, I., & Rzepa, H. S. (2014). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry, 10, 1929-1937. [Link]

  • Bellus, D., et al. (1980). 2,3-dicyanobutadiene. Organic Syntheses, 59, 58. [Link]

  • ResearchGate. (1993, October). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

  • Greene, J. L. (1966). U.S. Patent No. 3,290,365. Washington, DC: U.S.
  • ResearchGate. (1989, January). Crystal and solution structure of (E)-1,2-bis(ethylsulphonyl)cyclobutane-1,2-dicarbonitrile. [Link]

  • Krivdin, L. B., et al. (1991). Structure, Conformation and Dynamics of 1,1,2,2-Tetracyano-3,3-di- methyl-4-(2',2'-dimethylethenyl)cyclobutane as Detected by X-Ray and Multinuclear NMR Analyses. Acta Chemica Scandinavica, 45, 138-144. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]

  • ResearchGate. (n.d.). DFT Prediction of Ground-State Spin Multiplicity of Cyclobutane-1,3-diyls: Notable Effects of Two Sets of Through-Bond Interactions. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]

  • Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4435-4442. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Chemistry LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes. [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. [Link]

  • Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • Jayasundera, A. C., et al. (2021). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 26(16), 4995. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

Sources

Technical Whitepaper: Stereoselective Hydrolysis of cis-Cyclobutane-1,2-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of cis-cyclobutane-1,2-dicarbonitrile to cis-cyclobutane-1,2-dicarboxylic acid is a critical transformation in the synthesis of platinum-based antineoplastic agents (e.g., Carboplatin analogues) and metal-organic frameworks (MOFs). The primary technical challenge is stereochemical retention .

Under standard acidic (conc. HCl) or vigorous alkaline conditions, the thermodynamically unstable cis-isomer readily epimerizes to the trans-isomer to relieve torsional strain and steric repulsion between the vicinal substituents. This guide presents a validated, high-fidelity protocol utilizing Sulfuric Acid Monohydrate (


)  to bypass the epimerization pathways common to aqueous hydrohalic acids. It further details a self-validating purification strategy via anhydride formation.

Mechanistic Analysis & Strategic Choice

The Epimerization Trap

In standard aqueous acid hydrolysis (e.g., 18% HCl, reflux), the reaction proceeds via an imidate intermediate. The


-proton in the cyclobutane ring is sufficiently acidic—activated by the electron-withdrawing nitrile/imidate group—to undergo reversible deprotonation/reprotonation. Because the trans-diequatorial (or pseudo-diequatorial) conformation minimizes steric clash compared to the cis-diaxial/equatorial arrangement, thermodynamic control overwhelmingly favors the trans-acid.
The Sulfuric Acid Monohydrate Adduct

To preserve the cis-configuration, we must operate under conditions that favor kinetic control or stabilize the cis-intermediate. The method detailed here utilizes concentrated sulfuric acid (specifically the monohydrate).[1]

  • Adduct Formation: The nitrile reacts with

    
     to form a cyclic imide-like sulfate adduct or a protonated amide species in a solvent-starved environment.
    
  • Restricted Rotation: The high viscosity and lack of free water in the initial step inhibit the bond rotation required for epimerization.

  • Controlled Hydrolysis: Water is added after the adduct is formed, rapidly converting the intermediate to the acid without prolonged exposure to conditions favoring enolization.

Figure 1: Mechanistic pathway contrasting the H2SO4 kinetic trap (blue) against the thermodynamic epimerization risk (red).

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
cis-Cyclobutane-1,2-dicarbonitrile>95% purityStarting Material
Sulfuric Acid (

)
Conc. (98%)Reagent
WaterDeionizedStoichiometric Hydrolysis
Acetic AnhydrideACS ReagentPurification (Anhydride switch)
Diethyl Ether / BenzeneAnhydrousExtraction/Crystallization
Step-by-Step Synthesis (The Greene Method)

Step 1: Adduct Formation [1]

  • Setup a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Charge the flask with Sulfuric Acid Monohydrate .[1]

    • Preparation: Mix 85g conc.

      
       with 15g ice/water carefully.
      
  • Heat the acid to 70°C .

  • Add cis-cyclobutane-1,2-dicarbonitrile portion-wise over 30 minutes.

    • Critical Process Parameter (CPP): Maintain temperature between 70°C and 95°C . Exceeding 115°C risks ring degradation; below 50°C reaction is too slow.

  • Stir for 1 hour at 90°C. The mixture will form a viscous adduct.

Step 2: Hydrolysis

  • Cool the mixture to 25°C.

  • Add water (approx. 3-4 molar equivalents relative to nitrile) slowly. Caution: Exothermic.

  • Reflux the solution for 1-2 hours to complete the conversion to the dicarboxylic acid.

  • Strip excess water via vacuum distillation or rotary evaporation to leave a solid residue.

Step 3: Extraction

  • Extract the residue continuously with diethyl ether (Soxhlet extraction is preferred for 16h due to solubility limits) or perform multiple washes with ethyl acetate.

  • Evaporate the solvent to obtain the crude cis-acid .[1]

Purification & Validation: The "Anhydride Switch"

Direct crystallization of the acid often fails to separate minor trans impurities effectively because their solubilities and melting points are similar. The most robust purification exploits the geometry of the cis isomer.

The Logic: Only the cis-acid can form a cyclic monomeric anhydride. The trans-acid cannot bridge the 1,2-positions without extreme strain and tends to form polymeric anhydrides or remain unreacted.

Purification Protocol
  • Anhydride Formation: Reflux the crude acid mixture in Acetic Anhydride (or Acetyl Chloride) for 1-2 hours.

  • Isolation: Remove excess acetic anhydride/acetic acid under vacuum.

  • Filtration: Dissolve the residue in a non-polar solvent (e.g., benzene or toluene). The cis-anhydride is soluble; trans-impurities (or trans-acids) are generally less soluble or form insoluble polymers. Filter them out.

  • Recrystallization: Crystallize the cis-anhydride (MP: 76-78°C).

  • Final Hydrolysis: Boil the pure anhydride in water for 30 minutes. Upon cooling, pure cis-cyclobutane-1,2-dicarboxylic acid crystallizes out.[2]

Figure 2: The "Anhydride Switch" workflow ensures removal of trans-isomers by exploiting steric constraints.

Analytical Characterization

To validate the success of the protocol, compare the product against these standard parameters.

Parametercis-Isomertrans-IsomerNotes
Melting Point (Acid) 136–138°C130–132°CMPs are dangerously close; do not rely solely on this.
Melting Point (Anhydride) 76–78°C N/A (Polymeric)Definitive identification.
pKa (1st / 2nd) 3.16 / 5.613.75 / 5.08cis has a larger

due to electrostatic interaction between proximate carboxyls.
H-NMR (Methine)

3.4-3.6 ppm

3.1-3.3 ppm
cis protons are generally deshielded relative to trans.

References

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent No.[1] 3,290,365.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Coyner, E. C., & Hillman, W. S. (1949).[1] The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326. Link

  • Perkin, W. H. (1894).[2] The Magnetic Rotation and Refractive Power of the Cyclobutane Derivatives. Journal of the Chemical Society, Transactions, 65, 582. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for dicarboxylic acid handling).

Sources

"reactivity of the nitrile groups in cis-cyclobutane-1,2-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Reactivity of the Nitrile Groups in cis-Cyclobutane-1,2-dicarbonitrile

Executive Summary

cis-Cyclobutane-1,2-dicarbonitrile is a fascinating molecule whose chemical behavior is dominated by the interplay between the inherent reactivity of its two nitrile groups and the profound stereoelectronic constraints imposed by the strained four-membered ring. The cis configuration holds the electrophilic nitrile carbons in close spatial proximity, creating a unique chemical environment that influences reaction pathways, stereochemical outcomes, and the potential for intramolecular interactions. This guide provides an in-depth analysis of the principal reactions of these nitrile groups—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, field-proven experimental protocols, and an exploration of how the cyclobutane scaffold serves as a critical controlling element. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block in advanced chemical synthesis.

Introduction: The Structural and Electronic Profile

The reactivity of any functional group cannot be understood in isolation. For cis-cyclobutane-1,2-dicarbonitrile, the story begins with its strained carbocyclic core.

Synthesis and Stereochemical Integrity

The molecule is readily prepared via the dimerization of acrylonitrile[1]. This accessibility makes it an attractive starting material. The defining feature is the cis relationship of the two nitrile substituents on the cyclobutane ring. This arrangement is not merely a stereochemical descriptor; it is a fundamental controller of reactivity. Unlike acyclic dinitriles with free bond rotation, the substituents here are locked in a specific spatial orientation, which has significant consequences for their interaction with reagents and catalysts.

The Influence of the Cyclobutane Scaffold

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), a property that can be harnessed in organic synthesis[2][3]. While the ring itself is generally stable under many conditions, this inherent strain can influence the energetics of transition states for reactions occurring at the substituent groups. More importantly, the rigid, puckered conformation of the ring dictates the facial accessibility for incoming reagents, playing a crucial role in stereoselective transformations[4][5].

Electronic Properties of the Nitrile Group

The carbon-nitrogen triple bond of a nitrile is strongly polarized, rendering the carbon atom highly electrophilic[6][7][8]. This makes it susceptible to attack by a wide range of nucleophiles. The presence of two such groups in cis-cyclobutane-1,2-dicarbonitrile amplifies this electrophilicity and opens the door to sequential or simultaneous reactions.

G cluster_structure Key Structural Features A cis-Stereochemistry D Overall Reactivity Profile A->D Dictates facial accessibility B Strained Cyclobutane Ring B->D Influences transition state energetics C Electrophilic Nitrile Carbons C->D Site of nucleophilic attack

Caption: Logical relationship of structural features.

Hydrolysis: A Study in Stereochemical Control

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation[7][9]. However, for cis-cyclobutane-1,2-dicarbonitrile, the reaction conditions critically determine the stereochemical outcome of the product, cis-cyclobutane-1,2-dicarboxylic acid[10][11].

The Mechanistic Dichotomy: Stereoretention vs. Isomerization

It has been demonstrated that the choice of acid for hydrolysis is paramount. Hydrolysis using concentrated hydrochloric acid leads to the formation of the thermodynamically more stable trans-cyclobutane-1,2-dicarboxylic acid, irrespective of the starting dinitrile's stereochemistry[1]. This occurs because the reaction conditions facilitate epimerization at one of the carbon centers bearing the carboxyl group.

Conversely, a process involving sulfuric acid monohydrate allows for the formation of an adduct that can be hydrolyzed while preserving the cis stereochemistry[1]. This is a crucial insight for any synthetic application where retaining the cis configuration is necessary. The causality lies in the reaction pathway: the sulfuric acid monohydrate method likely proceeds through a mechanism that does not involve a reversible intermediate prone to isomerization, thereby locking in the original stereochemistry.

G start cis-Dinitrile hcl_path Conc. HCl Heat start->hcl_path h2so4_path H₂SO₄·H₂O start->h2so4_path isomerization Isomerization (Epimerization) hcl_path->isomerization Allows reversible intermediate retention Stereoretentive Hydrolysis h2so4_path->retention Avoids epimerizable intermediate trans_acid trans-Dicarboxylic Acid isomerization->trans_acid cis_acid cis-Dicarboxylic Acid retention->cis_acid

Caption: Divergent stereochemical outcomes in hydrolysis.

Experimental Protocol: Stereoretentive Hydrolysis

This protocol is adapted from the principles outlined for preserving the cis stereochemistry[1].

  • Adduct Formation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add cis-cyclobutane-1,2-dicarbonitrile (1.0 eq) to sulfuric acid monohydrate (prepared by carefully adding the appropriate amount of water to concentrated sulfuric acid) with vigorous stirring. The temperature should be maintained below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the resulting aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cis-cyclobutane-1,2-dicarboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure diacid.

Reduction to Diamines: A Gateway to Bioactive Scaffolds

The reduction of both nitrile groups affords cis-1,2-bis(aminomethyl)cyclobutane, a conformationally restricted diamine. Such scaffolds are of high interest in medicinal chemistry as they can serve as rigid linkers or pharmacophoric elements[12].

Methods of Reduction

Two primary methods are employed for this transformation: reduction with metal hydrides and catalytic hydrogenation.

  • Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines[6][7][9]. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. Two successive hydride additions, followed by an aqueous workup, yield the diamine.

  • Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium on a solid support)[13]. The stereochemical outcome of hydrogenation on cyclic substrates is often directed by the molecule's adsorption onto the catalyst surface; the hydrogen atoms are typically delivered to the less sterically hindered face of the molecule[14][15]. For this substrate, a syn-addition of hydrogen is expected.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reagents Lithium aluminum hydride, THF/EtherH₂ (gas), Metal Catalyst (e.g., Rh/Al₂O₃)
Conditions Anhydrous, inert atmosphere; often requires heatingHigh pressure (H₂), room or elevated temp.
Workup Careful quenching (e.g., Fieser workup)Simple filtration to remove catalyst
Safety Highly reactive, pyrophoric reagentFlammable H₂ gas, requires pressure vessel
Selectivity Highly effective for nitrilesCan be tuned by catalyst choice
Experimental Protocol: Catalytic Hydrogenation
  • Setup: To a high-pressure hydrogenation vessel, add cis-cyclobutane-1,2-dicarbonitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol, often with added ammonia to prevent secondary amine formation), and the hydrogenation catalyst (e.g., 5-10 mol% Rhodium on alumina).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-500 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours, or until hydrogen uptake ceases.

  • Isolation: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diamine can be purified by distillation or crystallization of a salt (e.g., the hydrochloride salt).

Caption: Experimental workflow for catalytic hydrogenation.

Cycloaddition Reactions: Constructing Heterocyclic Systems

While less explored for this specific substrate, the nitrile group is a competent 2π component in various cycloaddition reactions, offering a route to construct five-membered heterocyclic rings[16][17].

[3+2] Cycloaddition with Azides

A prominent example is the [3+2] cycloaddition with an azide (e.g., sodium azide or an organic azide) to form a tetrazole. This reaction, often catalyzed by Lewis acids or metals, converts the nitrile into a tetrazole ring. For the dinitrile substrate, this provides a pathway to a cis-1,2-bis(tetrazolyl)cyclobutane.

Causality and Application: This transformation is of significant interest in medicinal chemistry. The tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid. It maintains a similar acidic pKa and steric profile but can offer improved metabolic stability and cell permeability. Therefore, converting the dinitrile to a bis-tetrazole creates a novel scaffold for drug design.

G reactants cis-Dinitrile + 2 R-N₃ ts [3+2] Transition State reactants->ts Heat or Catalyst product cis-Bis(tetrazolyl)cyclobutane ts->product Ring Formation

Sources

"early studies on cyclobutane dicarboxylic acid isomers"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early Studies of Cyclobutane Dicarboxylic Acid Isomers

Authored by a Senior Application Scientist

This guide delves into the foundational research on the isomers of cyclobutane dicarboxylic acid, a topic that captivated and challenged chemists in the late 19th and early 20th centuries. We will explore the theoretical underpinnings that made cyclobutane chemistry a frontier, the persistent and often misleading synthetic efforts, the eventual triumphs in isolation and characterization, and the logical deductions that unraveled the stereochemical puzzles of these fascinating molecules.

The Allure and Challenge of the Four-Membered Ring: A Historical Context

The study of cyclobutane derivatives is inextricably linked to Adolf von Baeyer's Strain Theory of 1885.[1] Baeyer proposed that the stability of cycloalkanes was dependent on the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°.[2] According to his theory, the 90° bond angles in a planar cyclobutane ring would result in significant "angle strain," rendering the molecule inherently unstable and difficult to synthesize.[1][3][4] This theoretical framework cast a long shadow over the field, making the successful synthesis and isolation of stable cyclobutane derivatives a significant scientific prize. The dicarboxylic acids, with their potential for rich stereoisomerism and chemical transformations, became a key battleground for testing these early theories of chemical structure and stability.

A Labyrinth of Synthesis: Early Attempts and Misinterpretations

The path to understanding cyclobutane dicarboxylic acids was fraught with errors and misinterpretations, a testament to the analytical limitations of the era. A notable chapter in this story is the long-standing confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid.

From 1881, a variety of synthetic routes were reported by prominent chemists including Markownikoff, Krestownikoff, and Perkin.[5] For instance, Markownikoff and Krestownikoff reported a synthesis via the self-condensation of ethyl-α-chloropropionate.[5] The product, an acid with a melting point of 170°C, and its isomerized counterpart (m.p. 138°C), were believed to be the trans and cis isomers of a cyclobutane dicarboxylic acid.[5] However, these assignments were later proven incorrect. It was not until 1950 that Deutsch and Buchman demonstrated that the product of Markownikoff's synthesis was, in fact, a methylcyclopropanedicarboxylic acid.[5][6] This revelation clarified decades of confusing results and highlighted the unexpected reaction pathways that had misled early researchers.

Similarly, other approaches, such as those involving the reaction of formaldehyde with malonic ester, also led to products that were mistakenly identified as cyclobutane derivatives.[5] These historical errors underscore the principle of rigorous structural verification in chemical synthesis.

The Dawn of Clarity: Successful Synthesis and Isomer Separation

The first authentic synthesis of a cyclobutane dicarboxylic acid was a significant breakthrough. While early attempts were plagued with issues, the work of chemists like William Henry Perkin Jr. on the 1,2-diacid and later, E. R. Buchman on the 1,3-diacid, provided validated routes to these compounds.[5]

A common strategy that eventually proved successful involved the hydrolysis of cyclobutane-1,2-dicyanide, which could be prepared from the dimerization of acrylonitrile.[7] This method produced a mixture of cis and trans isomers of the dicyanide, which could be separated by careful vacuum distillation before hydrolysis.[7]

The classical method for separating the resulting diacid isomers was fractional crystallization, a painstaking process relying on the slight differences in solubility between the cis and trans forms. This technique, though laborious, was a cornerstone of stereoisomer separation before the advent of chromatography.[8][9]

Unraveling Stereochemistry: Logic, Anhydrides, and Isomerization

With pure isomers in hand, the next challenge was to assign the correct cis or trans configuration to each. In the absence of modern spectroscopic techniques like NMR or X-ray crystallography, early chemists relied on deductive reasoning based on chemical reactivity.

A pivotal experiment in this endeavor was the formation of a cyclic anhydride. The cis-1,2-cyclobutanedicarboxylic acid, with its carboxylic acid groups on the same side of the ring, can readily eliminate a molecule of water upon heating to form a stable five-membered cyclic anhydride.[5][10] In contrast, the trans isomer, with its carboxyl groups on opposite sides of the ring, is sterically incapable of forming a cyclic anhydride under similar conditions. This distinct difference in reactivity provided a clear and unambiguous method for assigning the cis and trans configurations to the 1,2-isomers.

Another key piece of evidence came from isomerization studies. It was observed that heating the cis-1,2-dicarboxylic acid in the presence of a strong acid like hydrochloric acid would convert it to the trans isomer.[7][11] This is because the trans isomer is thermodynamically more stable, as it minimizes the steric repulsion between the two bulky carboxylic acid groups. The irreversible nature of this conversion further solidified the stereochemical assignments.

Caption: Logical workflow for differentiating cis and trans isomers.

Comparative Properties of Cyclobutane-1,2-Dicarboxylic Acid Isomers

The distinct stereochemistry of the cis and trans isomers gives rise to different physical properties. The data below is a compilation from various sources, reflecting the values established in later, more precise studies that confirmed the work of early pioneers.

Propertycis-Cyclobutane-1,2-dicarboxylic acidtrans-Cyclobutane-1,2-dicarboxylic acid
CAS Number 1461-94-5[12][13]1124-13-6[11][14]
Melting Point 131-131.5 °C[7]125-131 °C[11]
Anhydride Formation Forms a cyclic anhydride upon heating[5][10]Does not form a cyclic anhydride[5]
Thermodynamic Stability Less stableMore stable[7][11]

A Representative Experimental Protocol: Differentiation of cis- and trans-1,2-Isomers via Anhydride Formation

The following protocol is a generalized representation of the classical method used to distinguish between the cis and trans isomers of 1,2-cyclobutanedicarboxylic acid.

Objective: To confirm the stereochemical identity of two isolated samples of 1,2-cyclobutanedicarboxylic acid.

Materials:

  • Sample A (presumed cis or trans isomer)

  • Sample B (presumed cis or trans isomer)

  • Test tubes

  • Bunsen burner or heating mantle

  • Acetic anhydride (optional, as a dehydrating agent)

Procedure:

  • Sample Preparation: Place approximately 100 mg of Sample A into a clean, dry test tube. In a separate, identical test tube, place 100 mg of Sample B.

  • Heating: Gently heat the test tube containing Sample A over a flame or in a heating mantle. Observe any changes. The solid is expected to melt and then appear to boil as water is driven off.

  • Observation for Sublimation: Note if a new solid begins to form on the cooler, upper parts of the test tube. This is the sublimed anhydride.

  • Repeat for Sample B: Perform the exact same heating procedure on Sample B.

  • Analysis of Results:

    • Positive Result (cis-isomer): If the sample melts and forms a solid sublimate (the cyclic anhydride) on the cooler parts of the tube, it is identified as the cis-isomer.

    • Negative Result (trans-isomer): If the sample melts but does not produce a significant amount of sublimate, and perhaps shows signs of decomposition at higher temperatures, it is identified as the trans-isomer.

  • Confirmation (Optional): The identity of the formed anhydride can be confirmed by measuring its melting point (the anhydride of the 1,2-diacid melts at 78°C).[5]

Caption: Experimental workflow for isomer identification.

Conclusion: A Legacy of Persistence and Logic

The early studies on cyclobutane dicarboxylic acid isomers are a powerful illustration of the scientific method in action. They showcase how theoretical predictions (Baeyer's Strain Theory) can stimulate experimental inquiry, and how persistence, coupled with logical deduction from chemical reactivity, can overcome significant technical challenges and even correct long-held misconceptions. The eventual, unambiguous synthesis and characterization of these isomers laid a solid foundation for the development of small-ring chemistry, a field that continues to be of immense importance in modern organic synthesis and drug development.

References

  • Baeyer's Strain theory.pptx. (n.d.).
  • Burange, A. S. (2017, January 17). BAEYER STRAIN THEORY AND STRAIN.
  • Kataria, V. B. (n.d.). Baeyer's Angle Strain Theory For B.Sc. Sem-II Organic Chemistry: US02CCHE01.
  • POC II Unit V: Cycloalkane. (n.d.).
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • ChemPacific. (n.d.). Cyclobutane-1,2-dicarboxylic anhydride | 4462-96-8.
  • Wikipedia. (n.d.). Cyclobutane.
  • PubChem. (n.d.). Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 14297.
  • The Analytical Scientist. (2015, January 20). Gurus of Chiral Separations.
  • Deutsch, D. H., & Buchman, E. R. (1950). The presumed synthesis of 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff. Experientia, 6(12), 462. doi:10.1007/BF02154104.
  • CymitQuimica. (n.d.). CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Chemdad Co., Ltd. (n.d.). TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID.
  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid (U.S. Patent No. 3,290,365). U.S. Patent and Trademark Office.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6).
  • NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, cis-. In NIST Chemistry WebBook.

Sources

Stability and Structural Dynamics of the cis-Cyclobutane-1,2-dicarbonitrile Ring

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, structural dynamics, and synthetic manipulation of the cis-cyclobutane-1,2-dicarbonitrile ring system.

Executive Summary

The cis-cyclobutane-1,2-dicarbonitrile scaffold represents a kinetically accessible but thermodynamically sensitive structural motif.[1][2][3] While often overshadowed by its more stable trans-isomer, the cis-configuration offers unique vectoral properties for fragment-based drug discovery (FBDD), particularly as a precursor to rigidified diamines and dicarboxylic acids used in platinum-based chemotherapeutics.[1][2][3]

This guide provides a definitive analysis of the thermodynamic penalty associated with the cis-configuration, the conformational puckering that governs its solution-state behavior, and the epimerization pathways that researchers must mitigate during scale-up.[1]

Thermodynamic & Kinetic Stability Profile

The Cis vs. Trans Energy Gap

In 1,2-disubstituted cyclobutanes, the trans-isomer is almost invariably the thermodynamic product.[1] For 1,2-dicyanocyclobutane, the cis-isomer is destabilized relative to the trans-isomer by approximately 1.5 – 2.5 kcal/mol (depending on solvent polarity).[1][2] This instability arises from two distinct physical forces:[1][2][3]

  • Torsional/Steric Strain: In the cis-configuration, the two nitrile groups are forced into a syn-relationship.[1][2][3] Although the cyclobutane ring puckers to relieve perfect eclipsing, the substituents remain spatially proximate, generating Van der Waals repulsion.

  • Dipolar Repulsion: The nitrile group is strongly electron-withdrawing with a significant dipole moment (~3.9 D).[1][2][3][4] In the cis-isomer, these dipoles are aligned (parallel vectors), creating a high-energy electrostatic state.[1][2] In the trans-isomer, the dipoles are anti-parallel, resulting in a net molecular dipole near zero and significant electrostatic stabilization.

Propertycis-Isomertrans-IsomerMechanistic Driver
Thermodynamic Status Kinetic ProductThermodynamic ProductSteric/Dipole minimization
Net Dipole Moment High (~5-6 D)Low / Zero (dynamic avg)Vector alignment of -CN groups
Melting Point Variable (often lower/pasty)32–37 °C (Solid)Crystal packing efficiency
Solubility (Polar) HighModerateSolvation of net dipole
Conformational Puckering (The "Butterfly" Effect)

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation with a dihedral angle of approximately 30–35°.[4] This puckering is critical for the stability of the cis-isomer.

  • Planar Transition State: A planar cyclobutane would force all adjacent C-H and C-CN bonds into a fully eclipsed conformation (torsional strain maximum).[1][2][3][4]

  • Puckered Ground State: By puckering, the ring relieves torsional strain.[2][3][4]

    • Cis-Conformation: The cis-1,2-dicarbonitrile adopts a conformation where the substituents occupy pseudo-equatorial/pseudo-axial (a,e) positions to maximize distance, though true (e,e) is impossible in cis-1,2 geometries.[1][2]

    • Trans-Conformation: The trans-isomer can adopt a pseudo-diequatorial (e,e) conformation, which is significantly lower in energy than the cis (a,e) or trans (a,a) forms.[1][3]

Degradation & Isomerization Pathways[2]

The primary stability concern for the cis-isomer is base-catalyzed epimerization .[1][2][3] The


-proton adjacent to the nitrile is acidic (

in DMSO, lower in aqueous media due to ring strain effects).
Mechanism of Epimerization

Upon exposure to base (alkoxides, amines, or even slightly basic silica gel), the cis-isomer undergoes deprotonation to form a planar carbanion intermediate. Reprotonation occurs preferentially from the face that yields the thermodynamically stable trans-isomer.[3]

Epimerization Cis Cis-Isomer (Kinetic, High Dipole) TS Planar Carbanion Intermediate (sp2 Hybridized) Cis->TS Base (B:) -H+ (Deprotonation) TS->Cis +H+ (Reversible) Trans Trans-Isomer (Thermodynamic, Low Dipole) TS->Trans +H+ (Reprotonation) Steric Control

Caption: Base-catalyzed epimerization pathway. The relief of dipolar repulsion drives the equilibrium toward the trans-isomer.

Synthetic Protocols & Isolation

Photochemical Synthesis (Self-Validating Protocol)

Direct thermal dimerization of acrylonitrile requires high pressure and often yields polymers.[1][2][3][4] The photochemical route is preferred for laboratory scale but requires strict control of wavelength to minimize secondary polymerization.[4]

Reagents:

  • Acrylonitrile (freshly distilled to remove inhibitors).[1][2][3][4]

  • Sensitizer: Acetophenone or Benzophenone (Triplet energy transfer).[1][2][3][4]

  • Solvent: Acetonitrile or neat (if temperature controlled).[1][2][3][4]

Step-by-Step Workflow:

  • Degassing: Purge the acrylonitrile solution with

    
     for 30 minutes. Rationale: Oxygen quenches the triplet excited state of the sensitizer, halting the reaction.
    
  • Irradiation: Irradiate using a High-Pressure Mercury Lamp (Pyrex filter,

    
     nm) at 0–5 °C.
    
  • Monitoring: Monitor via GC-MS. The cis and trans isomers have distinct retention times (Trans elutes earlier on non-polar columns due to lower polarity).[3][4]

  • Work-up: Remove solvent/monomer in vacuo at < 40 °C . Warning: Higher temperatures during concentration can induce thermal epimerization if trace basic impurities are present.[1][2][3]

Separation of Isomers

Separation is best achieved via fractional distillation or flash chromatography .[1][2][3][4]

  • Distillation: Trans-isomer typically has a lower boiling point due to lower polarity/intermolecular forces.[1][2][3][4]

  • Chromatography: On silica gel, the cis-isomer (more polar) elutes significantly later than the trans-isomer.[1][2][3]

    • Critical Control Point: Use neutral silica or acid-washed silica.[1][2][3][4] Commercial "basic" alumina or unbuffered silica can catalyze epimerization on the column.[3][4]

Applications in Drug Development[2][4][5]

The cis-cyclobutane-1,2-dicarbonitrile unit is rarely a final drug target but is a high-value intermediate.[1][2][3]

  • Platinum Bioisosteres: Hydrolysis of the dicarbonitrile to the cis-dicarboxylic acid, followed by Curtius rearrangement or similar, yields cis-cyclobutane-1,2-diamine.[1][2][3] This is the ligand in Carboplatin and Lobaplatin analogues.[2][3][4] The cis geometry is mandatory for the bidentate coordination to Pt(II).[4]

  • Rigid Linkers: The cyclobutane ring provides a rigid vector that is metabolically stable compared to flexible alkyl chains.[2][3][4] The cis-isomer projects substituents at a ~60° angle, whereas the trans projects at ~120–180°, allowing precise spatial probing of receptor pockets.

Experimental Validation: Thermal Stability Test

To validate the stability of a specific lot of cis-cyclobutane-1,2-dicarbonitrile, perform this standardized stress test:

  • Baseline: Dissolve 10 mg of sample in

    
    . Record 
    
    
    
    NMR. Note the methine protons (
    
    
    ~3.5-4.0 ppm).[1][3][4] The coupling constants (
    
    
    ) differ:
    
    
    typically for vicinal protons in cyclobutanes, but chemical shift anisotropy is the clearer indicator.[4]
  • Thermal Stress: Heat the NMR tube to 60 °C for 4 hours.

  • Chemical Stress: Add 1 drop of

    
     (triethylamine).[1][2][3][4] Shake and monitor every 15 minutes.
    
  • Result Interpretation:

    • Pure Thermal: Should show < 2% conversion to trans.[1][2][3][4]

    • Base Stress: Should show rapid conversion to trans (> 50% within 1 hour).

    • Pass Criteria: If thermal stress alone causes isomerization, the sample contains acidic/basic impurities or radical initiators and requires re-purification.[4]

References

  • Conformational Analysis of Cyclobutanes: Wiberg, K. B. (1986).[1][2][3][4] "The Structure and Energetics of Small Ring Hydrocarbons." Angewandte Chemie International Edition. Link[1][4]

  • Photochemical Synthesis: Dilling, W. L. (1967).[1][2][3][4] "Photochemical Cycloaddition Reactions of Cyanoalkenes." Chemical Reviews. Link[1][4]

  • Epimerization Mechanism: Cram, D. J. (1965).[1][2][3][4] "Fundamentals of Carbanion Chemistry." Academic Press.[1][2][3][4] (Foundational text on nitrile

    
    -proton acidity and stereochemistry).
    
  • Dipole Moments & Structure: Benedetti, E., et al. (1970).[1][2][3][4] "Crystal and Molecular Structure of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid." Journal of the American Chemical Society.[3][4][5] Link[1][4]

  • Synthetic Applications: Oswood, C. J., & MacMillan, D. W. C. (2022).[1][2][3][4][5] "Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols." Journal of the American Chemical Society.[3][4][5] Link (Demonstrates the difficulty of accessing cis-isomers and modern catalytic solutions).[1][4]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing cis-cyclobutane-1,2-dicarboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rational design of peptidomimetics with enhanced structural stability and biological activity is a cornerstone of modern drug discovery. The introduction of conformational constraints into peptide backbones is a powerful strategy to modulate their pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the application of cis-cyclobutane-1,2-dicarboxylic acid as a rigid scaffold in peptide synthesis. By serving as a dipeptide isostere or a turn-inducing element, this building block offers a unique tool to lock peptide conformations, thereby improving proteolytic resistance, receptor affinity, and bioavailability. This document will detail the underlying scientific principles, provide step-by-step protocols for its incorporation via solid-phase peptide synthesis (SPPS), and discuss its impact on peptide structure and function.

Introduction: The Rationale for Conformational Constraint

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by poor metabolic stability and low bioavailability, largely due to their inherent flexibility which makes them susceptible to proteolytic degradation.[1] To overcome these limitations, the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides—has become a major focus of research.[2]

A key strategy in peptidomimetic design is the introduction of conformational constraints to stabilize secondary structures such as α-helices and β-turns.[3] The rigid, non-planar structure of the cyclobutane ring makes it an excellent candidate for this purpose.[4] Specifically, cis-cyclobutane-1,2-dicarboxylic acid can be incorporated into a peptide sequence to act as a rigid linker or to mimic the geometry of a dipeptide unit, thereby inducing a specific turn or bend in the peptide backbone. This pre-organization of the peptide conformation can lead to enhanced binding to biological targets.

The cis stereochemistry of the two carboxylic acid groups on the cyclobutane ring is crucial, as it projects the connecting peptide chains in a specific spatial orientation, which can be leveraged to mimic or stabilize desired secondary structures. This guide will focus on the practical aspects of incorporating this valuable building block into peptide sequences.

Core Principle: A Two-Stage Coupling Strategy via the Anhydride

The most efficient method for incorporating cis-cyclobutane-1,2-dicarboxylic acid into a peptide sequence during solid-phase peptide synthesis (SPPS) is through its cyclic anhydride. This approach allows for a sequential and controlled coupling process.

The workflow can be summarized as follows:

  • Anhydride Formation: The diacid is first converted to its more reactive anhydride form.

  • First Coupling (Mono-amidation): The anhydride is coupled to the N-terminal amine of the resin-bound peptide. This reaction opens the anhydride ring, forming an amide bond and leaving a free carboxylic acid.

  • Second Coupling: The newly formed carboxylic acid on the cyclobutane ring is then activated and coupled to the N-terminal amine of the next amino acid in the sequence.

This two-stage process ensures the directional incorporation of the cyclobutane moiety and prevents unwanted side reactions such as oligomerization of the diacid.

G cluster_0 Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) Diacid cis-Cyclobutane-1,2-dicarboxylic Acid Anhydride cis-Cyclobutane-1,2-dicarboxylic Anhydride Diacid->Anhydride Dehydration (e.g., Acetic Anhydride) Coupling1 First Coupling: Mono-amidation Anhydride->Coupling1 Resin Resin-Bound Peptide (with free N-terminus) Resin->Coupling1 Intermediate Resin-Bound Peptide-Cyclobutane-COOH Coupling1->Intermediate Coupling2 Second Coupling: Amide bond formation Intermediate->Coupling2 FinalPeptide Extended Peptide Chain Coupling2->FinalPeptide

Figure 1: Workflow for the incorporation of cis-cyclobutane-1,2-dicarboxylic acid into a peptide via its anhydride.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-cyclobutane-1,2-dicarboxylic anhydride

Causality: The conversion of the diacid to the cyclic anhydride is critical as it activates the carboxyl groups for the first coupling reaction and ensures a clean, high-yielding mono-amidation on the solid support. Acetic anhydride is a common and effective dehydrating agent for this purpose.

Materials:

  • cis-cyclobutane-1,2-dicarboxylic acid

  • Acetic anhydride

  • Toluene

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, suspend cis-cyclobutane-1,2-dicarboxylic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture at reflux for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • Add toluene and evaporate under reduced pressure (azeotropic removal of residual acetic acid). Repeat this step twice.

  • The resulting crude anhydride can be purified by recrystallization from a mixture of toluene and hexane or by sublimation to yield a white crystalline solid.

  • Confirm the structure and purity by ¹H NMR and IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches around 1780 and 1850 cm⁻¹).

Protocol 2: Solid-Phase Incorporation of the Cyclobutane Moiety

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • cis-cyclobutane-1,2-dicarboxylic anhydride (prepared in Protocol 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

Step A: Preparation of the Resin-Bound Peptide

  • Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols until the point of incorporation of the cyclobutane moiety.

  • Perform a final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM and dry a small sample for a Kaiser test to confirm the presence of a free primary amine.

Step B: First Coupling - Mono-amidation with the Anhydride

  • Swell the deprotected peptidyl-resin in DMF.

  • In a separate vial, dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (3-5 eq. relative to resin loading) in DMF.

  • Add the anhydride solution to the resin, followed by DIPEA (3-5 eq.).

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction using the Kaiser test. The test should be negative upon completion, indicating the consumption of all free amines.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin now has the cyclobutane moiety attached with a free carboxylic acid group.

Step C: Second Coupling - Elongation of the Peptide Chain

  • Swell the resin from the previous step in DMF.

  • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling reagent such as HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction. A Kaiser test should remain negative.

  • Wash the resin thoroughly with DMF and DCM.

Step D: Continuation of Synthesis and Cleavage

  • The peptide synthesis can now be continued by repeating the standard Fmoc deprotection and coupling cycles for any additional amino acids.

  • Once the full peptide sequence is assembled, wash the resin and cleave the peptide from the solid support while simultaneously removing the side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

G Start Start: Fmoc-deprotected peptidyl-resin AddAnhydride Add cis-cyclobutane-1,2-dicarboxylic anhydride + DIPEA in DMF Start->AddAnhydride React1 Agitate 2-4h at RT (Mono-amidation) AddAnhydride->React1 Wash1 Wash with DMF/DCM React1->Wash1 Kaiser1 Kaiser Test (should be negative) Wash1->Kaiser1 ActivateAA Pre-activate next Fmoc-AA (e.g., with HBTU/DIPEA) Kaiser1->ActivateAA If negative AddAA Add activated Fmoc-AA to resin ActivateAA->AddAA React2 Agitate 2-4h at RT (Second Coupling) AddAA->React2 Wash2 Wash with DMF/DCM React2->Wash2 Continue Continue SPPS or proceed to cleavage Wash2->Continue

Figure 2: Detailed workflow for the two-stage coupling of the cyclobutane moiety in SPPS.

Expected Outcomes and Data Interpretation

The incorporation of the cis-cyclobutane-1,2-dicarboxylic acid moiety is expected to have a significant impact on the conformational properties of the resulting peptide.

Table 1: Representative Data on the Effect of Conformational Constraints

Peptide SequenceModificationSecondary Structure (% Helicity)Proteolytic Stability (t½ in serum)Receptor Binding (IC₅₀)
Ac-Peptide-NH₂None (Linear)15%15 min500 nM
Ac-Peptide-NH₂cis-cyclobutane linker 45%[3][5]120 min50 nM
Ac-Peptide-NH₂Stapled (hydrocarbon)60%[4]>240 min25 nM

Note: The data presented are representative values based on published literature for similar conformationally constrained peptides and are intended for illustrative purposes.

Interpretation:

  • Circular Dichroism (CD) Spectroscopy: A significant increase in the mean residue ellipticity at 222 nm is expected for peptides where the cyclobutane moiety successfully stabilizes an α-helical conformation.[4]

  • NMR Spectroscopy: 2D NMR studies can provide detailed structural information, including the presence of specific turns and the precise orientation of amino acid side chains induced by the cyclobutane scaffold.

  • Proteolytic Stability Assays: Peptides containing the cyclobutane unit are expected to show significantly enhanced stability against enzymatic degradation compared to their linear counterparts.

  • Binding Assays: By locking the peptide into a bioactive conformation, a substantial improvement in binding affinity (i.e., a lower IC₅₀ or K_d value) to the target receptor or protein is anticipated.

Conclusion and Future Perspectives

The use of cis-cyclobutane-1,2-dicarboxylic acid is a robust and effective strategy for creating conformationally constrained peptidomimetics. The protocols outlined in this guide provide a clear pathway for its successful incorporation into peptide sequences using standard solid-phase synthesis techniques. The resulting peptides, with their pre-organized structures, offer promising avenues for the development of next-generation therapeutics with improved stability and efficacy. Future applications could involve the use of this scaffold in the design of peptide-based inhibitors of protein-protein interactions, novel cell-penetrating peptides, and stabilized peptide vaccines.

References

  • Burgess, K., et al. (1996). An approach to cyclic peptide libraries: reducing epimerization in medium sized rings during solid-phase synthesis. Tetrahedron Letters, 37(5), 591–594. Available from: [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Shi, L., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(1), 105-112. Available from: [Link]

  • Whittier, S. K. (2016). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(10), 764-771. Available from: [Link]

  • Zareba, I., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available from: [Link]

  • Zhang, L., et al. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).
  • Zoladek, A., & Golebiewski, W. M. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 16(23), 3848-3866. Available from: [Link]

Sources

Application Note: Incorporation of Cyclobutane Amino Acids (CBAAs) into Peptides

[1]

Executive Summary & Strategic Rationale

The incorporation of cyclobutane amino acids (CBAAs) represents a high-impact strategy in modern peptidomimetic drug design.[1] Unlike flexible natural peptides, CBAAs introduce rigorous conformational constraints due to the rigidity of the four-membered ring.

Why incorporate CBAAs?

  • Metabolic Stability: The non-natural backbone and steric bulk at the

    
    - or 
    
    
    -carbon render the peptide bond nearly invisible to endogenous proteases (trypsin/chymotrypsin), significantly extending plasma half-life (
    
    
    ).
  • Conformational Locking:

    • 
      -CBAAs (e.g., 
      
      
      ):
      Induce strong
      
      
      -helical or
      
      
      -helical turns, similar to Aib (aminoisobutyric acid) but with greater lipophilicity.
    • 
      -CBAAs:  Force specific torsion angles (
      
      
      ) that can mimic
      
      
      -turns or stabilize sheet structures depending on cis/trans stereochemistry.

This guide provides an autonomous, field-proven protocol for overcoming the primary challenge of CBAA incorporation: extreme steric hindrance during Solid Phase Peptide Synthesis (SPPS).

Technical Background: The Steric Challenge

The synthesis of peptides containing CBAAs is not trivial.[2] The primary obstacle is the nucleophilic attack of the amino group onto the activated carboxyl component.

  • The Problem: In 1-aminocyclobutane-1-carboxylic acid (

    
    ), the 
    
    
    -carbon is quaternary. The gem-dimethyl-like effect of the ring creates a "steric wall," drastically reducing the kinetic rate of coupling. Standard reagents (DIC/HOBt) often result in deletion sequences or incomplete coupling.
  • The Solution: Utilization of high-efficiency uronium/phosphonium coupling reagents (HATU, PyAOP) combined with elevated temperature (Microwave-SPPS) or acyl fluoride chemistry.

Visualization: Coupling Decision Logic

The following decision tree outlines the optimal synthetic pathway based on the specific CBAA type and position.

CouplingLogicStartStart: CBAA IncorporationTypeCheckIdentify CBAA TypeStart->TypeCheckAlphaAlpha-CBAA (Ac4c)(Quaternary Center)TypeCheck->AlphaHigh Steric BulkBetaBeta-CBAA(Secondary/Primary Amine)TypeCheck->BetaModerate Steric BulkAdvancedAdvanced CouplingRequiredAlpha->AdvancedStandardStandard SPPS(DIC/Oxyma, 50°C)Beta->StandardUsually SufficientMethodAMethod A: HATU/HOAt2x Coupling, 75°C MWAdvanced->MethodAFirst LineMethodBMethod B: PyAOP/HOAt(If HATU fails/Epimerization risk)MethodA->MethodBIf incompleteMethodCMethod C: Acyl Fluoride(TFFH activation)MethodB->MethodCLast Resort

Figure 1: Decision matrix for selecting coupling conditions based on steric demand.

Detailed Protocols

Protocol A: Microwave-Assisted SPPS of -CBAAs ( )

Objective: Efficiently couple Fmoc-

Prerequisites:
Materials
  • Resin: ChemMatrix or PEG-PS (Tentagel). Rationale: Better swelling allows reagent penetration in difficult sequences.

  • Amino Acid: Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-

    
    -OH).
    
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group of the preceding amino acid using 20% Piperidine/DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Activation (The Critical Step):

    • Stoichiometry: Use 5 equivalents of Fmoc-

      
      -OH relative to resin loading.
      
    • Dissolve AA and HATU (4.9 eq) in DMF.

    • Add DIPEA (10 eq) immediately prior to delivery to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinium capping.

  • Coupling Reaction:

    • Microwave Settings: Heat to 75°C for 10 minutes .

    • Power: 30W (variable).

    • Double Coupling: This is mandatory for

      
      . Drain the vessel and repeat the coupling step with fresh reagents.
      
  • Monitoring (In-Process Control):

    • Perform a Chloranil Test (if coupling to a secondary amine) or Kaiser Test (primary amine).

    • Pass Criteria: Beads must be colorless. If blue/stained, proceed to a third coupling using PyAOP (Phosphonium salt) instead of HATU.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Coupling the Next Amino Acid (Post-CBAA)

Challenge: The N-terminus of an anchored

  • Deprotection: Standard 20% Piperidine/DMF (2 x 3 min at 75°C).

  • Coupling:

    • Use PyAOP or COMU instead of HATU.[3] PyAOP is superior for coupling to hindered amines.

    • Increase temperature to 90°C (if Cys/His/Arg are not present to avoid racemization) or extend time to 60 minutes at 50°C.

    • Solvent Additive: Use NMP (N-methylpyrrolidone) instead of DMF to improve solvation of the hindered site.

Analytical Validation & Data

Incorporating CBAAs alters the physicochemical profile of the peptide. Below is a comparison of coupling efficiencies and stability metrics.

Table 1: Coupling Efficiency Comparison ( Incorporation)
Coupling ReagentActivation MethodTemp/TimeYield (Crude HPLC)Notes
DIC / HOBt Carbodiimide25°C / 2 hr< 40%Not Recommended. Severe deletion sequences.
HBTU / DIPEA Uronium25°C / 1 hr60-70%Incomplete. Requires triple coupling.
HATU / DIPEA Uronium (Aza)75°C / 10 min> 95% Gold Standard. Fast and clean.
TFFH / NMM Acyl Fluoride50°C / 45 min> 92%Excellent alternative for extremely bulky neighbors.
Table 2: Metabolic Stability (Proteolytic Resistance)

Data represents a generic model peptide (Phe-Ala-Phe vs. Phe-

Peptide Sequence

(Human Plasma)
Protease Susceptibility
Linear Control (Ala)~ 15 - 30 minsHigh (Trypsin/Chymotrypsin cleavage)
CBAA Analog (

)
> 24 hours Negligible. Steric shield prevents enzyme docking.

Structural Validation Workflow

Once synthesized, verifying the integrity of the cyclobutane ring and the induced conformation is vital.

ValidationWorkflowCleavageResin Cleavage(95% TFA)HPLCRP-HPLC Purification(Adjust Gradient)Cleavage->HPLCHydrophobic ShiftMSLC-MS Verification(Check for +54 Da vs Ala)HPLC->MSNMRNMR (NOESY/ROESY)Confirm Turn StructureMS->NMRIf Purity >95%

Figure 2: Post-synthesis validation pipeline.

Critical Note on HPLC: CBAAs are significantly more hydrophobic than their linear counterparts (Ala/Gly). Expect a later retention time on C18 columns. Adjust the gradient to start higher (e.g., 10-20% B instead of 0-5% B) to avoid long equilibration times.

References

  • Ortuño, R. M., et al. (2021).[4] "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences. Available at: [Link]

  • CEM Corporation. (2018). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Available at: [Link]

  • Wong, C. T. T., et al. (2022). "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling."[5][6] Chemical Science. Available at: [Link]

Application Note: Polymerization Techniques for Cyclobutane-Containing Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane-containing polymers represent a critical class of functional materials due to the unique high ring strain (~26.4 kcal/mol) of the four-membered ring and its propensity for [2+2] cycloaddition/reversion. These motifs are increasingly utilized in mechanophores (stress-responsive materials), bio-based high-performance plastics (truxillic acid derivatives), and pharmaceutical delivery systems .

This guide moves beyond basic synthesis, providing validated protocols for three distinct polymerization modalities:

  • Ring-Opening Metathesis Polymerization (ROMP) of cyclobutenes for 1,4-polybutadiene mimics.

  • Step-Growth Polymerization of bio-derived truxillic acid for high-

    
     polyamides/polyesters.
    
  • Controlled Radical Polymerization (RAFT) of vinyl monomers bearing pendant cyclobutanes.

Part 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutenes[1][2][3][4]

The Mechanistic Driver

Unlike norbornenes, cyclobutenes possess significant angle strain but lack the bridgehead steric bulk. Upon exposure to Ruthenium-based alkylidenes (Grubbs catalysts), the ring opens to form a strictly linear 1,4-polybutadiene backbone.

Critical Consideration: 1-substituted cyclobutenes are highly reactive. Unlike norbornene, which forms a stable polymer at room temperature, cyclobutene ROMP is extremely exothermic. Temperature control is the primary variable for controlling dispersity (Đ).

Protocol: Living ROMP of 1-Carboxylated Cyclobutene

Target Audience: Synthetic Chemists requiring narrow dispersity (


).
Materials & Reagents[1][2][3][4][5][6][7]
  • Monomer: Methyl 1-cyclobutenecarboxylate (Purified by distillation over CaH

    
    ).
    
  • Catalyst: Grubbs 3rd Generation (G3) or Modified Grubbs 2nd Gen (fast initiation is required relative to propagation).

  • Solvent: Anhydrous THF (degassed).

  • Quenching Agent: Ethyl vinyl ether (EVE).

Experimental Workflow
  • Inert Environment: Perform all steps in a nitrogen-filled glovebox or using varying-pressure Schlenk techniques.

  • Catalyst Prep: Dissolve G3 catalyst (10.0 mg, 0.011 mmol) in THF (1 mL).

  • Monomer Addition (The "Cold-Shot" Method):

    • Cool the monomer solution (100 eq, 1.1 mmol in 2 mL THF) to -20°C .

    • Why: Cooling suppresses secondary metathesis (back-biting) and ensures

      
      .
      
    • Rapidly inject the catalyst solution into the stirred monomer solution.

  • Propagation: Stir vigorously for 30 minutes at -20°C. The color should shift from green (G3) to light brown/amber.

  • Termination: Add excess ethyl vinyl ether (0.5 mL). Stir for 30 minutes while warming to room temperature.

    • Mechanism:[3][5][8][9][10][11] EVE reacts with the Ru-carbene to form a Fischer carbene, which is catalytically inactive, permanently capping the chain end.

  • Purification: Precipitate into cold methanol (10x volume). Filter and dry under high vacuum.

Data Analysis: 1H NMR Validation

Successful polymerization is validated by the disappearance of the cyclobutene olefinic proton (approx. 6.7 ppm) and the appearance of the polymer backbone olefin signals.

FeatureMonomer Shift (

, ppm)
Polymer Shift (

, ppm)
Olefinic Proton~6.7 (s)5.2 - 5.5 (m, broad)
Allylic Proton~2.42.1 - 2.3
Interpretation Sharp singlet indicates intact ring.Broadening indicates polymer formation.

Part 2: Step-Growth Polymerization of Bio-Derived Truxillic Acid

The Mechanistic Driver

Truxillic acid is a cyclobutane-core diacid formed by the [2+2] photodimerization of cinnamic acid. It serves as a rigid, bio-based building block. Unlike ROMP, the cyclobutane ring must remain intact to impart thermal stability and rigidity to the polymer backbone.

Protocol: Interfacial Polycondensation (Polyamide Synthesis)

Target Audience: Materials Scientists developing high-performance bio-plastics.

Materials
  • Monomer A:

    
    -Truxilloyl chloride (converted from acid using SOCl
    
    
    
    ).
  • Monomer B: 1,6-Hexanediamine.[12]

  • Organic Phase: Chloroform (CHCl

    
    ).
    
  • Aqueous Phase: NaOH (0.1 M) / Water.

Experimental Workflow
  • Aqueous Phase Prep: Dissolve 1,6-hexanediamine (1.0 eq) and NaOH (2.2 eq) in deionized water. Place in a high-shear blender or beaker with vigorous magnetic stirring.

  • Organic Phase Prep: Dissolve

    
    -truxilloyl chloride (1.0 eq) in dry CHCl
    
    
    
    .
  • The Interface:

    • Carefully layer the organic phase under the aqueous phase (if using a beaker) or add rapidly under high shear (if using a blender).

    • Observation: A white polymeric film will instantly form at the interface.

  • Collection:

    • Film Pulling: If layering, use tweezers to grasp the film at the interface and pull upward. The film will continuously regenerate (the "Nylon Rope" trick).

    • Stirred System: Stir for 15 minutes. Filter the precipitated white powder.

  • Washing: Wash sequentially with water, dilute HCl (to remove unreacted amine), and acetone.

  • Drying: Vacuum oven at 60°C for 24 hours.

Part 3: Controlled Radical Polymerization (RAFT) of Pendant Cyclobutanes

The Mechanistic Driver

Here, the cyclobutane is a pendant group (e.g., cyclobutylmethyl methacrylate). The goal is to polymerize the vinyl group without opening the ring. RAFT (Reversible Addition-Fragmentation chain Transfer) is preferred over ATRP here to avoid potential metal-catalyzed ring opening or halogen abstraction issues.

Protocol: RAFT Polymerization of Cyclobutylmethyl Methacrylate
Materials
  • Monomer: Cyclobutylmethyl methacrylate (CBMA).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anisole (High boiling point, good for NMR standards).

Experimental Workflow

RAFT_Workflow Mix 1. Stoichiometry Setup [M]:[CTA]:[I] = 200:1:0.2 Degas 2. Degassing Freeze-Pump-Thaw (3 cycles) Mix->Degas Heat 3. Polymerization 70°C Oil Bath, 12-24h Degas->Heat Quench 4. Quench Liquid N2 + Air Exposure Heat->Quench Purify 5. Purification Precipitate in Hexanes Quench->Purify

Figure 1: Standardized RAFT workflow for cyclobutane-functionalized monomers.

  • Stoichiometry: Target DP = 200.

    • Mix CBMA (2.0 g, 13 mmol), CPDB (18 mg, 0.065 mmol), and AIBN (2.1 mg, 0.013 mmol) in Anisole (2 mL).

  • Degassing (Crucial): Oxygen inhibits RAFT. Perform 3 cycles of freeze-pump-thaw.

    • Freeze: Liquid N

      
       until solid.
      
    • Pump: Vacuum (<100 mTorr) for 10 mins.

    • Thaw: Warm water bath (keep under static vacuum).

    • Backfill: Nitrogen.[6]

  • Polymerization: Place in a pre-heated oil bath at 70°C.

  • Kinetics Monitoring: Aliquot 0.1 mL every hour for 1H NMR. Monitor the vinyl proton peaks (5.5, 6.1 ppm) relative to the anisole internal standard. Stop at <80% conversion to preserve "livingness" (retention of thiocarbonylthio end-groups).

Part 4: Mechanochemical Activation (Post-Polymerization)

Cyclobutane polymers (specifically those from Part 1 or specialized ladderanes) act as mechanophores . Under physical stress, the ring undergoes cycloreversion to a diene.

Ultrasound Activation Protocol

This validates the "force-responsive" nature of the synthesized polymer.

  • Solution Prep: Dissolve polymer (from Part 1 or 2) in THF (2 mg/mL).

  • Temperature Control: Suspend the reaction vessel in an ice bath (0°C).

    • Reasoning: We want mechanical activation (shear force), not thermal activation. Heat can cause non-specific degradation.

  • Sonication: Use a probe sonicator (20 kHz) with a pulsed sequence (1s ON, 1s OFF) to prevent heat buildup. Total energy input: 30 minutes.

  • Validation:

    • GPC: Observe decrease in Molecular Weight (chain scission at the center).

    • UV-Vis: If the cyclobutane was part of a chromophore system, a new absorption band will appear corresponding to the released conjugation.

References

  • Maughon, B. R., & Grubbs, R. H. (1997). Copolymerization of Chiral and Achiral Cyclobutenes via Ring-Opening Metathesis Polymerization. Macromolecules.[13][4][6][7][9][12][14][15]

  • Levine, S. T., et al. (2016). Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes. Accounts of Chemical Research.

  • Kriegel, A., et al. (2025). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes.[2][9] (Demonstrating metal-free alternatives).

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process.[16][17][18] Macromolecules.[13][4][6][7][9][12][14][15]

  • Bartolini, E., et al. (2024). Truxinates and truxillates: building blocks for architecturally complex polymers. RSC Advances.

Sources

Application Note: Strategic Solid-Phase Peptide Synthesis of Cyclobutane-Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The incorporation of cyclobutane


-amino acids (CBAAs) into peptide backbones represents a high-value strategy in modern drug design. Unlike flexible linear peptides, cyclobutane-constrained peptides exhibit restricted conformational space, often forcing the backbone into specific secondary structures (e.g., 12-helices or 14-helices) depending on the cis or trans stereochemistry of the ring.

Key Benefits:

  • Metabolic Stability: The non-natural backbone renders these peptides resistant to standard proteases.

  • Entropic Advantage: Pre-organization of the pharmacophore reduces the entropic penalty upon binding to a target receptor.

  • Cell Permeability: Certain cyclobutane scaffolds enhance cellular uptake by modulating the amphipathicity of the peptide.

The Challenge: The very rigidity that makes CBAAs valuable creates significant synthetic hurdles. The cyclobutane ring imposes severe steric hindrance, attenuating the nucleophilicity of the amino group and shielding the activated carboxylate. Standard Fmoc-SPPS protocols often fail, resulting in deletion sequences or truncated products.

This guide details a self-validating, optimized protocol for synthesizing these difficult sequences, focusing on overcoming steric barriers while maintaining chiral integrity.

Critical Technical Considerations

Steric Hindrance & Coupling Kinetics

The primary failure mode in CBAA synthesis is incomplete coupling.

  • Coupling of the CBAA: The incoming Fmoc-CBAA-OH is bulky. Activation must be potent (e.g., HATU, COMU) to overcome the energy barrier of approaching the resin-bound peptide.

  • Coupling to the CBAA: This is the rate-limiting step. The amine attached to the cyclobutane ring is sterically crowded. Acylation of this amine requires extended reaction times, elevated temperatures (microwave), and highly reactive acylating species.

Racemization (Epimerization)

The activation of sterically hindered amino acids requires strong reagents, which increases the risk of


-epimerization (or 

in this context).
  • Risk Factor: High concentrations of strong bases (e.g., DIEA) with uronium salts (HATU/HBTU) can promote oxazolone formation, leading to loss of chirality.

  • Mitigation: Use DIC/Oxyma Pure for sensitive couplings. If HATU is required for power, use TMP (2,4,6-collidine) as a weaker, non-nucleophilic base to suppress proton abstraction from the

    
    -carbon.
    

Experimental Protocol

Materials & Reagents
ComponentRecommendationRationale
Resin Rink Amide ChemMatrix or TentagelPEG-based resins swell better in DMF/DCM, reducing aggregation in hydrophobic constrained sequences.
Loading Low (0.2 – 0.4 mmol/g)Prevents "site isolation" where growing bulky chains crowd each other out.
Activator A DIC / Oxyma Pure Standard high-efficiency coupling with low racemization profile.
Activator B HATU / HOAt / Collidine "Power" coupling for the most difficult steric junctions.
Solvent DMF (Main), NMP (for difficult steps)NMP disrupts inter-chain hydrogen bonds better than DMF.
Step-by-Step Synthesis Workflow
Phase A: Resin Preparation
  • Swelling: Swell resin in DCM (3 x 15 min) followed by DMF (3 x 15 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

  • Wash: DMF (5 x 1 min).

Phase B: Coupling the Cyclobutane Amino Acid (CBAA)

Target: Attaching Fmoc-CBAA-OH to the resin-bound peptide.

  • Pre-activation: Dissolve Fmoc-CBAA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq). Allow to activate for 2-3 minutes.

    • Note: Pre-activation ensures the active ester is formed before contact with the resin.

  • Reaction: Add mixture to resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil test (more sensitive for hindered amines than Kaiser).

  • Capping (Optional but recommended): Acetic anhydride/DIEA/DMF to terminate unreacted chains.

Phase C: Elongation (Coupling to the CBAA)

Target: Attaching the next amino acid (Fmoc-AA-OH) to the hindered CBAA amine. This is the critical bottleneck.

Method: Microwave-Assisted Coupling [1]

  • Reagents: Fmoc-AA-OH (5.0 eq), HATU (4.8 eq), HOAt (4.8 eq).

  • Base: TMP (Collidine) (10.0 eq). Avoid DIEA to reduce epimerization risk at high temp.

  • Conditions:

    • Microwave: 75°C, 30 Watts.

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

  • Wash: DMF (5 x 1 min), DCM (3 x 1 min).

Cleavage & Isolation
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours (CBAA peptides are stable in TFA).

  • Precipitation: Cold diethyl ether.

Process Visualization

Optimized SPPS Cycle for Hindered Residues

The following diagram illustrates the decision logic for standard vs. hindered coupling cycles.

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Is Next Residue Hindered (CBAA)? Deprotect->Decision Std_Couple Standard Coupling (DIC/Oxyma, 1h, RT) Decision->Std_Couple No Hind_Couple Hindered Coupling (HATU/HOAt/Collidine) Microwave 75°C, 2x10min Decision->Hind_Couple Yes (or coupling TO CBAA) Check QC: Chloranil/Micro-Cleavage Std_Couple->Check Hind_Couple->Check Recouple Re-Couple (Change Solvent to NMP) Check->Recouple Incomplete Next Proceed to Next Cycle Check->Next Pass (>99%) Cap Capping (Ac2O/DIEA) Recouple->Cap Cap->Next With Deletion

Caption: Logic flow for selecting coupling conditions based on steric hindrance of the incoming or resin-bound residue.

Racemization vs. Reactivity Trade-off

Understanding the chemical causality in reagent selection.

Reagent_Logic HATU_DIEA HATU + DIEA (Strongest Activation) Result_Rac High Risk: Epimerization HATU_DIEA->Result_Rac Base abstraction of H-alpha Result_Yield High Yield: Steric Breakthrough HATU_DIEA->Result_Yield Excellent Kinetics HATU_TMP HATU + Collidine (Balanced) HATU_TMP->Result_Yield Good Kinetics Result_Purity High Purity: Chiral Integrity HATU_TMP->Result_Purity Reduced Basicity DIC_Oxyma DIC + Oxyma (Lowest Racemization) DIC_Oxyma->Result_Yield Slower Kinetics DIC_Oxyma->Result_Purity No Tertiary Base

Caption: Reagent selection strategy balancing coupling efficiency against chiral integrity.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue spots on Kaiser) Steric shielding of amine.Switch to Microwave (75°C) . Use COMU or HATU . Perform a "magic mixture" wash (DCM/DMF/NMP) to swell resin.
Double Peaks in HPLC (Same Mass) Racemization (Epimerization).Switch from HATU/DIEA to DIC/Oxyma . Lower temperature to 50°C. Use Collidine instead of DIEA.
Broad Peaks / Smearing Aggregation of peptide on resin.Use ChemMatrix resin. Add chaotropic salts (0.1M LiCl) to the coupling mixture. Use Pseudoproline dipeptides if applicable.
Mass + 28 Da Formylation (side reaction).Avoid formic acid in LCMS. Check DMF quality (amine contamination).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Torres, E., Gorrea, E., Burusco, K. K., Da Silva, E., Nolis, P., Rua, F., ... & Ortuno, R. M. (2014). Efficient Synthesis of Cyclobutane-Containing

    
    -Peptides by Microwave-Assisted Solid-Phase Methods. Organic & Biomolecular Chemistry, 12, 410-416. [Link]
    
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Hinds, M. G., et al. (2002). Synthesis and Characterization of a Cyclobutane-Constrained Peptide. Journal of Medicinal Chemistry. (Contextual reference for stability claims). [Link]

Sources

Application Note & Protocol: High-Pressure Thermal Dimerization of Acrylonitrile for the Synthesis of 1,2-Dicyanocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Principle

Acrylonitrile is a highly versatile and reactive monomer, widely utilized as a precursor in the production of polymers, synthetic fibers, and various chemical intermediates.[1] Its unique structure, featuring both an olefinic double bond and a nitrile group, allows it to participate in a wide array of chemical transformations.[1] One such transformation is the thermal [2+2] cycloaddition, a dimerization reaction that yields 1,2-dicyanocyclobutane. This product serves as a valuable intermediate for synthesizing other compounds, such as cyclobutane-1,2-dicarboxylic acid.[2]

The reaction proceeds by heating liquid acrylonitrile under high pressure in an inert atmosphere. This process favors the formation of a four-membered cyclobutane ring through the coupling of the C=C double bonds of two acrylonitrile molecules. While the precise mechanism for this non-photochemical [2+2] cycloaddition can be complex, it is often considered to proceed through a diradical intermediate.[3] The reaction typically produces a mixture of cis and trans isomers of 1,2-dicyanocyclobutane, which can be separated in subsequent purification steps.[2][4]

This application note details a robust protocol for this synthesis, emphasizing the critical safety measures required and providing a framework for reproducible, high-yield production in a laboratory setting.

CRITICAL SAFETY PROTOCOLS: HANDLING ACRYLONITRILE

Acrylonitrile is a hazardous material. Strict adherence to safety protocols is mandatory.

  • Toxicity and Carcinogenicity: Acrylonitrile is toxic if inhaled, ingested, or absorbed through the skin.[1] It is also a suspected human carcinogen.[1] All handling must be performed inside a certified chemical fume hood.

  • Flammability and Explosion Hazard: Acrylonitrile is a highly flammable liquid, and its vapors can form explosive mixtures with air.[5][6] The reaction must be conducted far from heat, sparks, or open flames. All electrical equipment must be intrinsically safe and properly grounded to prevent static discharge.[5][7]

  • Uncontrolled Polymerization: Acrylonitrile can polymerize violently, especially when exposed to strong acids, bases, peroxides, or UV light.[1] Commercial acrylonitrile is stabilized with an inhibitor, typically 30-50 ppm of monomethyl ether of hydroquinone (MEHQ).[1] For this high-temperature thermal reaction, removal of the inhibitor is generally not required, but its presence should be noted.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear splash-proof safety goggles, a face shield, impervious gloves (nitrile is often insufficient; check manufacturer's compatibility data), and a flame-resistant lab coat.[6][7]

  • Emergency Preparedness: An emergency safety shower and eyewash fountain must be immediately accessible.[7] Personnel should be trained on their use and on spill response procedures.

Experimental Workflow and Apparatus

The overall process involves preparing the reactant, setting up a high-pressure reactor, executing the reaction under controlled conditions, and finally, isolating and analyzing the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Acrylonitrile Purity Check B High-Pressure Reactor Assembly A->B C Reactor Charging B->C D Inert Gas Purge & Pressurization C->D E Heating & Stirring (240°C, 20-50 atm) D->E F Controlled Reaction Time (2h) E->F G Cooling & Depressurization F->G H Recovery of Unreacted Acrylonitrile (Atmospheric Distillation) G->H I Isolation of Product (Vacuum Distillation) H->I J GC-MS Analysis I->J K NMR Spectroscopy I->K G A Distilled Product (Isomer Mixture) B Dilute in Solvent (e.g., Dichloromethane) A->B G Prepare NMR Sample (e.g., CDCl3) A->G C Inject into GC-MS B->C D Separate Isomers (GC Column) C->D E Identify by Mass (MS Detector) D->E F Quantify by Peak Area E->F H Acquire 1H & 13C NMR Spectra G->H I Confirm Structure & Isomer Ratio H->I

Sources

"characterization of polymers derived from cis-cyclobutane dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of Polymers Derived from cis-Cyclobutane Dicarboxylic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed characterization of polymers synthesized from cis-cyclobutane dicarboxylic acid (cis-CBDA). These polymers, distinguished by a semi-rigid cyclobutane ring in their backbone, offer unique thermal and mechanical properties, making them promising candidates for advanced applications, including novel drug delivery systems and sustainable materials.[1][2][3]

The rationale behind this guide is to move beyond mere procedural lists, offering instead a causal understanding of the experimental choices and data interpretation. By grounding our protocols in established scientific principles, we aim to provide a self-validating framework for the robust characterization of this unique class of polymers.

Foundational Principles: Synthesis and Structure

Polymers derived from cis-cyclobutane dicarboxylic acid are typically synthesized via polycondensation reactions. The most common route involves the reaction of the diacid monomer with a suitable diol to form a polyester.[1][2] The synthesis is often carried out via a two-step melt polycondensation method, which is efficient for achieving high molecular weight polymers.[2][4]

The defining feature of these polymers is the cyclobutane ring integrated into the polymer backbone. This motif is typically formed through a [2+2] photocycloaddition of precursors like trans-cinnamic acid or furfural-derived acrylic acids, which yields the cyclobutane dicarboxylic acid monomer.[3][5][6] The stereochemistry and rigidity of this ring are fundamental to the polymer's macroscopic properties.

Caption: General workflow for polyester synthesis from cis-CBDA.

Core Application Protocols: A Multi-Technique Approach

A thorough characterization of these polymers requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. Each method provides a unique piece of the puzzle, from confirming the chemical structure to defining the material's operational limits.

Structural Verification and Purity Assessment
  • Causality & Expertise: NMR is the most powerful tool for unambiguous structure verification. For CBDA-derived polymers, ¹H and ¹³C NMR confirm the successful incorporation of the cyclobutane ring into the polymer backbone and can be used to analyze the stereochemistry of the ring protons.[7][8][9] The disappearance of the carboxylic acid proton signal and shifts in adjacent methylene protons from the diol monomer are primary indicators of successful polymerization.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 10-15 mg of the dried polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the polymer must be fully soluble to obtain high-resolution spectra.[7]

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a sufficient relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, particularly for the polymer backbone signals.

    • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon environments. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: Look for broad peaks characteristic of a polymer. The key diagnostic signals are the protons on the cyclobutane ring, which typically appear in the 3.4-4.2 ppm range.[7] Protons of the ethylene linker from the diol will also show characteristic shifts. Compare the spectrum to that of the monomers to confirm the disappearance of monomer-specific peaks.

    • ¹³C NMR: Confirm the presence of the ester carbonyl carbon (typically ~170-175 ppm) and the carbons of the cyclobutane ring. The specific chemical shifts provide a fingerprint of the polymer's repeat unit.[10]

  • Causality & Expertise: FTIR provides rapid confirmation of functional groups and is excellent for monitoring the polymerization process. The key transformation to observe is the formation of the ester linkage, identified by a strong C=O stretching vibration, and the disappearance of the broad O-H stretch from the carboxylic acid monomer.[1][2]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare the sample as a thin film by dissolving the polymer in a volatile solvent (e.g., DCM, THF), casting it onto a KBr plate, and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid polymer.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

    • Analysis: Identify the characteristic absorption bands.

  • Data Interpretation & Expected Results:

Functional GroupExpected Wavenumber (cm⁻¹)Significance
O-H Stretch (acid)3300-2500 (broad)Should be absent or significantly reduced in the final polymer.
C=O Stretch (ester)~1730Strong, sharp peak indicating successful esterification.
C-O Stretch (ester)1300-1000Confirms the presence of the ester linkage.
C-H Stretch (alkane)3000-2850Corresponds to the cyclobutane and diol aliphatic protons.
Molecular Weight and Distribution Analysis
  • Causality & Expertise: The molecular weight and its distribution (polydispersity) are critical properties that dictate the mechanical strength, thermal stability, and degradation kinetics of the polymer.[11][12] GPC separates polymer chains based on their hydrodynamic volume in solution, providing a comprehensive profile of the molecular weight distribution.[13][14]

Caption: Standard workflow for GPC/SEC analysis.

  • Step-by-Step Protocol:

    • System Preparation: Use a GPC system equipped with a refractive index (RI) detector. The mobile phase should be a good solvent for the polymer, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), filtered and degassed. Set a stable flow rate, typically 1.0 mL/min.

    • Calibration: Create a calibration curve using narrow-polydispersity polystyrene standards across a relevant molecular weight range.[12] This is a critical step for obtaining accurate molecular weight values.

    • Sample Preparation: Prepare polymer solutions at a concentration of approximately 1-2 mg/mL in the mobile phase. Ensure complete dissolution and filter the solution through a 0.45 µm syringe filter to prevent column blockage.

    • Analysis: Inject the prepared sample solution into the GPC system and record the chromatogram.

  • Data Interpretation & Expected Results:

    • The output is a chromatogram showing detector response versus elution time.

    • Using the calibration curve, the software calculates the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ).

ParameterTypical RangeSignificance in Drug Development
Mₙ ( g/mol ) 5,000 - 50,000+Influences mechanical properties and degradation rate.[15]
Mₙ ( g/mol ) 10,000 - 100,000+More sensitive to high molecular weight chains.
PDI (Đ) 1.5 - 2.5A measure of the breadth of the molecular weight distribution. Lower PDI indicates more uniform chain lengths, leading to more predictable drug release profiles.
Thermal Properties and Stability
  • Causality & Expertise: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[16][17] The glass transition temperature (T₉) is particularly important as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is critical for determining the material's service temperature. The semi-rigid cyclobutane ring is expected to increase the T₉ compared to more flexible aliphatic polyesters.[2][18]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

    • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program (Heat-Cool-Heat):

      • First Heat: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This erases the polymer's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -20 °C).

      • Second Heat: Heat the sample again at 10 °C/min to 250 °C. The data from this second heating scan is typically used for analysis.[19]

    • Atmosphere: Conduct the measurement under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Interpretation:

    • Glass Transition (T₉): Observed as a step-like change in the heat flow curve during the second heating scan. The T₉ for these polymers can be tailored by the choice of diol, but typically ranges from 6 °C to over 100 °C.[4][18]

    • Melting Temperature (Tₘ): An endothermic peak indicating the melting of crystalline domains, if present. Many CBDA-polymers are semi-crystalline.[1]

    • Crystallization Temperature (T꜀): An exothermic peak observed during the cooling scan.

  • Causality & Expertise: TGA measures the change in mass of a sample as a function of temperature.[16][17] This analysis is essential for determining the thermal stability and the decomposition profile of the polymer, defining the upper temperature limit for processing and application.

  • Step-by-Step Protocol:

    • Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

    • Instrumentation: Place the pan onto the TGA microbalance.

    • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 15-20 °C/min).[20]

    • Atmosphere: Use an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Interpretation & Expected Results:

    • The TGA thermogram plots percentage weight loss versus temperature.

    • Onset Decomposition Temperature (Tₒ): The temperature at which significant weight loss begins (often defined as 5% or 10% weight loss). CBDA-derived polyesters generally show good thermal stability, with decomposition temperatures often ranging from 260 °C to over 400 °C.[4][18] Some specialized thermosets based on CBDA can be designed to be thermocleavable at high temperatures for recyclability.[5][6]

Thermal PropertyTypical RangeSignificance
T₉ (DSC) 6 °C - 114 °CDefines the transition from a rigid to a flexible state. Crucial for application design.[4][18]
Tₒ (TGA, 10% loss) 263 °C - 424 °CIndicates the upper limit of thermal stability for processing and use.[4][18]

Relevance in Drug Development

The characterization data obtained from these protocols are directly relevant to the design and evaluation of drug delivery systems:

  • Controlled Release: The polymer's molecular weight, PDI, and T₉ collectively influence its degradation rate and drug diffusion characteristics. Aliphatic polyesters are known for their utility in creating nanoparticles for controlled drug delivery.[15]

  • Metabolic Stability: The cyclobutane motif is increasingly used in medicinal chemistry to enhance metabolic stability and provide conformational restriction to bioactive molecules.[21] Incorporating this stable ring into the polymer backbone can contribute to more predictable and durable delivery vehicles.

  • Biocompatibility: While specific biocompatibility tests are required, the fundamental components (diacids, diols) are often chosen for their known biocompatibility, making these polyesters attractive for biomedical applications.

By systematically applying the protocols outlined in this guide, researchers can build a comprehensive understanding of their novel cis-cyclobutane dicarboxylic acid-derived polymers, enabling the rational design of advanced materials for a range of scientific and therapeutic applications.

References

  • ResearchGate. (n.d.). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. Retrieved from [Link]

  • Liao, Y., et al. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Retrieved from [Link]

  • Reagen, B., et al. (n.d.). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. OUCI. Retrieved from [Link]

  • Bele, A. G., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC. Retrieved from [Link]

  • Grilo, L. M., et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. University of Groningen Research Portal. Retrieved from [Link]

  • European Coatings. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid. Retrieved from [Link]

  • Hall, H. K., et al. (1986). Carbon-13 NMR studies of sequence distributions in polymer having all rings in the backbone: 1-substituted 1,3-poly(bicyclobutane). American Chemical Society. Retrieved from [Link]

  • Saigo, K. (1992). Synthesis and properties of polyamides having a cyclobutanedicarboxylic acid derivative as a component. Semantic Scholar. Retrieved from [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Retrieved from [Link]

  • Wang, T., et al. (2025). Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. Retrieved from [Link]

  • Waters. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Sandhya, T. E. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram. Retrieved from [Link]

  • Reagen, B., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Cuttings Edge. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]

  • van der Kolk, E., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • MDPI. (2020). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Polyester-Based Coil Coatings By Using Thermal Analysis Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]

  • Nagarkar, S. S., et al. (2012). Thermal cleavage of cyclobutane rings in photodimerized coordination-polymeric sheets. Retrieved from [Link]

  • ResearchGate. (n.d.). A recyclable thermoset with built-in thermocleavable group developed from a cis -cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Retrieved from [Link]

Sources

Application of cis-Cyclobutane Derivatives in Drug Discovery: A Guide to Scaffolds, Synthesis, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Restraint in Medicinal Chemistry

In the intricate dance of drug-target interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their protein targets, which can diminish their affinity and efficacy. Medicinal chemists, therefore, frequently turn to rigid scaffolds to pre-organize pharmacophoric elements into a bioactive conformation. Among the arsenal of saturated carbocycles, the cyclobutane ring, particularly with cis-stereochemistry, has emerged as a powerful yet underutilized motif.[1][2] Its puckered, three-dimensional structure offers a unique geometric solution to the challenge of conformational control, serving as a bioisosteric replacement for more flexible linkers or planar aromatic systems.[3][4]

The strategic incorporation of a cis-cyclobutane scaffold can bestow several advantages upon a drug candidate:

  • Enhanced Potency and Selectivity: By locking a molecule into its active conformation, the entropic cost of binding is minimized, often leading to a significant improvement in potency.[4][5] The well-defined spatial orientation of substituents can also enhance selectivity by favoring interactions with the desired target over off-targets.[6]

  • Improved Pharmacokinetic (PK) Properties: The replacement of metabolically labile groups with a chemically inert cyclobutane ring can increase metabolic stability, leading to improved oral bioavailability and a more favorable PK profile.[1][5]

  • Increased Three-Dimensionality: In an era where "escaping flatland" is a key objective in drug design, the non-planar nature of the cyclobutane ring increases the sp³ character of a molecule, which can lead to improved solubility and other desirable physicochemical properties.[2][7]

This guide provides an in-depth look at the application of cis-cyclobutane derivatives in modern drug discovery, focusing on two compelling case studies: the development of Retinoic Acid-related Orphan Receptor γt (RORγt) inverse agonists and Janus Kinase (JAK) inhibitors. We will explore the causality behind the selection of this scaffold, provide detailed synthetic protocols, and outline methods for biological validation.

Case Study 1: cis-1,3-Disubstituted Cyclobutanes as Scaffolds for RORγt Inverse Agonists

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17A.[8][9] Consequently, RORγt has become a high-priority target for the development of novel anti-inflammatory therapies. The clinical candidate TAK-828F is a potent, selective, and orally available RORγt inverse agonist that features a cis-1,3-disubstituted cyclobutane carboxylic acid core.[8][10]

The rationale for incorporating the rigid cyclobutane was to replace a more flexible n-butanoic acid fragment from an earlier series of compounds. This strategic rigidification led to a marked improvement in in vitro potency by reducing the entropic loss upon binding to the RORγt ligand-binding domain.[5]

Logical Workflow for RORγt Inverse Agonist Development

The development process for a compound like TAK-828F follows a logical progression from scaffold synthesis to biological characterization.

RORgt_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Validation A 1. Knoevenagel Condensation B 2. Diastereoselective Reduction A->B C 3. Decarboxylation & Esterification B->C D 4. Scaffold Coupling & Final Deprotection C->D E 5. RORγt Binding Assay (TR-FRET/SPR) D->E Purified Compound F 6. RORγt Reporter Gene Assay E->F G 7. Primary Th17 Cell Assay (IL-17 Inhibition) F->G H 8. In Vivo Disease Models (e.g., Colitis) G->H I Lead Candidate (TAK-828F) H->I

Caption: Workflow for the development of cis-cyclobutane RORγt inverse agonists.

Protocol 1: Scalable Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from the scalable synthesis developed for the core of TAK-828F, featuring a key diastereoselective reduction.[8][11]

Part A: Knoevenagel Condensation to form Cyclobutylidene Meldrum's Acid

  • To a solution of a suitable cyclobutanone starting material (e.g., ethyl 3-oxocyclobutane-1-carboxylate) (1.0 equiv) and Meldrum's acid (1.02 equiv) in a suitable solvent like tetrahydrofuran (THF), add a catalytic amount of a weak base such as piperidine.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Acidify the aqueous layer with 1N HCl and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclobutylidene Meldrum's acid derivative. This product is often used in the next step without further purification.

Part B: Diastereoselective Reduction

  • Dissolve the crude cyclobutylidene Meldrum's acid derivative from Part A in THF.

  • Cool the solution to a low temperature, typically between -25°C and 5°C, to maximize diastereoselectivity.[8]

  • Slowly add a solution of sodium borohydride (NaBH₄) (0.8-1.5 equiv) in a co-solvent if necessary (e.g., ethanol) to the reaction mixture while maintaining the low temperature.

  • Stir the reaction until complete conversion of the starting material.

  • Carefully quench the reaction by the slow addition of 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • The diastereomeric ratio (cis:trans) can be improved significantly by recrystallization from a solvent system like ethyl acetate/tert-butanol. It is crucial to control acidic impurities to achieve high diastereoselectivity during recrystallization.[8]

Part C: Decarboxylation and Ester Formation

  • The resulting cis-1,3-disubstituted cyclobutane Meldrum's acid derivative is then subjected to decarboxylation and esterification. This can be achieved by refluxing in an alcohol, such as tert-butanol, to directly form the corresponding tert-butyl ester.[11]

  • The product, a cis-1,3-disubstituted cyclobutane diester, can then be purified by standard methods if necessary before selective deprotection of one ester group to yield the final carboxylic acid scaffold ready for coupling.

Protocol 2: RORγt Inverse Agonist Activity Assessment in a Primary Human Th17 Cell Assay

This protocol outlines a method to evaluate the ability of a test compound to inhibit IL-17A production in primary human Th17 cells, a key functional readout for RORγt inverse agonism.[9]

  • Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection kit according to the manufacturer's protocol.

  • Cell Culture and Differentiation:

    • Culture the enriched CD4+ T cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

    • Induce Th17 differentiation by stimulating the cells with anti-CD3/anti-CD28 antibodies in the presence of a cocktail of cytokines, including IL-1β, IL-6, IL-23, and TGF-β, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.

  • Compound Treatment:

    • Prepare serial dilutions of the cis-cyclobutane test compound (e.g., TAK-828F) in DMSO and then further dilute in culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

    • Add the diluted compounds to the differentiating Th17 cells. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubation: Incubate the cells for a period of 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of IL-17A:

    • After incubation, centrifuge the plates and collect the cell culture supernatants.

    • Measure the concentration of IL-17A in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-17A production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound SeriesModificationRORγt IC₅₀ (nM)IL-17A Inhibition IC₅₀ (nM)Oral Bioavailability (Rat, %)
Flexible Analogn-Butanoic Acid Linker15025015
TAK-828F cis-Cyclobutane Linker 5 12 45
trans-Isomertrans-Cyclobutane Linker8512020
Note: Data is illustrative, based on trends reported in the literature for RORγt modulators.[5][9][12]

Case Study 2: cis-1,3-Diaminocyclobutanes as Conformationally Restricted Linkers in JAK Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular tyrosine kinases that are crucial for cytokine signaling.[13] Inhibitors of the JAK-STAT pathway have proven to be effective therapies for a range of autoimmune diseases and cancers. Achieving selectivity among the highly homologous JAK family members is a major challenge in the development of these inhibitors.

The use of a cis-1,3-diaminocyclobutane moiety as a linker has been a successful strategy to confer selectivity, particularly for JAK1.[6] The puckered conformation of the cis-cyclobutane ring optimally positions the substituents to form key hydrogen bond interactions within the ATP-binding site of JAK1, which cannot be as favorably achieved by the corresponding trans-isomer or more flexible linkers.[6]

JAK-STAT Signaling and Inhibitor Mechanism

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Target Gene STAT_dimer->Gene 5. Gene Transcription JAK_Inhibitor JAK Inhibitor (cis-Cyclobutane) JAK_Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT pathway and the mechanism of action for JAK inhibitors.

Protocol 3: General In Vitro Kinase Assay for IC₅₀ Determination of JAK Inhibitors

This protocol describes a universal, fluorescence-based method for measuring the activity of a JAK enzyme by quantifying the amount of ADP produced. This is a standard method for determining the IC₅₀ of potential inhibitors.[1]

  • Reagents and Preparation:

    • JAK Enzyme (e.g., purified recombinant human JAK1).

    • Substrate (e.g., a suitable peptide like IRS1 peptide).

    • ATP.

    • Assay Buffer (containing MgCl₂, DTT, etc.).

    • Test Compound (serial dilutions in DMSO).

    • ADP Detection Reagent (e.g., Transcreener® ADP² Assay Kit, which includes an ADP antibody and a fluorescent tracer).

  • Kinase Reaction:

    • Dispense the test compound dilutions and controls (vehicle for 0% inhibition, no enzyme for background) into a low-volume 384-well plate.

    • Add the JAK enzyme to all wells except the background control and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the kinase reaction and initiate detection by adding the Transcreener ADP detection mixture to all wells.

    • Incubate at room temperature for 60 minutes to allow the detection reaction to equilibrate.

  • Data Acquisition:

    • Read the plate on a suitable fluorescence plate reader (e.g., Fluorescence Polarization or TR-FRET, depending on the kit).

  • Data Analysis:

    • Convert the raw fluorescence data to ADP concentration using a standard curve.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

JAK Inhibitor AnalogLinker MoietyJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
Compound AFlexible Ethylamine15251501.7x10x
Compound B cis-1,3-Cyclobutane 5 150 >1000 30x >200x
Compound Ctrans-1,3-Cyclobutane40180>10004.5x>25x
Note: Data is illustrative, based on trends reported for selective JAK inhibitors incorporating cyclobutane linkers.[6][14]

Conclusion and Future Perspectives

The strategic application of cis-cyclobutane derivatives represents a sophisticated approach to modern medicinal chemistry. By imposing conformational rigidity, these scaffolds can unlock significant improvements in potency, selectivity, and pharmacokinetic properties. The case studies of RORγt and JAK inhibitors clearly demonstrate how the unique, puckered geometry of the cis-cyclobutane ring can be leveraged to solve complex drug design challenges. As synthetic methodologies for accessing these valuable building blocks become more robust and scalable, we anticipate that the cis-cyclobutane motif will transition from a niche curiosity to a mainstream tool in the relentless pursuit of safer and more effective medicines.

References

  • Fujimoto, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1937–1944. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Oikawa, Y., et al. (1984). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. Organic Syntheses, 63, 198. [Link]

  • Wernig, G., et al. (2008). The JAK2 Inhibitor, Fedratinib (TG101348), is a Potent and Specific Inhibitor of the JAK2V617F Mutation. Cancer Research, 68(10), 3905-3913. [Link]

  • Gagnon, D., et al. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 57(30), 9419-9423. [Link]

  • Fauber, B. P., et al. (2013). Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. Journal of Biological Chemistry, 288(22), 15996-16006. [Link]

  • Schein, C. H., et al. (2018). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS ONE, 13(1), e0190663. [Link]

  • Winssinger, N., et al. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 57(12), 2154-2162. [Link]

  • Janssen, M. A. C. H., et al. (2020). The cis-1,3-cyclobutane diamine linker: a rigid scaffold for selective JAK1 inhibition. Journal of Medicinal Chemistry, 63(22), 13626-13640. [Link]

  • Traves, P. G., et al. (2019). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 78(8), 1045-1055. [Link]

  • Mykhailiuk, P. K. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Tetrahedron, 66(43), 8415-8421. [Link]

  • Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 22. [Link]

  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Gobbi, S., et al. (2015). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS ONE, 10(1), e0115343. [Link]

  • Fuson, R. C., et al. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 21, 22. [Link]

  • Wodicka, L. M., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(9), 3562-3588. [Link]

  • Feng, X., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Chemical Science, 13(24), 7235-7241. [Link]

  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 1846-1851. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • Wang, Z., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. [Link]

  • Douglas, C. J., et al. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(10), 2634-2637. [Link]

  • Forsyth, T., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6965-6970. [Link]

  • Ferreira, R., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3326. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • McNab, H. (1993). Meldrum's Acid in Organic Synthesis. Chemical Society Reviews, 22(1), 63-70. [Link]

  • Tsuchimori, N., et al. (2018). Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. Biochemical Pharmacology, 152, 148-156. [Link]

  • Nakahira, H., et al. (2018). Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Pharmacology, 102(3-4), 164-171. [Link]

  • Oikawa, Y., et al. (1984). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. Organic Syntheses, 63, 198. [Link]

  • Patsnap. (2025). TAK-828. Patsnap Synapse. [Link]

  • Tsuchimori, N., et al. (2019). Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model. Digestive Diseases and Sciences, 64(2), 405-414. [Link]

  • PubChem. (2022). Inverse agonist activity at RORbeta (unknown origin) by M1H assay. PubChem. [Link]

  • Robinson, S. D., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Scientific Reports, 9(1), 1-11. [Link]

  • Al-Hayali, M., et al. (2020). Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid-related orphan receptor γ agonist AZD0284. British Journal of Clinical Pharmacology, 86(9), 1801-1810. [Link]

  • Trost, B. M., et al. (2009). Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. Journal of the American Chemical Society, 131(51), 18377-18390. [Link]

  • Wang, H., et al. (2025). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 30(17), 3986. [Link]

  • Al-Mourabit, A., et al. (2014). Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. Organic & Biomolecular Chemistry, 12(3), 449-453. [Link]

Sources

Application Notes and Protocols: The Use of cis-Cyclobutane-1,2-dicarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of cis-cyclobutane-1,2-dicarbonitrile and its derivatives in the field of materials science. This document outlines the synthesis of key precursors, their polymerization into advanced functional materials, and their application in coordination chemistry and drug delivery systems. The protocols provided are based on established chemical principles and aim to be self-validating through detailed procedural steps and characterization guidelines.

Introduction: The Unique Potential of the cis-Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and strain that imparts valuable properties to materials.[1][2] The cis-conformation of substituents on the 1,2-positions of the cyclobutane ring creates a distinct stereochemical arrangement that can be exploited to control polymer architecture and material properties. cis-Cyclobutane-1,2-dicarbonitrile serves as a versatile building block, with the nitrile functionalities offering multiple reaction pathways, including hydrolysis to dicarboxylic acids for polyester and polyamide synthesis, or direct polymerization to nitrogen-rich polymers.[3][4] Furthermore, the cyclobutane ring itself can act as a mechanophore, enabling the development of stress-responsive materials.[5] This guide will explore the synthesis of materials derived from this precursor and detail their potential applications.

Synthesis of Key Monomers from cis-Cyclobutane-1,2-dicarbonitrile

The primary applications of cis-cyclobutane-1,2-dicarbonitrile in materials science often begin with its conversion to the more reactive cis-cyclobutane-1,2-dicarboxylic acid.

Protocol: Hydrolysis of cis-Cyclobutane-1,2-dicarbonitrile to cis-Cyclobutane-1,2-dicarboxylic Acid

This protocol is adapted from established methods for nitrile hydrolysis.[3]

Objective: To hydrolyze the dinitrile to the corresponding dicarboxylic acid, a key monomer for polyesters and polyamides.

Materials:

  • cis-Cyclobutane-1,2-dicarbonitrile

  • Sulfuric acid monohydrate (H₂SO₄·H₂O)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent like benzene, toluene, or chloroform)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, stirrer, separatory funnel)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Adduct Formation: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, carefully add a molar excess of sulfuric acid monohydrate to cis-cyclobutane-1,2-dicyanide while stirring. The reaction is exothermic and should be controlled with an ice bath to maintain a temperature between 50-95°C. Stir the mixture for 15 minutes to 4 hours, depending on the temperature, to ensure complete formation of the adduct.[3]

  • Hydrolysis: After adduct formation, cautiously add deionized water to the reaction mixture. The addition of water is highly exothermic and will cause the mixture to reflux. Continue refluxing for approximately one hour to ensure complete hydrolysis.[3]

  • Isolation and Purification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with diethyl ether.[3] Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude solid is cis-cyclobutane-1,2-dicarboxylic acid.

  • Recrystallization: Further purify the product by recrystallization from hot water to obtain the final product.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR Spectroscopy: Confirm the conversion by the disappearance of the nitrile peak (around 2240 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the dicarboxylic acid.

Polymer Synthesis and Characterization

The cis-cyclobutane-1,2-dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides. The rigid cyclobutane unit in the polymer backbone can lead to materials with enhanced thermal stability and unique mechanical properties.

Application Note: Polyesters and Polyamides with Enhanced Thermal Stability

The incorporation of the cyclobutane ring into the main chain of polyesters and polyamides restricts segmental motion, which can lead to higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic analogues.[6] These materials are promising for applications requiring high-temperature performance.

Protocol: Synthesis of a Polyamide from cis-Cyclobutane-1,2-dicarboxylic Acid and an Aromatic Diamine

This is a general procedure for polyamide synthesis via direct polycondensation.[7][8]

Objective: To synthesize a polyamide with a cis-cyclobutane unit in the polymer backbone.

Materials:

  • cis-Cyclobutane-1,2-dicarboxylic acid

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen inlet, condenser)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve cis-cyclobutane-1,2-dicarboxylic acid, 4,4'-oxydianiline, and calcium chloride in a mixture of NMP and pyridine.

  • Stir the mixture at room temperature until all components are dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triphenyl phosphite to the cooled solution with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours.

  • Precipitate the resulting polymer by pouring the cooled reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum at 80-100°C.

Characterization:

  • Inherent Viscosity: Determine the polymer's molecular weight by measuring its inherent viscosity in a suitable solvent (e.g., NMP).

  • FT-IR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic N-H (around 3300 cm⁻¹) and C=O (around 1650 cm⁻¹) stretching bands.

  • Thermal Analysis (TGA/DSC): Analyze the thermal properties of the polyamide.

Property Description
Glass Transition Temperature (Tg)The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Determined by DSC.
Decomposition Temperature (Td)The temperature at which the polymer begins to degrade. Determined by TGA.

Coordination Chemistry: Ligands for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid derivative of cis-cyclobutane-1,2-dicarbonitrile can act as a rigid organic linker for the synthesis of metal-organic frameworks (MOFs). The defined stereochemistry of the cis-isomer can direct the formation of specific network topologies.[9][10]

Application Note: cis-Cyclobutane-1,2-dicarboxylic Acid in MOF Synthesis

The rigid and angled nature of cis-cyclobutane-1,2-dicarboxylic acid makes it an interesting building block for constructing porous coordination polymers. The resulting MOFs may exhibit unique pore geometries and guest-host properties, with potential applications in gas storage, separation, and catalysis.

Protocol: Hydrothermal Synthesis of a MOF using cis-Cyclobutane-1,2-dicarboxylic Acid

This is a general protocol for the hydrothermal synthesis of MOFs.[11]

Objective: To synthesize a metal-organic framework using cis-cyclobutane-1,2-dicarboxylic acid as the organic linker.

Materials:

  • cis-Cyclobutane-1,2-dicarboxylic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve cis-cyclobutane-1,2-dicarboxylic acid and the metal salt in a mixture of DMF and deionized water.

  • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with DMF and then with a solvent exchange procedure (e.g., with chloroform or acetone), and dry them in air.

Characterization:

  • Single-Crystal X-ray Diffraction: Determine the crystal structure and network topology of the MOF.

  • Powder X-ray Diffraction (PXRD): Confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework and identify the loss of guest solvent molecules.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Determine the porosity and surface area of the MOF.

Relevance to Drug Development Professionals

The unique structural features of the cyclobutane ring make it an attractive scaffold in medicinal chemistry and drug delivery.

Application Note: Cyclobutane Derivatives in Drug Design and Delivery

The rigid, puckered conformation of the cyclobutane ring can be used to lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target.[12][13] Furthermore, replacing more metabolically labile groups with a cyclobutane moiety can enhance the pharmacokinetic profile of a drug candidate.

Polymers and MOFs derived from cis-cyclobutane-1,2-dicarbonitrile can be explored as advanced drug delivery systems.[14][15] The properties of these materials, such as pore size in MOFs or degradability in polymers, can be tuned to control the release of encapsulated therapeutic agents. For instance, polymeric nanoparticles can be formulated to improve the solubility and bioavailability of poorly water-soluble drugs.[16][17]

Safety and Handling

cis-Cyclobutane-1,2-dicarbonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Visualization of Workflows

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymer Synthesis cluster_mof MOF Synthesis cluster_application Applications dinitrile cis-Cyclobutane-1,2-dicarbonitrile hydrolysis Acid Hydrolysis dinitrile->hydrolysis diacid cis-Cyclobutane-1,2-dicarboxylic Acid hydrolysis->diacid polycondensation Polycondensation diacid->polycondensation hydrothermal Hydrothermal Synthesis diacid->hydrothermal polyamide Polyamide polycondensation->polyamide materials High-Performance Materials polyamide->materials diamine Aromatic Diamine diamine->polycondensation mof Metal-Organic Framework hydrothermal->mof drug_delivery Drug Delivery Systems mof->drug_delivery metal_salt Metal Salt metal_salt->hydrothermal

Caption: Workflow for the synthesis and application of materials from cis-cyclobutane-1,2-dicarbonitrile.

References

  • Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules. [Link]

  • Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. HKUST Jockey Club Institute for Advanced Study. [Link]

  • Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.
  • A new ligand for metal–organic framework and co-crystal synthesis: mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)-cyclobutane. Chemical Communications. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Polymerization of aromatic nitriles.
  • A new ligand for metal-organic framework and co-crystal synthesis: mechanochemical route to rctt-1,2,3,4-tetrakis-(4'-carboxyphenyl)-cyclobutane. PubMed. [Link]

  • Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. Books.
  • Synthesis and properties of polyamides having a cyclobutanedicarboxylic acid derivative as a component. Semantic Scholar. [Link]

  • Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke. [Link]

  • Novel cyclobutane derivatives.
  • Nitriles. EBSCO. [Link]

  • Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid. ResearchGate. [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC. [Link]

  • Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. RSC Publishing. [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. [Link]

  • Synthesis of Novel Red- Shifted Phthalocyanines. Dublin City University. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. MDPI. [Link]

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC. [Link]

  • MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. Acme Organics. [Link]

  • "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour. UND Scholarly Commons. [Link]

  • Mechanical and thermal properties of polymers. ResearchGate. [Link]

    • By Transformation of Other Cyclobutanes. Thieme. [Link]

  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. PMC. [Link]

  • Innovative Applications of Cyclobutane Derivatives in Materials Science. LinkedIn. [Link]

  • A simple synthesis of symmetric phthalocyanines and their respective perfluoro and transition-metal complexes. UvA-DARE (Digital Academic Repository). [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Synthesis of Polyamides from . YouTube. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. ResearchGate. [Link]

  • Formulation and evaluation of polymeric nanoparticles of an antihypetensive drug for gastroretention. ResearchGate. [Link]

  • Polyethylene Materials Bearing In-chain Mechanophores. ChemRxiv. [Link]

  • Special Issue : Polymer-Based Nanoparticles for Drug Delivery Applications. MDPI. [Link]

  • Special Issue : Mechanical Properties and Thermal Analysis of Polymer Materials. MDPI. [Link]

  • Polymer nanoparticles for drug delivery: The myth of the Trojan Horse with Prof Martina Stenzel. YouTube. [Link]

Sources

Application Note: Synthesis of Polyamide Films from cis-Cyclobutane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on high-performance polymer synthesis. It details the synthesis of polyamide films using cis-cyclobutane-1,2-dicarboxylic acid (cis-CBDA) , a monomer offering unique optical transparency and semi-rigidity due to its alicyclic structure.

Executive Summary

Polyamides (PAs) derived from alicyclic monomers like cis-cyclobutane-1,2-dicarboxylic acid (cis-CBDA) represent a niche class of high-performance materials. Unlike aromatic polyamides (aramids), which are often opaque and colored, CBDA-based polyamides offer high optical transparency , low dielectric constants , and improved solubility , while maintaining robust thermal stability.

This guide addresses the primary synthetic challenge: the cis-1,2 stereochemistry of the monomer creates a high propensity for imidization (ring closure to form polyimides) rather than linear polyamide formation. To synthesize a true polyamide , specific kinetic control is required. This protocol utilizes the Yamazaki-Higashi Direct Polycondensation method, which favors amide bond formation under mild conditions, preventing premature cyclization.

Chemical Pathway & Mechanistic Logic

The synthesis relies on the phosphorylation reaction using triphenyl phosphite (TPP) and pyridine. This method activates the carboxylic acid groups of cis-CBDA in situ, allowing nucleophilic attack by the diamine to form the amide linkage (-CONH-) without the need for unstable acid chlorides or high temperatures that trigger imidization.

Reaction Logic Diagram

The following diagram illustrates the critical decision pathways in the synthesis.

SynthesisLogic Monomer cis-Cyclobutane-1,2- dicarboxylic acid Activation Activation via TPP / Pyridine / LiCl Monomer->Activation 100°C, NMP Intermediate N-Phosphonium Salt (Active Species) Activation->Intermediate Reaction Nucleophilic Attack by Diamine Intermediate->Reaction Product_PA Polyamide (Polyamic Acid) Target Material Reaction->Product_PA Kinetic Control Side_Reaction Thermal Cyclization (Avoid >150°C) Product_PA->Side_Reaction Product_PI Polyimide ( undesired byproduct) Side_Reaction->Product_PI

Caption: Mechanistic pathway for selective polyamide synthesis via phosphorylation, highlighting the avoidance of thermal imidization.

Experimental Protocol: Direct Polycondensation (Yamazaki-Higashi Method)

This protocol is optimized for a 10 mmol scale . The use of Lithium Chloride (LiCl) is critical to solubilize the forming polymer and prevent premature precipitation.

Reagents & Materials
ComponentGrade/PurityRoleQuantity (10 mmol scale)
cis-Cyclobutane-1,2-dicarboxylic acid >98% (Recrystallized)Monomer A1.441 g (10.0 mmol)
Aromatic Diamine (e.g., 4,4'-ODA)>99% (Sublimed)Monomer B2.002 g (10.0 mmol)
Triphenyl Phosphite (TPP) Synthesis GradeCondensing Agent6.2 g (20 mmol)
Pyridine AnhydrousBase/Catalyst10 mL
N-Methyl-2-pyrrolidone (NMP) Anhydrous (<50 ppm H2O)Solvent40 mL
Lithium Chloride (LiCl) Anhydrous (Dried at 150°C)Solubilizer2.0 g (approx. 4 wt%)
Methanol Industrial GradePrecipitation500 mL
Step-by-Step Synthesis Workflow

Step 1: System Preparation

  • Oven-dry a 100 mL three-neck round-bottom flask, magnetic stir bar, and reflux condenser at 120°C for 2 hours.

  • Assemble the setup under a continuous flow of dry nitrogen (N2).

  • Critical Check: Ensure the NMP and Pyridine are strictly anhydrous. Moisture hydrolyzes the active phosphonium intermediate, killing the polymerization.

Step 2: Monomer Dissolution

  • Charge the flask with NMP (40 mL) , Pyridine (10 mL) , and LiCl (2.0 g) . Stir at 50°C until LiCl is fully dissolved.

  • Add cis-CBDA (1.441 g) and the Diamine (10.0 mmol) .

  • Stir until a clear, homogeneous solution is obtained.

Step 3: Polymerization

  • Add Triphenyl Phosphite (6.2 g) via syringe.

  • Heat the reaction mixture to 100°C (oil bath temperature).

  • Maintain stirring at 100°C for 3 hours .

    • Observation: The solution viscosity should increase noticeably within the first hour. If the solution becomes turbid, it indicates premature precipitation (low MW); add more LiCl or NMP if necessary.

Step 4: Isolation & Purification

  • Cool the viscous polymer solution to room temperature.

  • Pour the solution slowly into a vigorously stirred beaker containing 500 mL of Methanol .

  • The polyamide will precipitate as a fibrous white solid.

  • Filter the solid and wash exclusively with methanol (3 x 100 mL) and hot water (2 x 100 mL) to remove residual pyridine and phosphorous byproducts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 12 hours . Do not exceed 100°C to prevent solid-state imidization.

Film Casting Protocol

To produce high-quality optical films, the isolated polyamide powder must be re-dissolved and cast.

Step 1: Dope Preparation

  • Dissolve the dried polyamide powder in DMAc (Dimethylacetamide) or NMP to form a 10-15 wt% solution .

  • Filter the solution through a 5.0 µm PTFE syringe filter to remove dust/gel particles.

  • Degas the solution under vacuum for 30 minutes to remove trapped air bubbles.

Step 2: Casting & Curing

  • Pour the solution onto a clean, dry glass plate or silicon wafer.

  • Use a doctor blade (gap: 200-300 µm) to spread a uniform layer.

  • Soft Bake: Place in an oven at 60°C for 4 hours (with slight N2 flow) to remove bulk solvent.

  • Hard Bake (Polyamide Retention): Ramp temperature to 100°C for 2 hours , then 150°C for 1 hour .

    • Warning: Heating above 180°C will initiate ring closure to polyimide. If the goal is a pure polyamide film, stop at 150°C.

Characterization & Validation

To validate the synthesis of polyamide (and not polyimide), use the following markers:

TechniqueParameterTarget Result (Polyamide)Indication of Failure (Imidization)
FTIR Amide I & II BandsStrong peaks at 1650 cm⁻¹ (C=O) and 1540 cm⁻¹ (N-H).Appearance of imide carbonyls at 1780/1720 cm⁻¹ .
1H-NMR Amide ProtonSinglet at 10.0 - 10.5 ppm (DMSO-d6).Disappearance of amide proton; shift of cyclobutane protons.
Solubility Solvent ResistanceSoluble in DMAc, NMP, DMSO.Insoluble in most organic solvents (indicates crosslinking/imidization).
TGA Thermal Stability5% weight loss > 300°C.Initial weight loss due to water (imidization) at ~200°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Low MW Moisture in solvent; Impure TPP.Distill NMP over P2O5; Use fresh TPP; Ensure N2 blanket.
Gelation during reaction Crosslinking or high concentration.Reduce monomer concentration to 8-10%; Increase LiCl content.
Opaque/Brittle Film Rapid solvent evaporation; Crystallization.Lower soft-bake temp to 60°C; Cover film with a petri dish to slow evaporation.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

  • Saigo, K. (1992). Synthesis and properties of polyamides having a cyclobutanedicarboxylic acid derivative as a component. Progress in Polymer Science, 17(1), 35-86. Link

  • Amjaour, H., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55, 214-217. Link

  • Saeid Amjaour, H. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboxylic Acids And Their Derivatives. UND Scholarly Commons. Link

Guide to the Stereochemical Analysis of 1,2-Dicyanocyclobutane: Determining the Cis/Trans Isomer Ratio

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical composition of 1,2-dicyanocyclobutane is a critical quality attribute that dictates its physical properties and reactivity in subsequent chemical transformations. As building blocks in medicinal chemistry and materials science, the precise quantification of the cis and trans diastereomers is essential for process control, reaction optimization, and final product characterization. This guide provides a detailed examination of robust analytical methods for determining the isomer ratio of 1,2-dicyanocyclobutane, with a focus on Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section offers an in-depth explanation of the analytical principles, step-by-step experimental protocols, and insights into data interpretation, designed to equip researchers with the expertise to confidently implement these methods.

Gas Chromatography (GC): The Baseline Separation Standard

Gas chromatography is a powerful and widely adopted technique for separating the cis and trans isomers of 1,2-dicyanocyclobutane. The separation is predicated on the subtle differences in the physical properties of the diastereomers, which influence their partitioning between the stationary phase of the GC column and the mobile gas phase.

Principle of Separation

The cis and trans isomers of 1,2-dicyanocyclobutane possess distinct dipole moments and boiling points. The cis isomer, with both cyano groups on the same face of the cyclobutane ring, generally exhibits a larger net dipole moment, making it more polar than the more symmetric trans isomer. This difference in polarity is the primary lever for chromatographic separation.

  • On a non-polar or low-polarity column (e.g., SE-52, DB-5): Separation is primarily driven by differences in boiling points. However, polarity can still play a role. As documented in an organic synthesis procedure, the more polar cis isomer can exhibit stronger interactions with slightly polar phases, leading to significantly longer retention times compared to the trans isomer[1].

  • On a polar column (e.g., Polyethylene Glycol/WAX): The separation is dominated by polarity differences. The more polar cis isomer will interact more strongly with the polar stationary phase, resulting in a longer retention time. The less polar trans isomer will elute earlier[2]. This approach often yields superior resolution for polar isomers.

Experimental Protocol: GC-FID Analysis

This protocol is based on established methods for separating dicyanocyclobutane isomers[1].

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,2-dicyanocyclobutane isomer mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex the solution until homogeneous.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

    • Column: A mid-polarity column such as an SE-52 or DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a proven choice[1]. For enhanced resolution based on polarity, a WAX column is recommended[2].

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Injector: Split/Splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase temperature at 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Detector: FID at 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis and Ratio Calculation:

    • Identify the peaks corresponding to the trans and cis isomers based on their retention times. From literature, on an SE-52 type column, the trans isomer elutes significantly earlier than the cis isomer[1].

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each isomer using the following formula, assuming the FID response factor is equivalent for both isomers: % Isomer A = (Area of Isomer A / (Area of Isomer A + Area of Isomer B)) * 100

Data Presentation: GC
IsomerExpected Elution Order (SE-52 Column)Typical Retention Time (min)[1]
trans-1,2-Dicyanocyclobutane1st~3.6
cis-1,2-Dicyanocyclobutane2nd~9.8

Note: Retention times are illustrative and will vary based on the specific instrument, column condition, and exact parameters used.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Isomer Mixture B Dissolve in Solvent (e.g., Dichloromethane) A->B C Transfer to GC Vial B->C D Inject 1 µL Sample C->D E Separation on SE-52 or WAX Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Isomer Ratio (% Area Normalization) G->H I Final Report H->I

Caption: Workflow for cis/trans ratio analysis by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be readily applied to the quantitative analysis (qNMR) of the 1,2-dicyanocyclobutane isomer ratio. The method relies on the distinct magnetic environments of the nuclei in the cis and trans isomers.

Principle of Distinction

The spatial arrangement of the cyano groups results in different shielding and deshielding effects on the adjacent protons (¹H) and carbons (¹³C) of the cyclobutane ring.

  • ¹H NMR: The methine protons (CH-CN) and methylene protons (-CH₂-) of the cis and trans isomers will appear at different chemical shifts. Crucially, the through-bond coupling constant (J-coupling) between the two methine protons is stereochemically dependent. While the exact values for this specific ring system require empirical determination, for many cyclic systems, the vicinal coupling constant for trans protons is different from that for cis protons[3][4][5].

  • ¹³C NMR: The carbon atoms of the ring will also exhibit distinct chemical shifts due to the different stereochemical relationships. Quantitative ¹³C NMR can be performed by comparing the integral intensities of well-resolved signals corresponding to each isomer[6].

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~20-30 mg of the 1,2-dicyanocyclobutane isomer mixture into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The internal standard must have at least one sharp, well-resolved resonance that does not overlap with any analyte signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to the NMR tube.

    • Cap the tube and gently invert until the sample and standard are fully dissolved.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiment: Standard quantitative ¹H NMR pulse sequence.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient.

      • Pulse Angle: 90° flip angle.

      • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Select non-overlapping, well-resolved peaks for each isomer and for the internal standard. For 1,2-dicyanocyclobutane, the methine protons (CH-CN) are the most likely candidates.

    • Carefully integrate the selected peaks.

    • Calculate the molar ratio of the isomers. The ratio of the integrals of the isomer peaks directly corresponds to their molar ratio. The internal standard can be used for absolute concentration determination if needed. Molar Ratio (Cis:Trans) = (Integral of Cis Peak / # of Protons) : (Integral of Trans Peak / # of Protons)

Data Presentation: NMR
IsomerKey ProtonsExpected Chemical Shift (ppm)Expected Multiplicity / Coupling
trans-1,2-DicyanocyclobutaneMethine (CH-CN)Distinct δ₁Distinct J-coupling
Methylene (-CH₂-)Distinct δ₂Complex multiplet
cis-1,2-DicyanocyclobutaneMethine (CH-CN)Distinct δ₃ (≠ δ₁)Distinct J-coupling (≠ trans)
Methylene (-CH₂-)Distinct δ₄ (≠ δ₂)Complex multiplet

Note: Specific chemical shifts (δ) and coupling constants (J) must be determined experimentally using pure standards or by 2D NMR techniques on the mixture.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Weigh Isomer Mixture & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Set Quantitative Parameters (Long d1, 90° Pulse) D->E F Collect Data (≥16 Scans) E->F G Process FID (Phase & Baseline Correction) F->G H Integrate Non-Overlapping Isomer Peaks G->H I Calculate Molar Ratio H->I

Caption: Workflow for cis/trans ratio analysis by qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative chromatographic approach, particularly useful for less volatile compounds or when GC is unavailable. Separation is achieved based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.

Principle of Separation

Similar to GC, the separation of cis and trans isomers by HPLC exploits their difference in polarity[7].

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). The more polar cis isomer will have less affinity for the non-polar column, interacting more with the mobile phase, and thus will elute earlier than the less polar trans isomer.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). The interactions are inverted: the more polar cis isomer is retained more strongly on the polar column and will elute later than the trans isomer[7].

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in the mobile phase (or a compatible solvent like acetonitrile).

    • Perform serial dilutions to a working concentration of ~50-100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water. A starting point could be 50:50 (v/v). The ratio must be optimized to achieve baseline resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to a wavelength where the nitrile group absorbs, typically in the low UV range (~210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis and Ratio Calculation:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (expect cis to elute before trans in RP-HPLC).

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each isomer using area normalization, assuming identical molar absorptivity at the chosen wavelength.

Data Presentation: HPLC
IsomerExpected Elution Order (RP-HPLC)
cis-1,2-Dicyanocyclobutane1st
trans-1,2-Dicyanocyclobutane2nd
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in ACN) B Dilute to Working Conc. A->B C Filter with 0.22 µm Syringe Filter B->C D Inject 10 µL Sample C->D E Separation on C18 Column D->E F Detection by UV (210 nm) E->F G Integrate Peak Areas F->G H Calculate Isomer Ratio (% Area Normalization) G->H I Final Report H->I

Caption: Workflow for cis/trans ratio analysis by HPLC.

Method Comparison

FeatureGas Chromatography (GC)NMR SpectroscopyHPLC
Principle Separation by volatility/polarityNuclear spin propertiesSeparation by polarity
Resolution Excellent, especially with polar columnsDepends on field strength & moleculeVery good, highly optimizable
Quantitation Good (Area %), requires consistent responseExcellent (Molar Ratio), highly accurateGood (Area %), requires consistent response
Sample Prep Simple, requires volatile solventSimple, requires deuterated solventSimple, requires filtration
Analysis Time Fast (~15-20 min per sample)Fast acquisition (~5-10 min), but requires long relaxation delays for accurate quantitationModerate (~10-30 min per sample)
Key Advantage High resolution and sensitivityAbsolute molar ratio without standards for isomers, structural confirmationBroad applicability, non-destructive
Key Limitation Sample must be volatile and thermally stableLower sensitivity than chromatographyCan consume more solvent

Conclusion

The determination of the cis/trans isomer ratio of 1,2-dicyanocyclobutane can be reliably achieved using several analytical techniques. Gas Chromatography offers a high-resolution, rapid, and robust method, making it ideal for routine process monitoring and quality control, with established literature methods demonstrating excellent separation[1]. NMR Spectroscopy provides an unparalleled advantage in delivering a direct molar ratio of the isomers without the need for individual calibration curves, while also confirming the structural identity of each component. HPLC serves as a valuable orthogonal technique, particularly useful for samples that may not be suitable for GC. The selection of the optimal method will depend on the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation.

References

  • PubChem. trans-1,2-Dicyanocyclobutane. National Center for Biotechnology Information. [Link]

  • PubChem. Cis-Cyclobutane-1,2-dicarbonitrile. National Center for Biotechnology Information. [Link]

  • NIST. 1,2-Cyclobutane dicarbonyl chloride, trans-. NIST Chemistry WebBook. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central.[Link]

  • CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International.[Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • SpectraBase. trans-1,2-DIMETHYLCYCLOBUTANE.[Link]

  • NIST. 1,2-dicyanocyclobutane. NIST Chemistry WebBook. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.[Link]

  • Whitman College. Advantages of GC over MS; cis- versus trans-.[Link]

  • Stanchev, S., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

  • Belluš, D., et al. (1978). 2,3-dicyanobutadiene. Organic Syntheses. [Link]

  • Mykhailiuk, P. K., et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Amjaour, H., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

  • Batch synthesis of 1,2‐trans‐dicarbazylcyclobutane (t‐DCzCB). ResearchGate.[Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PubMed Central.[Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek.[Link]

  • 13C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. ResearchGate.[Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central.[Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Royal Society of Chemistry.[Link]

  • Stanchev, S., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis- and Trans-Cyclobutane-1,2-dicarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging separation of cis- and trans-cyclobutane-1,2-dicarbonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in isolating these stereoisomers. Here, we will delve into the nuances of separation, offering troubleshooting advice and detailed protocols to enhance the purity and yield of your target isomer.

Introduction to the Challenge

The separation of cis- and trans-cyclobutane-1,2-dicarbonitrile is a frequently encountered bottleneck in synthetic workflows. The subtle differences in the physical properties of these diastereomers, such as polarity and boiling point, make their separation by standard laboratory techniques a non-trivial task.[1] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-cyclobutane-1,2-dicarbonitrile so difficult?

A1: The primary challenge lies in the similar physicochemical properties of the two isomers. Both have the same molecular weight and elemental composition. While there are minor differences in their dipole moments and steric profiles, these are often insufficient for straightforward separation by techniques like fractional distillation. The trans isomer is generally more crystalline and may have a higher melting point, which can be exploited in crystallization-based separations.

Q2: What is the most common method for separating these isomers?

A2: Fractional crystallization is the most widely reported and often the most practical method for separating these isomers on a preparative scale. This technique leverages the typically lower solubility of the more symmetrical trans isomer in a given solvent system.

Q3: Can I use chromatography to separate the isomers?

A3: Yes, chromatographic methods can be effective, particularly for analytical-scale separations or for polishing the purity of an enriched isomer mixture. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have both been used successfully. However, finding the right stationary and mobile phases is critical and often requires significant methods development.

Q4: Is there a risk of isomerization during the separation process?

A4: Isomerization is a potential concern, particularly under harsh conditions. The presence of strong acids, bases, or high temperatures can potentially lead to epimerization at one of the nitrile-bearing carbons, resulting in a change in the cis/trans ratio. It is crucial to use mild conditions whenever possible.

Q5: How can I confirm the stereochemistry of the separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The coupling constants between the protons on the cyclobutane ring are diagnostic. In the cis isomer, the coupling constant between the two methine protons (at C1 and C2) is typically smaller than in the trans isomer. Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides unambiguous structural confirmation.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the separation of cis- and trans-cyclobutane-1,2-dicarbonitrile.

Problem Potential Cause(s) Suggested Solution(s)
Poor separation during crystallization - Inappropriate solvent choice.- Cooling rate is too fast, leading to co-crystallization.- The initial mixture is too dilute or too concentrated.- Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof). The ideal solvent will have a significant solubility difference for the two isomers.- Controlled Cooling: Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble isomer.- Optimize Concentration: Systematically vary the concentration to find the optimal point for selective precipitation.
Low recovery of the desired isomer - The desired isomer is significantly soluble in the mother liquor.- Multiple crystallization steps are leading to material loss.- Mother Liquor Analysis: Analyze the mother liquor (e.g., by GC or NMR) to quantify the amount of the desired isomer remaining.- Solvent System Modification: Consider using a solvent mixture or an anti-solvent to reduce the solubility of the desired isomer in the mother liquor.- Minimize Transfers: Reduce the number of transfers and handling steps to minimize mechanical losses.
Isomerization is suspected - The use of harsh pH conditions (acidic or basic).- High temperatures during workup or separation.- Maintain Neutral pH: Ensure all workup and separation steps are performed under neutral or near-neutral conditions.- Use Moderate Temperatures: Avoid excessive heating. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Difficulty in resolving isomers by column chromatography - Inadequate stationary phase selectivity.- Improper mobile phase composition.- Stationary Phase Selection: For normal-phase chromatography, silica gel or alumina can be effective. For reverse-phase HPLC, C18 columns may not provide sufficient selectivity; consider phenyl or cyano-bonded phases.[4]- Mobile Phase Optimization: Systematically vary the eluent polarity. For normal-phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. For reverse-phase, acetonitrile/water or methanol/water gradients can be explored.
Inconclusive NMR results for stereochemical assignment - Poor spectral resolution.- Overlapping signals.- Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion.- 2D NMR Techniques: Employ 2D NMR experiments such as COSY and NOESY to establish through-bond and through-space correlations, which can help in assigning the stereochemistry.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is a general guideline and may require optimization based on the specific ratio of your isomer mixture.

  • Dissolution: Dissolve the mixture of cis- and trans-cyclobutane-1,2-dicarbonitrile in a minimal amount of a suitable hot solvent (e.g., ethanol). The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To further decrease the solubility, the flask can then be placed in a refrigerator or an ice bath. The rate of cooling is critical; slower cooling generally leads to purer crystals.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration. These crystals are typically enriched in the less soluble trans isomer.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., GC or NMR).

  • Recrystallization (if necessary): If the desired purity is not achieved, repeat the crystallization process with the enriched fraction.

Protocol 2: Analytical-Scale Separation by Gas Chromatography (GC)

This method is suitable for determining the isomeric ratio of a sample.

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column or a cyanopropyl-functionalized column) is recommended.[5]

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 275 °C

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

The two isomers should elute at different retention times, allowing for their quantification based on the peak areas.

Visualization of the Separation Workflow

The following diagram illustrates the general workflow for the separation and analysis of cis- and trans-cyclobutane-1,2-dicarbonitrile.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization cluster_products Isolated Products Isomer_Mixture Cis/Trans Isomer Mixture Fractional_Crystallization Fractional Crystallization Isomer_Mixture->Fractional_Crystallization Primary Method Chromatography Chromatography (GC/HPLC) Isomer_Mixture->Chromatography Analytical/Polishing Fractional_Crystallization->Chromatography Mother Liquor for further separation Pure_Trans Pure Trans Isomer Fractional_Crystallization->Pure_Trans Crystals Pure_Cis Pure Cis Isomer Chromatography->Pure_Cis Chromatography->Pure_Trans NMR_Spectroscopy NMR Spectroscopy GC_Analysis GC/HPLC Analysis XRay_Crystallography X-Ray Crystallography Pure_Cis->NMR_Spectroscopy Pure_Cis->GC_Analysis Pure_Trans->NMR_Spectroscopy Pure_Trans->GC_Analysis Pure_Trans->XRay_Crystallography

Caption: General workflow for the separation and analysis of cyclobutane-1,2-dicarbonitrile isomers.

Safety Precautions

Dinitriles can be toxic and should be handled with appropriate care.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Avoid inhalation of dust or vapors and prevent skin contact.[7][10] In case of accidental exposure, consult the material safety data sheet (MSDS) for the specific compound and seek medical attention if necessary.

References

  • ACETONITRILE. (2019, September 27).
  • Material Safety Data Sheet - 3,4-Dihydroxybenzonitrile. (2006, May 1). Cole-Parmer.
  • NITRILES. CDC Stacks.
  • SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MTC USA.
  • Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. (n.d.). PMC.
  • Crystal and solution structure of (E)-1,2-bis(ethylsulphonyl)cyclobutane-1,2-dicarbonitrile. (2025, August 6).
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.).
  • separation of two isomers. (2009, May 12). Chromatography Forum.
  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024, June 19). MDPI.
  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024, June 19). PMC.

Sources

Technical Support Center: Synthesis of cis-Cyclobutane-1,2-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-cyclobutane-1,2-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable cyclobutane derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to cis-cyclobutane-1,2-dicarbonitrile?

The most common methods for synthesizing cyclobutane rings are [2+2] cycloaddition reactions.[1] For cis-cyclobutane-1,2-dicarbonitrile, the primary routes involve either the thermal or photochemical dimerization of an appropriate alkene precursor. A common precursor is acrylonitrile, which upon dimerization can yield a mixture of cis- and trans-cyclobutane-1,2-dicarbonitrile.[2] Another route is the cycloaddition of fumaronitrile, which typically requires a photoisomerization step to the cis-isomer, maleonitrile, for a higher yield of the desired cis-cyclobutane product.[3]

Q2: I am obtaining a mixture of cis and trans isomers. How can I improve the selectivity for the cis isomer?

The stereochemical outcome of the [2+2] cycloaddition is highly dependent on the reaction conditions.

  • For photochemical reactions , the stereoselectivity is often influenced by the excited state of the alkene. Suprafacial [2+2] cycloadditions are photochemically allowed and can favor the formation of the cis product.[4] The use of a photosensitizer, such as acetone or benzophenone, can help populate the triplet excited state, which may influence the stereochemical outcome.[5]

  • For thermal reactions , the Woodward-Hoffmann rules predict that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden.[1] Therefore, these reactions often proceed through a stepwise diradical mechanism, which can lead to a mixture of stereoisomers. The use of specific catalysts or reaction media can sometimes influence the stereochemical course of the reaction.

For a practical approach to favor the cis isomer, consider starting with maleonitrile, the cis-isomer of fumaronitrile, if using a method that preserves stereochemistry.

Q3: My reaction is producing a significant amount of polymer. What causes this and how can it be prevented?

Polymerization is a common side reaction, especially when using activated alkenes like nitriles. This can be initiated by light, heat, or impurities that can generate radicals. In the case of fumaronitrile or maleonitrile, polymerization can compete with the desired cycloaddition.[6]

Prevention Strategies:

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone, can suppress polymerization during thermal cycloadditions.[7][8]

  • Control of Reaction Conditions: Lowering the reaction temperature and minimizing exposure to high-energy light can reduce the rate of polymerization.

  • Purity of Reagents: Ensure the starting materials are free from impurities that could initiate polymerization. Recrystallization of fumaronitrile from toluene is a common purification step.[6]

Troubleshooting Guides

Guide 1: Low Yield of cis-Cyclobutane-1,2-dicarbonitrile

Low yields can be attributed to several factors, from incomplete reactions to competing side reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

Experimental Protocol: A General Photochemical Approach
  • Starting Material: Fumaronitrile (recrystallized from toluene).

  • Solvent: Acetonitrile.

  • Apparatus: A quartz reaction vessel with a UV lamp (e.g., medium-pressure mercury lamp).

  • Procedure:

    • Dissolve the fumaronitrile in acetonitrile in the quartz vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.

    • Irradiate the solution with the UV lamp while maintaining a controlled temperature (e.g., with a cooling bath).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or ¹H NMR).

    • Upon completion, remove the solvent under reduced pressure and purify the product mixture.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield of cis-Product check_isomers Check for trans-Isomer Presence (e.g., by ¹H NMR or GC-MS) start->check_isomers check_polymer Observe for Insoluble Polymer (Visual Inspection, Filtration) start->check_polymer check_starting_material Check for Unreacted Starting Material (e.g., by TLC or GC) start->check_starting_material high_trans High trans-Isomer Content check_isomers->high_trans Yes high_polymer Significant Polymer Formation check_polymer->high_polymer Yes high_sm High Amount of Starting Material check_starting_material->high_sm Yes solve_trans Optimize Stereoselectivity: - Adjust solvent polarity - Screen photosensitizers - Consider starting with maleonitrile high_trans->solve_trans solve_polymer Reduce Polymerization: - Add a radical inhibitor (for thermal reactions) - Lower reaction concentration - Ensure high purity of starting materials high_polymer->solve_polymer solve_sm Increase Reaction Conversion: - Increase reaction time - Increase light intensity (photochemical) - Increase temperature (thermal) high_sm->solve_sm

Caption: Troubleshooting workflow for low yields.

Guide 2: Managing Isomerization and Polymerization Side Reactions

The synthesis of cis-cyclobutane-1,2-dicarbonitrile is often a delicate balance between the desired cycloaddition and competing side reactions.

Understanding the Competing Pathways

The primary starting material, fumaronitrile (trans-isomer), can undergo several transformations under reaction conditions.

CompetingPathways fumaronitrile Fumaronitrile (trans) maleonitrile Maleonitrile (cis) fumaronitrile->maleonitrile Isomerization (e.g., photochemical or base-catalyzed) trans_product trans-Cyclobutane-1,2-dicarbonitrile fumaronitrile->trans_product [2+2] Cycloaddition polymer Polymer fumaronitrile->polymer Polymerization maleonitrile->fumaronitrile Isomerization cis_product cis-Cyclobutane-1,2-dicarbonitrile maleonitrile->cis_product [2+2] Cycloaddition maleonitrile->polymer Polymerization

Caption: Competing reaction pathways.

Controlling Isomerization

Fumaronitrile can be isomerized to maleonitrile in the presence of a base or through photoisomerization.[3][6] While this can be a desired prerequisite for the formation of the cis-cyclobutane product, uncontrolled isomerization can lead to an equilibrium mixture, affecting the final product ratio.

  • Base-Catalyzed Isomerization: Bases like potassium hydroxide in a nitrile solvent can facilitate the isomerization of fumaronitrile to maleonitrile.[6] However, this can also promote polymerization.

  • Photoisomerization: Irradiation with UV light can induce the isomerization of fumaronitrile to maleonitrile. This can occur concurrently with the photochemical [2+2] cycloaddition.

Quantitative Data: Factors Influencing Product Distribution
FactorConditionPredominant Product(s)Rationale
Starting Material Maleonitrilecis-Cyclobutane-1,2-dicarbonitrileThe stereochemistry of the starting material is often retained in concerted photochemical cycloadditions.
Fumaronitriletrans-Cyclobutane-1,2-dicarbonitrile and/or a mixture of isomersDirect cycloaddition of the trans-isomer or competing isomerization can lead to mixed products.
Reaction Type Photochemical [2+2]Can be selective for the cis-productThe reaction can proceed through a concerted mechanism that preserves stereochemistry.[4]
Thermal [2+2]Often a mixture of cis and trans isomersProceeds through a stepwise diradical intermediate, allowing for bond rotation and loss of stereochemistry.[7][8]
Additives Radical Inhibitor (e.g., hydroquinone) in thermal reactionsHigher yield of cyclobutane productsSuppresses the competing polymerization pathway.[7][8]

References

  • Isomerization of fumaronitrile to maleonitrile.
  • Synthesis of dinitrile precursors. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. CaltechAUTHORS. [Link]

  • Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.
  • Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • cis-Cyclobutane-1,2-dicarbonitrile. PubChem. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Center for Biotechnology Information. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. ResearchGate. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

Sources

"improving the efficiency of hydrolysis of dinitrile to dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Efficiency & Yield in Dinitrile to Dicarboxylic Acid Hydrolysis Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Introduction: The Hydrolysis Landscape

You are likely encountering one of three critical bottlenecks: kinetic stalling (reaction stops at the diamide or mono-acid), substrate inhibition (in enzymatic routes), or mass transfer limitations (in biphasic chemical systems).

This guide treats your experiment as a debugging process. We do not just provide a recipe; we provide the logic to diagnose why your specific substrate is failing and how to fix it.

Module 1: Chemical Hydrolysis (Acid/Base Catalysis)

The Core Problem: The "Amide Trap"

In classical hydrolysis, the reaction proceeds in two distinct steps.[1]

  • Nitrile

    
     Amide:  Often the rate-determining step in acidic media.[2]
    
  • Amide

    
     Acid:  Often faster than step 1 in basic media, but can be sluggish in acidic media if water activity is low.
    

Visualizing the Kinetic Trap:

HydrolysisPath Nitrile R-(CN)2 Dinitrile Imidate Imidate/Imidic Acid (Transient) Nitrile->Imidate Slow (k1) Requires Activation Amide R-(CONH2)2 Diamide (The Trap) Imidate->Amide Tautomerization Amide->Nitrile Dehydration (If T > 150°C) Acid R-(COOH)2 Dicarboxylic Acid Amide->Acid Hydrolysis (k2) Requires Heat/H2O

Figure 1: The stepwise hydrolysis pathway. Inefficiency often stems from the stability of the Amide intermediate (Yellow), which requires higher activation energy to convert to the final Acid (Green).

Troubleshooting Guide: Chemical Methods
SymptomProbable CauseCorrective Action (Protocol)
Stuck at Amide (TLC shows intermediate spot)Water Starvation: High acid conc. (e.g., 98% H₂SO₄) protonates the nitrile but lacks free water for the second hydrolysis step.Dilution Ramp: Start with conc. acid to form the amide, then dilute to ~60-70% acid and reflux to drive Amide

Acid.
Charring / Tarry Residue Exotherm Runaway: Dinitrile hydrolysis is highly exothermic.Staged Addition: Do not add nitrile to hot acid. Add nitrile dropwise to acid at 0–10°C, stir for 1h, then heat to reflux.
Incomplete Solubility Phase Separation: Lipophilic dinitriles (e.g., sebaconitrile) do not mix with aqueous acid/base.Add Co-solvent or PTC: Use 1,4-dioxane (miscible) or add 5 mol% Aliquat 336 (Phase Transfer Catalyst).
Low Yield (Basic Hydrolysis) Carboxylate Salt Formation: Product exists as R-(COO⁻Na⁺)₂.Acidification Check: The reaction mixture must be acidified to pH < 2 to precipitate the free acid.
FAQ: Why use Phase Transfer Catalysis (PTC)?

For hydrophobic dinitriles (C6+), the reaction is biphasic. The hydroxide ions (


) stay in the water, and the nitrile stays in the organic layer.
  • The Fix: Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 . These quaternary ammonium salts shuttle

    
     into the organic phase, increasing the reaction rate by orders of magnitude without requiring harsh reflux temperatures [1].
    

Module 2: Enzymatic Hydrolysis (Biocatalysis)

The Core Problem: Substrate Inhibition & Selectivity

Biocatalysis (using Nitrilases) offers mild conditions (pH 7, 30°C) and high specificity. However, dinitriles are often toxic to enzymes at high concentrations (>100 mM), leading to enzyme deactivation.

Decision Logic for Enzyme Selection:

EnzymeLogic Start Start: Biocatalysis Selection Target Target Product? Start->Target Nitrilase Use Nitrilase (EC 3.5.5.1) Direct: CN -> COOH Target->Nitrilase Dicarboxylic Acid NHase Use NHase + Amidase Stepwise: CN -> CONH2 -> COOH Target->NHase Diamide Intermediate SubstrateCheck Substrate Conc. > 50mM? Nitrilase->SubstrateCheck FedBatch Protocol: Fed-Batch Mode Keep [S] < 20mM SubstrateCheck->FedBatch Yes (Toxic) Batch Protocol: Simple Batch SubstrateCheck->Batch No

Figure 2: Decision matrix for selecting the correct enzymatic system and reactor mode.

Protocol: Fed-Batch Hydrolysis (To Prevent Inhibition)
  • Objective: Maintain substrate concentration below the inhibitory threshold while accumulating product.

  • Self-Validating Step: Monitor pH. Hydrolysis releases Ammonia (

    
    ), causing pH to rise. If pH stops rising, the enzyme is dead or the reaction is done.
    

Step-by-Step:

  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.5).

  • Enzyme Loading: Add Nitrilase (e.g., from Alcaligenes faecalis or commercial kits) at 5–10 U/mL [2].

  • Initial Feed: Add Dinitrile to a final concentration of 20 mM .

  • Reaction: Incubate at 30°C with shaking (200 rpm).

  • The "Smart" Feed:

    • Check: Measure pH every 30 mins.

    • Action: If pH > 7.8, adjust back to 7.5 with dilute HCl (neutralizing the produced ammonia).

    • Feed: Add another 20 mM "spike" of dinitrile only when the mixture clears (if substrate is insoluble) or when HPLC shows consumption of the previous spike.

  • Termination: When addition of substrate no longer results in ammonia production (pH stable).

Module 3: Isolation & Purification

Getting the conversion is only half the battle. Dicarboxylic acids are highly polar and water-soluble, making extraction difficult.

Troubleshooting Isolation:

IssueSolution
Product stuck in water Continuous Extraction: Use a liquid-liquid continuous extractor with Ethyl Acetate or MTBE for 24h.
Salt Contamination Ion Exchange: Pass the crude aqueous hydrolysate through a cation exchange resin (H+ form). The ammonia binds to the resin; the free dicarboxylic acid elutes.
High purity required Recrystallization: Most dicarboxylic acids (e.g., Adipic, Succinic) have steep solubility curves in water. Dissolve in minimum boiling water, filter hot, and cool slowly to 4°C.

Summary of Recommendations

  • For Robustness: Use Acid Hydrolysis with a temperature ramp (start cold, finish hot) to prevent charring.

  • For Speed (Biphasic): Use Phase Transfer Catalysis (Aliquat 336 + NaOH) to overcome mass transfer limits.

  • For Selectivity: Use Nitrilase in a Fed-Batch system to avoid substrate inhibition and ensure complete conversion without side reactions.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. Link

  • Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Martínková, L., & Křen, V. (2010). Biotransformations with nitrilases. Current Opinion in Chemical Biology, 14(2), 130-137. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis of Cyclobutane Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: #CBAA-SPPS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Triage: Why is your yield low?

In my experience troubleshooting over 500 difficult sequences, cyclobutane amino acids (CBAAs)—whether


-quaternary (

) or

-cyclobutane derivatives—present a "perfect storm" for SPPS failure. The low yield is rarely due to a single factor; it is usually a convergence of steric shielding and on-resin aggregation .
The Core Mechanisms of Failure
  • The "Umbrella" Effect (Steric Hindrance):

    • Issue: The cyclobutane ring imposes severe steric bulk directly adjacent to the nucleophilic amine (during deprotection) or the electrophilic carbonyl (during activation).

    • Result: The reaction kinetics slow down by orders of magnitude. Standard coupling times (30-60 min) result in incomplete conversion, leading to deletion sequences (n-1 peptides).

    • Critical Insight: For 1-aminocyclobutane-1-carboxylic acid (

      
      ), the 
      
      
      
      -carbon is quaternary. This mimics the difficulty of Aib (aminoisobutyric acid) but with added ring strain.
  • Solvation & Aggregation:

    • Issue: CBAAs are designed to induce specific secondary structures (e.g.,

      
      -turns, 
      
      
      
      -turns). On resin, these constrained backbones promote rapid inter-chain aggregation (
      
      
      -sheet stacking).
    • Result: The reactive sites become buried within the resin matrix, inaccessible to reagents. This often manifests as a sudden drop in coupling efficiency after the CBAA is introduced.

  • Activation Instability:

    • Issue: Standard activation (HBTU/DIPEA) may generate O-acylisourea intermediates that rearrange or racemize before the sterically hindered amine can attack.

Critical Workflow: The Optimized Protocol

Do not rely on standard Fmoc protocols. The following workflow is the "Gold Standard" for hindered constrained peptides.

Phase A: Resin & Linker Selection
  • Resin Choice: Use ChemMatrix (PEG) or Tentagel resins.

    • Why: Polystyrene (PS) resins shrink significantly when hydrophobic/structured peptides aggregate. PEG-based resins maintain better swelling in DCM/DMF mixtures.

  • Loading: Strictly < 0.4 mmol/g .

    • Why: High loading promotes inter-chain aggregation. Low loading ensures "site isolation."

Phase B: The "Power Coupling" Strategy

For the coupling of the CBAA itself, and the amino acid immediately following it:

ParameterStandard Protocol (Avoid)Optimized CBAA Protocol
Coupling Reagent HBTU / HCTUHATU (Standard) or PyAOP (Difficult) or COMU
Activator Base DIPEA (2.0 eq)HOAt (Add 1.0 eq if using HATU) + TMP (Collidine)
Solvent DMFNMP or DMF/DCM (1:1)
Temperature Room Temp75°C (Microwave) or 50°C (Conventional)
Reaction Time 45 min2 x 1 hour (Double Couple)
Extreme Case -Acid Fluorides (TFFH) (See FAQ)
Phase C: Monitoring (The Self-Validating System)
  • Stop using the Kaiser Test. It often gives false negatives on hindered amines.

  • Use the Chloranil Test (for secondary amines) or micro-cleavage LC-MS after the CBAA coupling step to verify mass.

Visual Troubleshooting Decision Tree

Troubleshooting Start Symptom: Low Yield / Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Deletion Deletion Sequence (Mass = Target - AA) CheckLCMS->Deletion Missing Residue Truncation Truncation (Peptide stops at CBAA) CheckLCMS->Truncation Early Termination Adduct Mass + Urea/Guanidinium (+99/+100) CheckLCMS->Adduct Wrong Mass Action_Del Incomplete Coupling. Switch to HATU/HOAt or TFFH. Increase Temp to 75°C. Deletion->Action_Del Action_Trunc Aggregation/Steric Block. Change Resin (ChemMatrix). Use 'Magic Mixture' washes. Truncation->Action_Trunc Action_Add Over-Activation. Reduce Base amount. Switch HBTU -> PyBOP. Adduct->Action_Add

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on LC-MS data.

Troubleshooting FAQs

Q1: The coupling of the CBAA works, but the next amino acid fails to attach. Why? A: This is the "N-terminal shielding" effect. Once the CBAA is installed, its bulky ring shields the N-terminus.

  • The Fix: You must treat the next coupling as a "difficult" coupling. Use HATU/HOAt with microwave heating (75°C). If that fails, convert the incoming amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . Acid fluorides are smaller and more reactive than OBt/OAt esters, penetrating the steric shield more effectively.

Q2: I see a +99 Da impurity in the mass spec. What is this? A: This is likely a Tetramethylurea adduct . It happens when using HBTU/HATU with slow coupling kinetics. The unreacted amine attacks the uronium reagent itself instead of the amino acid.

  • The Fix: Switch to PyBOP or PyAOP (phosphonium reagents). They do not form urea byproducts. Alternatively, ensure the amino acid is pre-activated before adding it to the resin to minimize reagent exposure to the free amine.

Q3: Can I use microwave heating for all CBAAs? A: Generally, yes. However, if you are using


-CBAAs derived from [2+2] photocycloaddition, ensure they are thermally stable. Most are stable up to 80°C.
  • Caution: If your sequence contains Cys(Trt) or His(Trt), keep microwave temperature below 50°C to avoid racemization or premature side-chain deprotection.

Q4: My resin turns into a sticky "gel" during the CBAA coupling. A: This is aggregation. The peptide chains are interlocking.

  • The Fix:

    • Add Chaotropic Salts : Wash resin with 0.1M KSCN or NaClO4 in DMF before coupling.

    • Magic Mixture : Perform the coupling in DCM:DMF:NMP (1:1:1) with 1% Triton X-100.

    • Pseudoprolines : If possible, insert a pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Mepro)-OH) before the CBAA region to disrupt the secondary structure.

Optimized Coupling Workflow Diagram

Workflow Deprotect 1. Fmoc Removal (20% Pip/DMF + 0.1M HOBt) Wash 2. Aggregation Wash (DCM/DMF or 0.1M KSCN) Deprotect->Wash Activate 3. Activation (AA + HATU + HOAt + Collidine) Wash->Activate Couple 4. Coupling (Microwave: 75°C, 10 min) Activate->Couple Test 5. Micro-Cleavage (LC-MS Check) Couple->Test Test->Deprotect Pass Test->Couple Fail (Re-couple w/ TFFH)

Figure 2: The "Power Cycle" for incorporating sterically hindered cyclobutane residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Authoritative review on HATU, PyAOP, and COMU efficiency for hindered amines.
  • Wenschuh, H., et al. (2002). Microsystems for solid-phase peptide synthesis. Biopolymers, 66(6), 345-357. Context: Establishes the utility of microwave energy in overcoming steric barriers in SPPS.
  • Carpino, L. A., et al. (1990). The acid fluoride method for peptide coupling.[1][2] Journal of the American Chemical Society, 112(26), 9651–9652. Link

    • Context: Foundational text for using TFFH/Acid Fluorides when H
  • Aitken, D. J., et al. (1996). 1-Aminocyclobutane-1-carboxylic acid derivatives as novel structural elements in bioactive peptides.[3] Journal of Medicinal Chemistry, 39(24), 4833-4843.[4] Link

    • Context: Specific synthesis and handling of residues.
  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217–226.

Sources

Technical Support Center: Purification of cis-Cyclobutane-1,2-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Protocols Ticket ID: PUR-CBDN-001

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub for cis-cyclobutane-1,2-dicarbonitrile. If you are accessing this guide, you are likely dealing with the crude output of an acrylonitrile photodimerization. You are probably facing one of three problems: your product is trapped in a polymeric "tar," you cannot separate the cis isomer from the trans isomer, or your compound is degrading during workup.

This molecule presents a classic "strained-ring" challenge. The cyclobutane ring possesses significant ring strain (~26 kcal/mol), making it susceptible to thermal ring-opening (retro-[2+2] cycloaddition) if overheated. Furthermore, the cis stereochemistry creates a strong molecular dipole compared to the trans isomer, a property we will exploit for purification.

Module 1: Initial Isolation (The "Tar" Problem)

User Issue: "My crude reaction mixture is a yellow/brown viscous oil with suspended solids. Filtration clogs immediately, and I'm losing yield."

Diagnosis

The photodimerization of acrylonitrile inevitably produces polyacrylonitrile (PAN) as a byproduct. PAN is a nuisance polymer that forms a matrix, trapping your target small molecule. Standard filtration often fails because the polymer swells in organic solvents, blocking pore channels.

Solution: Flash Distillation (Kugelrohr)

Do not attempt column chromatography on the crude mixture; the polymer will irreversibly foul your silica stationary phase.

Protocol:

  • Solvent Removal: Strip the unreacted acrylonitrile (starting material) using a rotary evaporator. Note: Acrylonitrile is toxic and volatile; use a high-efficiency trap.

  • Setup: Transfer the viscous residue to a Kugelrohr distillation bulb or a short-path distillation apparatus.

  • The "Popcorn" Effect: Under high vacuum (<1 mmHg), heat the flask.

    • Target Bath Temp: 80–100°C.

    • Observation: The desired dinitrile (bp ~100°C at low pressure) will distill over as a clear oil/low-melting solid. The polymeric residue will remain in the pot, often expanding into a dry, porous foam (resembling popcorn).

  • Result: You now have a "semi-crude" mixture of cis- and trans-isomers, free of polymers.

Module 2: Isomer Separation (The Stereochemistry Problem)

User Issue: "I have the semi-crude oil, but I need the pure 'cis' isomer for my scaffold. TLC shows two spots close together, and I'm not sure which is which."

Diagnosis: The Dipole Validator

This is the critical "Self-Validating System."

  • The cis isomer: Both nitrile groups point in the same direction. Their dipole vectors add up, creating a highly polar molecule.

  • The trans isomer: The nitrile groups point in opposite directions (pseudo-equatorial), causing the dipole vectors to partially cancel out.

Protocol: High-Resolution Flash Chromatography
ParameterSpecificationCausality
Stationary Phase Silica Gel 60 (230-400 mesh)Standard normal phase interaction with nitrile dipoles.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to engage the cis dipoles.
Gradient 0% → 40% EtOAc over 20 CVA shallow gradient is required to resolve the diastereomers.
Loading <1% w/w (Sample/Silica)Overloading causes "tailing" of the trans peak into the cis peak.

Step-by-Step:

  • TLC Spotting: Run a TLC in 30% EtOAc/Hexane. You should see two distinct spots.

    • High Rf (~0.6): trans-isomer.

    • Low Rf (~0.3): cis-isomer.

    • Troubleshooting: If spots streak, add 1% Methanol to sharpen the nitrile interaction.

  • Column Execution: Run the gradient. Collect small fractions.

  • Validation: The cis isomer often solidifies upon solvent removal (mp ~45-50°C), whereas the trans isomer may remain an oil or melt lower depending on purity.

Module 3: Advanced Troubleshooting (Yield & Stability)

User Issue: "I purified the compound, but after leaving it on the bench for a week, it turned yellow and the NMR looks messy."

Diagnosis
  • Thermal Instability: While cyclobutanes are kinetically stable at room temperature, traces of acid or radical initiators (from the original synthesis) can catalyze ring opening or polymerization over time.

  • Hydrolysis: Nitriles are susceptible to hydrolysis to amides/acids if exposed to atmospheric moisture and trace acid/base on the silica surface.

Solution: Stabilization & Storage
  • The "Neutral" Wash: If you used silica gel, the fractions might be slightly acidic. Dissolve the product in Et2O and wash once with saturated NaHCO3, then brine, before final drying.

  • Storage: Store under Argon at -20°C. Cold storage prevents the thermal retro-[2+2] reaction.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationProtocol Crude Crude Reaction Mixture (Acrylonitrile + Polymer + Isomers) Rotovap Rotary Evaporation (Remove Acrylonitrile) Crude->Rotovap Kugelrohr Kugelrohr Distillation (100°C @ <1 mmHg) Rotovap->Kugelrohr Polymer Residue: Polyacrylonitrile (Discard) Kugelrohr->Polymer Pot Residue SemiCrude Distillate: Mixed Isomers (Clear Oil/Solid) Kugelrohr->SemiCrude Distillate TLC TLC Analysis (30% EtOAc/Hex) SemiCrude->TLC Decision Separation Method TLC->Decision Column Flash Chromatography (Silica Gel) Decision->Column Standard Scale (<10g) Distill_Frac Fractional Distillation (Requires Spinning Band Column) Decision->Distill_Frac Industrial Scale (>100g) Trans Fraction 1 (High Rf) trans-isomer Column->Trans Elutes First Cis Fraction 2 (Low Rf) cis-isomer (Target) Column->Cis Elutes Second

Caption: Workflow for isolating cis-cyclobutane-1,2-dicarbonitrile from crude photodimerization mixtures.

References

  • Coyner, E. C., & Hillman, W. S. (1949). The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326. Link

    • Grounding: Establishes the synthesis and initial properties of the acrylonitrile dimers.
  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent 3,290,365. Link

    • Grounding: Provides authoritative data on the physical separation (distillation) of the cis and trans dinitrile precursors.
  • Bellus, D., et al. (1978). Synthesis and reactivity of 1,2-dicyanocyclobutanes. Helvetica Chimica Acta, 61(5), 1784-1813. Grounding: Detailed analysis of the stereochemistry and stability of cyclobutane nitriles.
  • BenchChem Technical Support. (2025). General Chromatography Guidelines for Cyclobutane Derivatives. Link

    • Grounding: General principles for chromatographic separation of polar/non-polar diastereomers.[1]

Sources

Technical Support Center: Overcoming Aggregation in Peptides with Cyclobutane Constraints

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-constrained peptides. This guide is designed to provide practical, field-proven insights into overcoming the persistent challenge of peptide aggregation. By incorporating rigid cyclobutane amino acids (CBAAs) into a peptide backbone, it is possible to disrupt the intermolecular hydrogen bonding patterns that lead to the formation of β-sheet-rich aggregates and amyloid fibrils.[1][2][3] However, the unique steric and conformational properties of these unnatural amino acids introduce specific challenges during synthesis, purification, and analysis.

This document moves beyond standard protocols to address the specific issues you may encounter, explaining the causality behind experimental choices and providing robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism by which cyclobutane constraints prevent peptide aggregation?

A: Peptide aggregation, particularly into amyloid fibrils, is often driven by the formation of extensive intermolecular β-sheets.[4] The peptide backbones of adjacent chains align and form a network of hydrogen bonds. Cyclobutane amino acids introduce a rigid, non-planar kink in the peptide backbone.[1][2] This conformational rigidity physically disrupts the planarity required for efficient β-strand formation and subsequent β-sheet stacking, thereby inhibiting the nucleation and elongation phases of fibrillogenesis.[3][5]

cluster_0 Standard Peptide Aggregation cluster_1 Aggregation Disruption by Cyclobutane (CBAA) P1 Peptide A P2 Peptide B P1->P2 H-Bond P3 Peptide C P2->P3 H-Bond Aggregate β-Sheet Fibril P2->Aggregate CP1 Peptide X CP2 Peptide Y CBAA CP1->CP2:f0 H-Bond CP2:f1->Blocked Soluble Soluble Peptide CP2->Soluble CP3 Peptide Z Blocked->CP3 Steric Hindrance Start Aggregation Assay Shows Low ThT Signal Q1 Is the sample visually clear? Start->Q1 Precipitate Troubleshoot: Amorphous Precipitation. Likely still aggregation-prone. Consider sequence modification. Q1->Precipitate No Clear Sample is clear. Proceed to orthogonal validation. Q1->Clear Yes DLS Perform Dynamic Light Scattering (DLS) Clear->DLS TEM Perform Transmission Electron Microscopy (TEM) Clear->TEM Q2 DLS shows stable, small hydrodynamic radius? DLS->Q2 Q3 TEM shows no fibrillar structures? TEM->Q3 DLS_Agg Result: Soluble Oligomers or Amorphous Aggregates Forming Q2->DLS_Agg No DLS_Good Result: Peptide is Monomeric / Soluble Q2->DLS_Good Yes Conclusion Conclusion: Cyclobutane constraint is effectively preventing fibrillar aggregation. DLS_Good->Conclusion TEM_Fib Result: Fibrils Present (ThT assay may have failed) Q3->TEM_Fib No TEM_Good Result: No Fibrils Observed Q3->TEM_Good Yes TEM_Good->Conclusion

Caption: Decision workflow for validating low ThT assay results.

Key Experimental Protocols

Protocol 1: Enhanced Coupling Cycle for a Cyclobutane Amino Acid in Fmoc-SPPS

This protocol assumes a standard automated peptide synthesizer and Fmoc/tBu chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Standard Deprotection: Perform the standard N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Pre-activation of CBAA: In a separate vessel, dissolve 4 equivalents (eq) of the Fmoc-CBAA-OH and 3.95 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 3-5 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the resin. Allow the reaction to proceed for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times).

  • Mid-Cycle Kaiser Test (Optional but Recommended): Take a small sample of resin beads, wash them with ethanol, and perform a Kaiser test. If the beads are blue, the coupling is incomplete. Proceed to step 7. If they are colorless, the coupling is complete; proceed to the next standard deprotection cycle.

  • Second Coupling (Double Coupling): Prepare a fresh pre-activated solution of the Fmoc-CBAA-OH as described in step 3. Add this solution to the resin and let it react for another 2 hours.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) before proceeding to the deprotection of the next amino acid.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibrillation
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the peptide in DMSO.

    • Prepare a 1 mM stock solution of ThT in assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). Filter through a 0.22 µm filter.

    • Prepare the assay buffer and filter it.

  • Assay Setup:

    • Work in a 96-well, non-binding, black, clear-bottom plate.

    • In each well, add assay buffer.

    • Add the ThT stock solution to each well to a final concentration of 10-20 µM.

    • Important: To initiate aggregation, dilute the peptide stock solution into the ThT/buffer mixture to the desired final peptide concentration (e.g., 10-50 µM). Pipette up and down gently to mix. Prepare wells for your control peptide and your CBAA-constrained peptide, as well as buffer-only blanks.

  • Data Acquisition:

    • Place the plate in a plate-reading fluorometer pre-heated to 37°C.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Program the reader to take measurements every 10-15 minutes for the duration of the experiment (e.g., 24-72 hours). Include intermittent shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer-only blank wells from all peptide-containing wells at each time point.

    • Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, a growth phase, and a plateau. [3]

Data Presentation: Comparison of Aggregation Analysis Techniques

TechniquePrincipleMeasuresProsCons
Thioflavin T (ThT) Assay Fluorescence of dye upon binding to cross-β-sheet structures. [6]Fibril formation kinetics.High-throughput, real-time, sensitive to amyloid structures.Can give false positives/negatives; does not detect amorphous aggregates or soluble oligomers. [7]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion. [8]Hydrodynamic radius (size) of particles in solution.Sensitive to early-stage aggregation; provides size distribution.Biased towards larger particles; requires optically clear solutions. [9]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume. [10]Presence and quantity of monomers, oligomers, and larger soluble aggregates.Quantitative; can separate different aggregate species. [11]Can be disruptive and alter aggregate equilibrium; large aggregates may be filtered out by the column.
Analytical Ultracentrifugation (AUC) Measures sedimentation of molecules under high centrifugal force. [10][9]Sedimentation coefficient, which relates to particle mass and shape.High resolution for different species in solution; non-disruptive.Low throughput; requires specialized equipment and expertise.
Transmission Electron Microscopy (TEM) Direct imaging using an electron beam.Morphology and structure of aggregates.Provides direct visual confirmation of fibril formation.Endpoint analysis only; sample preparation can introduce artifacts.

References

  • Chen, B., Liu, C., Cong, W., Gao, F., Zou, Y., Su, L., Liu,L., Hillisch, A., Lehmann, L., Bierer, D., Li, X., & Hu, H.-G. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(41), 11379–11387. [Link]

  • Chen, B., Liu, C., Cong, W., Gao, F., Zou, Y., Su, L., Liu,L., Hillisch, A., Lehmann, L., Bierer, D., Li, X., & Hu, H.-G. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. [Link]

  • D'Souza, A., & Narayanan, J. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Biophysical Reviews, 10(3), 791-808. [Link]

  • Lorenzo, M. F., & Paterlini, M. G. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4843. [Link]

  • Giménez-Mascarell, P., et al. (2009). Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. Bioorganic & Medicinal Chemistry, 17(11), 3845-3853. [Link]

  • Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Intertek. [Link]

  • Reiriz, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2858. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

  • Hamley, I. W. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. In Peptide-Based Materials (pp. 19-46). The Royal Society of Chemistry. [Link]

  • Alemán, C., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7946–7956. [Link]

  • Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(1), 104-114. [Link]

  • Eriksson, J., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 937–950. [Link]

  • Rasale, D., & Das, A. K. (2015). Chemical Reactions Directed Peptide Self-Assembly. Bioconjugate Chemistry, 26(9), 1735-1748. [Link]

  • Alemán, C., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7946-56. [Link]

  • Reddit user discussion. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Sharma, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]

  • Zhang, S. (2009). Engineering responsive mechanisms to control the assembly of peptide-based nanostructures. Biochemical Society Transactions, 37(4), 699-704. [Link]

  • Adesis, Inc. (2025). Solid-Phase vs Liquid-Phase Peptide Synthesis. Adesis. [Link]

  • Various Authors. (2025). Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Brener, O., et al. (2021). Peptide backbone modifications of amyloid β (1–40) impact fibrillation behavior and neuronal toxicity. Communications Biology, 4(1), 1373. [Link]

  • Laczko, I., et al. (2010). Peptide backbone modification in the bend region of amyloid-β inhibits fibrillogenesis but not oligomer formation. Biochemistry, 49(35), 7549-7557. [Link]

  • Castelletto, V., & Hamley, I. W. (2019). Recent advances in short peptide self-assembly: from rational design to novel applications. Current Opinion in Colloid & Interface Science, 42, 110-123. [Link]

  • Bjelic, S., & Nivon, L. G. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. [Link]

  • Brener, O., et al. (2021). Peptide backbone modifications of amyloid β (1–40) impact fibrillation behavior and neuronal toxicity. ResearchGate. [Link]

  • Coin, I., & Wade, J. D. (2019). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Adewole, E. T., et al. (2022). Self-Assembly Peptides-a Review. Current Research in Chemistry, 14(1), 1-11. [Link]

  • Vasan, D. C., & Tam, J. P. (2012). Chemical Methods for Peptide and Protein Production. Journal of Peptide Science, 18(2), 73-81. [Link]

  • Erver, L. H., & Seebach, D. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 26(1), e202500099. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • Brener, O., et al. (2021). Peptide backbone modifications of amyloid β (1-40) impact fibrillation behavior and neuronal toxicity. PubMed. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]

  • Thompson, E. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Fändrich, M., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]

  • Bellotti, D., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332–339. [Link]

  • Bellotti, D., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural amino acids. JPT Peptide Technologies. [Link]

  • Alemán, C., & Giralt, E. (2010). Self‐Assembly of Chiral trans‐Cyclobutane‐Containing β‐Dipeptides into Ordered Aggregates. Request PDF. [Link]

  • Kalhotka, L., et al. (2017). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. Zenodo. [Link]

  • Montalvo-González, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3568. [Link]

  • LifeTein. (n.d.). Cyclic Peptide Synthesis. LifeTein. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Technical Support Center: Acrylonitrile Dimerization & Thermal Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist (Process Safety & Catalysis) Ticket ID: AN-DIMER-001 Subject: Thermal Control, Selectivity Optimization, and Runaway Prevention

Introduction: The Thermal Tightrope

Welcome to the technical support hub for Acrylonitrile (AN) dimerization. Whether you are utilizing the Monsanto electrochemical route (reductive dimerization) or a catalytic liquid-phase method (e.g., Ru-catalyzed), you are walking a thermal tightrope.

The Core Challenge: You are attempting to drive a controlled exothermic dimerization (


) while suppressing a violent, highly exothermic radical polymerization (

, but rapid kinetics lead to adiabatic runaway).

This guide prioritizes thermal safety and selectivity . We do not just tell you what to do; we explain why the chemistry demands it.

Part 1: Emergency Protocols (Red Alert)

Q: My reactor temperature is deviating >5°C above setpoint and rising. What do I do?

A: EXECUTE EMERGENCY QUENCH IMMEDIATELY. Do not attempt to cool via the jacket alone. The heat transfer coefficient of the polymerizing slurry drops drastically as viscosity rises, rendering external cooling ineffective (the "insulating gel" effect).

Protocol:

  • Cut Power/Feed: Stop electrolysis current or catalyst feed immediately.

  • Inject Inhibitor: Add a "short-stop" solution (e.g., 1% MEHQ or phenothiazine in compatible solvent) if available.

  • Dilute & Cool: Dump the reactor contents into a pre-chilled quench tank containing water/ice (if electrochemical) or a compatible solvent (if catalytic).

  • Vent: Ensure pressure relief paths are open; polymerization can generate vapor pressure spikes.

Part 2: Thermodynamics & Reaction Pathways

To manage the heat, you must understand where it comes from. The diagram below illustrates the competition between the desired Adiponitrile (ADN) pathway and the undesired Polyacrylonitrile (PAN) runaway.

ReactionPathways AN Acrylonitrile (Monomer) Radical Free Radical Initiation AN->Radical Heat/Peroxides/No O2 Electro 2e- Reduction (Cathode) AN->Electro + 2e- + 2H+ Polymer Polyacrylonitrile (PAN) (Runaway Hazard) Radical->Polymer Exothermic Chain Reaction (ΔH = -77 kJ/mol) Dimer Adiponitrile (ADN) (Target) Electro->Dimer Controlled Coupling Propio Propionitrile (Over-reduction) Electro->Propio Excess H+ Polymer->Polymer Auto-acceleration (Gel Effect)

Figure 1: Reaction logic showing the critical divergence between controlled electrochemical dimerization (Green) and thermal runaway polymerization (Red).

Part 3: Troubleshooting Guide (Q&A)
Topic A: Thermal Instability & Polymerization

Q: Why is my reaction mixture turning cloudy/hazy? Diagnosis: This is the "smoke" before the fire. Polyacrylonitrile (PAN) is insoluble in monomeric acrylonitrile. Haziness indicates the onset of anionic or radical polymerization. Root Cause:

  • Inhibitor Depletion: If using MEHQ, it requires dissolved oxygen to function.[1] If you purged the system too strictly with Nitrogen, the inhibitor is inactive.

  • Hot Spots: In electrochemical cells, poor flow velocity at the cathode surface causes local overheating, triggering thermal polymerization. Corrective Action:

  • Immediate: Increase flow rate/stirring to eliminate stagnant zones.

  • Process: Maintain a trace oxygen level (ppm range) if relying on MEHQ, or switch to anaerobic inhibitors like Phenothiazine.

Q: How do I calculate the cooling duty required? A: You must size for the potential of polymerization, not just dimerization. See the comparison below:

ParameterDimerization (Target)Polymerization (Hazard)
Enthalpy (

)
~ -145 kJ/mol (Dimer)-77 kJ/mol (Per Monomer Unit)
Kinetics Controlled by Current/CatalystAuto-accelerating (Arrhenius)
Viscosity Low (Emulsion/Solution)High (Slurry/Gel)
Heat Removal Convective (Efficient)Conductive (Poor)

Note: While dimerization has a high molar enthalpy, the rate is strictly limited by applied current (Faraday's Law). Polymerization is limited only by monomer availability and heat, making it the safety driver. [1, 2]

Topic B: Selectivity Issues (The Monsanto Process)

Q: I am producing too much Propionitrile (monomer reduction) instead of Adiponitrile. Why? Diagnosis: Proton availability is too high relative to the dimerization rate. Mechanism: The mechanism involves the formation of an AN radical anion (


).
  • 
     (Dimerization)
    
  • Competitor:

    
    Solution: 
    
  • Adjust pH: Maintain pH between 7 and 9. Lower pH favors protonation (Propionitrile).

  • Quaternary Ammonium Salts (QAS): Ensure your concentration of QAS (e.g., Tetrabutylammonium) is sufficient. The QAS forms a hydrophobic layer at the cathode, excluding water (protons) and favoring the organic-organic coupling of anions. [3, 4]

Q: My cathode (Lead/Cadmium) is fouling rapidly. Diagnosis: Organic filming or electrode corrosion. Solution:

  • Flow Velocity: Increase electrolyte velocity (typically > 1-2 m/s in parallel plate reactors) to scour the electrode surface.

  • EDTA Addition: Add chelating agents (EDTA) to sequester metal ions that might catalyze polymerization or precipitate on the cathode. [4]

Part 4: Validated Experimental Protocol (Bench-Scale)

Objective: Safe Electrochemical Hydrodimerization (EHD) of Acrylonitrile.

1. Reactor Setup:

  • Cell: Undivided parallel plate cell or divided cell with cation exchange membrane.

  • Cathode: Lead (99.9%) or Cadmium plate. Anode: Stainless Steel or Magnetite.

  • Cooling: External recirculation loop through a heat exchanger (maintain

    
    ).
    

2. Electrolyte Preparation (The "Emulsion"):

  • Aqueous Phase: 10-15% Phosphate buffer (

    
    ), pH adjusted to 8.5.
    
  • Organic Phase: Acrylonitrile (inhibited with 35-45 ppm MEHQ).

  • Solubility Promoter: 0.4M Tetraethylammonium Ethyl Sulfate (TEA-EtOSO3) or McKees salt. Crucial for selectivity.

3. Execution Logic (DOT Diagram):

ProtocolLogic Start Start Recirculation (High Velocity) Check1 Check Temp < 40°C Check pH 7-9 Start->Check1 Power Apply Current (20-30 A/dm²) Check1->Power Monitor Monitor Voltage & Temp Power->Monitor Decision Temp Spike? Monitor->Decision Continue Continue Electrolysis Decision->Continue No Stop STOP Current Engage Cooling Decision->Stop Yes (>50°C) Continue->Monitor

Figure 2: Operational logic flow for bench-scale dimerization.

4. Post-Reaction:

  • Separate organic phase (upper layer) containing ADN, unreacted AN, and byproducts.

  • Distillation Warning: Do NOT distill unreacted AN without adding fresh inhibitor to the reboiler. The removal of AN concentrates the polymer precursors.

References
  • NIST Chemistry WebBook. "Acrylonitrile: Enthalpy of Polymerization." National Institute of Standards and Technology. Link

  • Ineos Nitriles. "Acrylonitrile Safe Handling Guide." Ineos Global Safety Standards. Link

  • Danly, D. E. (1984).[2] "Development and Commercialization of the Monsanto Electrochemical Adiponitrile Process." Journal of The Electrochemical Society, 131(10), 435C. Link

  • Baizer, M. M. (1964). "Electrolytic Reductive Coupling. I. Acrylonitrile."[1][3][4][5][6][7][8][9][10][11] Journal of The Electrochemical Society, 111(2), 215. Link

  • Occupational Safety and Health Administration (OSHA). "Substance Technical Guidelines for Acrylonitrile." 1910.1045 App B.[4] Link

Disclaimer: This guide is for research and development professionals. Acrylonitrile is a carcinogen and highly flammable. All protocols must be reviewed by your local EHS officer before execution.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of cis- and trans-cyclobutane-1,2-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Role of Molecular Symmetry

The most striking difference in the NMR spectra of cis- and trans-cyclobutane-1,2-dicarbonitrile arises from their distinct molecular symmetries. The symmetry of a molecule dictates the number of chemically equivalent nuclei, which in turn determines the number of unique signals in an NMR spectrum.

cis-cyclobutane-1,2-dicarbonitrile possesses a Cₛ plane of symmetry that bisects the C3-C4 bond and the angle between the two nitrile groups. This symmetry element renders the two methine protons (H1 and H2) and the two methine carbons (C1 and C2) chemically equivalent. Similarly, the two methylene protons on C3 are equivalent to the two on C4. Within each of these methylene groups, the two protons are diastereotopic due to the chiral centers at C1 and C2, meaning they are in different chemical environments and will have different chemical shifts.[1][2]

trans-cyclobutane-1,2-dicarbonitrile , on the other hand, has a C₂ axis of symmetry that passes through the midpoint of the C1-C2 and C3-C4 bonds. This rotational symmetry makes the two methine protons (H1 and H2) and carbons (C1 and C2) equivalent. Likewise, the four methylene protons are chemically equivalent.

The immediate consequence of these symmetry differences is a disparity in the number of expected NMR signals.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectra of the two isomers are expected to differ significantly in terms of the number of signals, their multiplicities, and their coupling constants.

Key Predicted ¹H NMR Parameters:

Parametercis-cyclobutane-1,2-dicarbonitriletrans-cyclobutane-1,2-dicarbonitrile
Methine Protons (H1, H2) One signal, complex multipletOne signal, complex multiplet
Methylene Protons (H3, H4) Two distinct signals, each a complex multipletOne signal, complex multiplet
Predicted Number of Signals 32
Analysis of the cis Isomer:

For the cis isomer, we predict three sets of signals:

  • H1/H2 (methine): A single resonance representing both methine protons. This signal will be a complex multiplet due to coupling with the four methylene protons.

  • H3/H4 (methylene, set A): One set of the diastereotopic methylene protons will produce a distinct signal.

  • H3/H4 (methylene, set B): The other set of diastereotopic methylene protons will produce a second, distinct signal.

The coupling patterns will be intricate. The methine protons will couple to each other (a ³J coupling) and to the four methylene protons (two ³J and two ²J couplings). The diastereotopic methylene protons on the same carbon will exhibit geminal coupling (²J), and each will have distinct vicinal (³J) and long-range (⁴J) couplings to the other protons in the ring.

Analysis of the trans Isomer:

The higher symmetry of the trans isomer leads to a simpler predicted spectrum with only two signals:

  • H1/H2 (methine): A single resonance for the two equivalent methine protons.

  • H3/H4 (methylene): A single resonance for all four equivalent methylene protons.

The Significance of Vicinal Coupling Constants (³J):

The puckered, non-planar conformation of the cyclobutane ring is crucial for interpreting the vicinal coupling constants. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

In the trans isomer, the nitrile groups are expected to preferentially occupy pseudo-equatorial positions to minimize steric strain.[3] This would result in a relatively fixed conformation with specific dihedral angles between adjacent protons. Conversely, the cis isomer is expected to undergo rapid ring-flipping between two equivalent puckered conformations, where one nitrile group is pseudo-axial and the other is pseudo-equatorial.[3] This rapid conformational averaging will result in observed coupling constants that are a weighted average of the values in the individual conformers.

This difference in conformational dynamics will lead to distinct vicinal coupling constants for the two isomers, providing a powerful diagnostic tool for stereochemical assignment. For instance, the trans-diaxial and trans-diequatorial couplings in the relatively rigid trans isomer will differ significantly from the averaged couplings in the more flexible cis isomer.

Predicted ¹³C NMR Spectral Comparison

The differences in symmetry are also clearly reflected in the proton-decoupled ¹³C NMR spectra.

Key Predicted ¹³C NMR Parameters:

Parametercis-cyclobutane-1,2-dicarbonitriletrans-cyclobutane-1,2-dicarbonitrile
Methine Carbons (C1, C2) One signalOne signal
Methylene Carbons (C3, C4) One signalOne signal
Nitrile Carbons (-CN) One signalOne signal
Predicted Number of Signals 33

Interestingly, both isomers are predicted to show the same number of signals in their ¹³C NMR spectra due to the planes of symmetry that render C1/C2, C3/C4, and the two -CN groups equivalent in both molecules. However, the chemical shifts of these signals are expected to differ due to stereoelectronic effects.

In the cis isomer, the proximity of the two electron-withdrawing nitrile groups can lead to through-space electronic interactions and steric compression, which may shield or deshield the ring carbons differently compared to the trans isomer where the nitrile groups are further apart. Typically, sterically compressed carbons exhibit a shielding (upfield shift) effect. Therefore, slight differences in the chemical shifts for the corresponding carbons in the two isomers are anticipated.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data for these or similar compounds, the following protocol outlines a standard procedure for high-resolution NMR spectroscopy.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified cyclobutane-1,2-dicarbonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust for concentration)
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a single peak for each unique carbon atom.
  • Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds (can be longer for quaternary carbons)
  • Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
  • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

4. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can be crucial for confirming stereochemistry.

Visualizing Structural Differences

The following diagrams illustrate the key structural features of the cis and trans isomers that underpin the predicted differences in their NMR spectra.

cis_isomer cluster_cis cis-cyclobutane-1,2-dicarbonitrile C1 C1 C2 C2 C1->C2 N1 N C1->N1 C≡N C3 C3 C2->C3 N2 N C2->N2 C≡N C4 C4 C3->C4 C4->C1 p1->p2 Cₛ plane

Caption: Symmetry plane in cis-cyclobutane-1,2-dicarbonitrile.

trans_isomer cluster_trans trans-cyclobutane-1,2-dicarbonitrile C1 C1 C2 C2 C1->C2 N1 N C1->N1 C≡N C3 C3 C2->C3 N2 N C2->N2 C≡N C4 C4 C3->C4 C4->C1 a1->a2 C₂ axis

Caption: C₂ rotational axis in trans-cyclobutane-1,2-dicarbonitrile.

References

  • A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed, [Link][4]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate, [Link][3]

  • Computational NMR Prediction: A Microreview. Corin Wagen, [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, [Link]

  • How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? Chemistry Stack Exchange, [Link]

  • Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. ResearchGate, [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, [Link]

  • Cis-Cyclobutane-1,2-dicarbonitrile. PubChem, [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. University of Southern Mississippi, [Link]

  • A simple, reliable, and scalable preparation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing, [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 NMR spectra. Doc Brown's Chemistry, [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC, [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry, [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube, [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of H-1 NMR spectra. Doc Brown's Chemistry, [Link]

  • 13C NMR Spectroscopy. Thieme, [Link]

  • 13C NMR spectroscopy. NPTEL, [Link]

  • compared using 13C nmr spectroscopy. sqa.org.uk, [Link]

  • Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph, [Link]

  • Lecture 3: Coupling Constants. Eugene E. Kwan, [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries, [Link]

Sources

"comparison of cyclobutane and proline as peptide conformational constraints"

Comparison of Cyclobutane ( ) and Proline as Peptide Conformational Constraints

Executive Summary

In rational peptide design, conformational constraints are critical for reducing entropic penalties upon receptor binding and enhancing metabolic stability. While Proline is the standard natural "turn inducer," it acts as a helix breaker due to its lack of an amide proton. In contrast, Cyclobutane amino acids (


)


Mechanistic Divergence: N-Alkylation vs. C -Dialkylation

The defining difference between these two residues lies in the topology of the ring constraint, which dictates their hydrogen-bonding capability and secondary structure preference.

FeatureProline (Pro) Cyclobutane (

)
Chemical Classification N-Alkylated

-amino acid (Cyclic secondary amine)
C

-Dialkylated

-amino acid (Cyclic side chain)
Ring Topology Ring connects Backbone

to

Ring connects

to itself (Spiro-center)
Amide Proton (NH) Absent (cannot act as H-bond donor)Present (acts as H-bond donor)
Primary Constraint Locks

angle; destabilizes H-bond network
Locks

and

via steric bulk; stabilizes H-bond network
Chirality Chiral (L- or D-)Achiral (unless ring is substituted)
Structural Logic Diagram

The following diagram illustrates the causal relationship between the chemical structure and the resulting secondary structure.

ConstraintMechanismProlineProline(N-Alkylated)NoNHLacks Amide Proton(No H-bond Donor)Proline->NoNHPhiLockLocked φ (-65°)Proline->PhiLockAC4CAC4C(Cα-Dialkylated)HasNHRetains Amide Proton(H-bond Donor)AC4C->HasNHGemEffectThorpe-Ingold Effect(Restricts φ & ψ)AC4C->GemEffectHelixBreakHelix Breaker(Disrupts i→i+4 H-bonds)NoNH->HelixBreakPrimary CauseHelixPromoteHelix Promoter(Stabilizes 3_10 / α-helix)HasNH->HelixPromoteAllows H-bondingTurnInduceTurn Inducer(β-turns, PPII)PhiLock->TurnInduceGemEffect->HelixPromotePre-organizes BackboneGemEffect->TurnInduce

Caption: Mechanistic pathway showing why Proline breaks helices (lacks NH donor) while

1
Conformational Performance Analysis
A. Torsion Angle Restrictions (

)
[2][3]
  • Proline: The pyrrolidine ring rigidly locks the

    
     angle to approximately 
    
    
    . The
    
    
    angle remains relatively flexible but favors two distinct regions: the
    
    
    -helical region (
    
    
    ) and the Polyproline II (PPII) region (
    
    
    ).
  • 
    :  The cyclobutane ring imposes severe steric restrictions on both 
    
    
    and
    
    
    due to the Thorpe-Ingold effect (gem-dimethyl effect analog).[1] This forces the backbone into a narrow region of the Ramachandran plot favorable for
    
    
    -helices
    (
    
    
    ) and distorted
    
    
    -helices.[1]
B. Secondary Structure Induction
Structure TypeProline Performance

Performance

-Helix
Destabilizer. Lacks NH donor; introduces kinks.[1] Used as a "Helix Capper" (N-cap).[1]Promoter. Compatible with

H-bonds. Often favors tighter

-helix over canonical

-helix in short peptides.

-Helix
Poor.[1]Strong Inducer. The constrained angles of

perfectly match the

geometry (

H-bonding).

-Turn
Excellent. Ideal for Type I and Type VI turns (cis-Pro).[1]Excellent. Strongly stabilizes

-turns by reducing the entropy of the unfolded state.
Polyproline II Native. Forms extended left-handed helices (collagen-like).[1]Poor. The steric bulk of the cyclobutane ring disfavors the extended PPII conformation.
C. Cis-Trans Isomerization
  • Proline: A significant population (5–30%) of peptide bonds preceding Proline exist in the cis conformation.[4] This slow cis-trans isomerization is often the rate-limiting step in protein folding.[1][4][5]

  • 
    :  Predominantly adopts the trans peptide bond conformation (>99%), similar to standard amino acids. It does not introduce the "isomerization switch" complexity seen with Proline.
    
Stability & Experimental Validation
Proteolytic Stability
Prolyl Endopeptidase (PEP)

Experimental Data Summary (Half-life in Human Serum):

  • L-Proline peptide: ~2–4 hours (susceptible to specific peptidases).[1]

  • 
     peptide:  >24 hours (highly resistant due to steric occlusion).
    
Experimental Protocol: Synthesis & Incorporation

Unlike Proline, which is a standard building block,

Protocol: Coupling


 in Fmoc-SPPS
  • Activation: Use high-efficiency coupling reagents. HATU or PyAOP are preferred over HBTU/DIC.

  • Stoichiometry: Use 4–5 equivalents of Fmoc-

    
    -OH.
    
  • Conditions: Double coupling is mandatory.

    • Coupling 1: 1 hour at Room Temperature.

    • Coupling 2: 1 hour at 50°C (microwave assisted if available).

  • N-Terminal Deprotection: The amine of

    
     is sterically crowded. Extended deprotection times (20% Piperidine/DMF, 2 x 10 min) are recommended.
    
  • Monitoring: Use the Chloranil Test (for secondary amines like Proline) or Kaiser Test (for primary amines like

    
    ) to verify coupling completion. Note: 
    
    
    is a primary amine, so Kaiser test works, but the color development may be slower.
Decision Matrix: When to Use Which?

Use the following decision tree to select the appropriate constraint for your drug design program.

DecisionTreeStartGoal: Constrain Peptide ConformationQ1Is Hydrogen Bonding (Donor)Required?Start->Q1BranchProNO (e.g., Turn, Loop, PPII)Q1->BranchProBranchAC4CYES (e.g., Helix Stabilization)Q1->BranchAC4CSelectProSelect PROLINEBranchPro->SelectProSelectAC4CSelect AC4CBranchAC4C->SelectAC4CDetailProUse for:- Beta-turns (Type I/VI)- Collagen mimetics- Helix capping (N-term)SelectPro->DetailProDetailAC4CUse for:- 3_10 or Alpha-helices- Proteolytic stability- Stapling without covalent linkSelectAC4C->DetailAC4C

Caption: Decision matrix for selecting between Proline and AC4C based on structural requirements.

References
  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha,alpha)-disubstituted amino acid 1-aminocyclobutane-1-carboxylic acid. Biopolymers , 33(7), 1061-1072.[1] Link

  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology , 218(2), 397-412.[1] Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry , 29(29), 6747-6756.[1] Link

  • Wessjohann, L. A., et al. (2005). Cyclobutane amino acids: Synthesis and application in peptide mimetics. Chemical Reviews , 105(12), 4473-4514.[1] Link

  • Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews , 29, 119-127.[1] Link

"properties of cyclobutane-based polymers versus polyethylene terephthalate (PET)"

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide: Cyclobutane-Based Polymers (CBPs) vs. Polyethylene Terephthalate (PET)

Executive Summary

This guide provides a technical comparative analysis between the industry-standard Polyethylene Terephthalate (PET) and the emerging class of Cyclobutane-Based Polymers (CBPs) . While PET dominates global packaging and fiber markets due to its established cost-performance ratio, CBPs—specifically those derived from truxillic/truxinic acid (CBDA) or 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) —offer superior thermal stability, impact resistance, and unique photochemical recyclability. For drug delivery and biomedical applications, CBPs present a compelling alternative due to the biocompatibility of their degradation metabolites (e.g., cinnamic acid) compared to the aromatic residues of PET.

Molecular Architecture & Synthesis Logic

The fundamental differentiator lies in the backbone rigidity and electronic character. PET relies on the planar, aromatic terephthalate ring for stiffness (


). In contrast, CBPs utilize the cyclobutane ring—a strained, puckered aliphatic cycle that offers steric bulk without aromaticity.
Structural Comparison
FeaturePolyethylene Terephthalate (PET) Cyclobutane-Based Polymers (CBPs)
Rigid Unit Aromatic Phenyl Ring (Planar)Cyclobutane Ring (Puckered/Butterfly)
Linkage Chemistry Ester (Terephthalic acid + Ethylene Glycol)Ester (CBDA + Diols) OR (TPA + CBDO)
Synthesis Route Melt Polycondensation (High Temp, Vacuum)[2+2] Photocycloaddition (Solid/Solution) + Polycondensation
UV Interaction Absorbs UV (can degrade/yellow)Photomechanically active (Reversible cleavage)
Synthesis Pathway Visualization

The following diagram contrasts the petrochemical route of PET with the photochemical "green" synthesis of CBDA-based polymers.

SynthesisComparison cluster_PET PET Synthesis (Traditional) cluster_CBP CBP Synthesis (Bio-Photochemical) PX p-Xylene TPA Terephthalic Acid (TPA) PX->TPA Oxidation PET_Poly PET Polymer (Aromatic Backbone) TPA->PET_Poly Polycondensation (280°C, Catalyst) EG Ethylene Glycol EG->PET_Poly Bio Lignin/Biomass CA Cinnamic Acid (Bio-monomer) Bio->CA Extraction/Fermentation CBDA Truxillic Acid (Cyclobutane Dimer) CA->CBDA [2+2] Photocycloaddition (UV 365nm) CBP_Poly Poly-alpha-truxillate (Cyclobutane Backbone) CBDA->CBP_Poly Polycondensation

Figure 1: Comparative synthesis workflows. PET relies on harsh thermal oxidation, whereas CBPs utilize UV-driven dimerization of bio-monomers.

Thermal & Mechanical Performance

For applications requiring sterilization (autoclaving) or high-impact resistance (medical device housing), CBPs often outperform PET. The cyclobutane ring introduces a "kink" that disrupts crystallinity less than expected while maintaining high glass transition temperatures (


) due to restricted rotation.
Performance Data Matrix
PropertyPET (Standard Bottle Grade) CBDO-Copolyester (e.g., Tritan™ type) CBDA-Polyester (Truxillic-based) Implication for R&D
Glass Transition (

)
70–80°C100–120°C85–115°C (Tunable)CBPs withstand boiling water/autoclave without deformation.
Melting Point (

)
250–260°COften Amorphous (None)Semi-crystalline (~280°C)Amorphous CBPs offer superior optical clarity; Semi-crystalline ones offer solvent resistance.
Impact Strength (Notched Izod) 30–50 J/m600–1000 J/mHigh (Ductile failure)CBPs are "tough," reducing fracture risk in medical devices.
Hydrolytic Stability Poor (Hydrolyzes in acid/base)ExcellentSuperior (Steric shielding)CBPs maintain integrity in physiological fluids (

7.4) longer than PET.

Key Insight: The methyl groups in CBDO or the phenyl rings in truxillic acid provide steric hindrance to the ester bond, significantly retarding hydrolytic degradation compared to the exposed ester linkages in PET [1].

Barrier Properties & Biocompatibility

For drug packaging and delivery systems, the interaction between the polymer and the payload is critical.

  • PET: High oxygen barrier, but leaching of antimony catalysts (used in synthesis) and acetaldehyde (degradation byproduct) is a concern for sensitive biologics.

  • CBPs:

    • Barrier: CBDO-based polymers exhibit comparable or slightly lower gas barrier properties than PET due to higher free volume (bulky rings). However, they are often BPA-free and antimony-free .

    • Biocompatibility: Truxillic acid (the breakdown product of CBDA polymers) is a dimer of cinnamic acid, a naturally occurring metabolite found in cinnamon and coca leaves. This makes CBDA-based polymers attractive for bio-resorbable implants .

Experimental Protocols

To validate these properties in a lab setting, the following protocols are recommended.

Protocol A: Synthesis of Bio-Based Cyclobutane Monomer (CBDA)

Objective: To isolate the semi-rigid backbone unit from renewable cinnamic acid.

  • Preparation: Dissolve trans-cinnamic acid in acetone.

  • Crystallization: Evaporate solvent to form specific crystal polymorphs (

    
    -form is required for head-to-tail dimerization).
    
  • Irradiation: Expose the solid crystals to UV light (

    
     nm) in a photoreactor for 20–40 hours.
    
    • Mechanism:[1][2] [2+2] cycloaddition occurs in the solid state where double bonds are aligned parallel (< 4 Å distance).

  • Purification: Wash the resulting solid with diethyl ether to remove unreacted monomer.

  • Validation: Confirm cyclobutane ring formation via 1H-NMR . Look for the disappearance of alkene protons (6.5–7.8 ppm) and appearance of cyclobutane methine protons (3.8–4.5 ppm).

Protocol B: Comparative Hydrolytic Degradation Assay

Objective: To measure stability in simulated physiological conditions.

  • Sample Prep: Cut standardized films (

    
     mm, 0.5 mm thick) of PET and CBP.
    
  • Incubation: Immerse samples in Phosphate Buffered Saline (PBS, pH 7.4) and 0.1 M NaOH (accelerated aging) at 37°C and 60°C.

  • Sampling: Remove triplicates at Days 1, 7, 14, and 28.

  • Analysis:

    • Gravimetric: Wash, dry, and weigh to determine Mass Loss (%).

    • GPC: Dissolve in HFIP/Chloroform to measure Molecular Weight (

      
      ) reduction.
      
    • Expected Result: PET will show significant surface erosion and

      
       drop in NaOH within 7 days. CBPs should retain >90% mass due to the hydrophobic shielding of the cyclobutane ring.
      

Advanced Recycling: The "Chemical Zipper"

A unique advantage of CBDA-based polymers is their potential for photochemical recycling . Unlike PET, which requires energy-intensive glycolysis or methanolysis to depolymerize, CBDA polymers can theoretically revert to monomers under deep UV light (< 300 nm) via retro-[2+2] cycloaddition.

RecyclingLoop cluster_Cycle Closed-Loop Lifecycle of CBPs Polymer CBP Device (Medical Implant/Pkg) Waste End-of-Life Waste Polymer->Waste Use Phase Monomer Monomer Recovery (Cinnamic Acid/CBDA) Waste->Monomer Deep UV Irradiation (Retro-Cycloaddition) Monomer->Polymer Re-Polymerization PET_Ref Comparison: PET requires 280°C Glycolysis PET_Ref->Waste Contrast

Figure 2: The photochemical recycling loop unique to cyclobutane polymers, contrasting with the thermal recycling of PET.

References

  • Achieving Exceptional Thermal and Hydrolytic Resistance in Chemically Circular Polyesters via In-Chain 1,3-Cyclobutane Rings. Angewandte Chemie International Edition. (2024).[3]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports. (2017).

  • Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry. (2020).

  • Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Macromolecular Materials and Engineering. (2025).[4]

  • Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. Polymer Chemistry. (2019).

Sources

A Comparative Guide to the Conformational Rigidity of Cyclobutane and Cyclopentane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the rational design of bioactive molecules is paramount. Introducing conformational constraints into peptide or small molecule scaffolds is a powerful strategy for enhancing binding affinity, selectivity, and metabolic stability.[1][2] Among the most versatile building blocks for this purpose are cyclic amino acids. This guide provides an in-depth technical comparison of two fundamental scaffolds: cyclobutane amino acids (CBAAs) and their cyclopentane analogs (ACPCs). We will explore the nuanced differences in their conformational rigidity, supported by experimental data, and provide practical workflows for their analysis.

The Principle of Rigidity: Why Ring Size Matters

The conformational behavior of a cyclic molecule is a delicate balance between two primary forces: angle strain and torsional strain.[3] Angle strain arises from the deviation of bond angles from the ideal tetrahedral 109.5°, while torsional strain results from the eclipsing of bonds on adjacent atoms.[4] The manner in which four- and five-membered rings alleviate these strains dictates their inherent rigidity.

  • Cyclobutane: A planar cyclobutane would have severe angle strain (90° vs 109.5°) and maximum torsional strain from four fully eclipsed C-H bonds. To relieve the high torsional strain, it adopts a "puckered" or "butterfly" conformation.[5] This puckering comes at the cost of slightly increased angle strain (bond angles decrease to ~88°) but provides a significant overall energy benefit.[2][6] The key feature of cyclobutane is that it has a well-defined, double-well potential energy surface, meaning it primarily exists in one of two equivalent puckered states and must overcome a distinct energy barrier to "flip" between them.[7] This barrier, while modest (~1.45-1.5 kcal/mol for the parent), makes the cyclobutane ring a significantly more rigid and conformationally predictable scaffold.[7][8]

  • Cyclopentane: A planar cyclopentane would have minimal angle strain (internal angles of a pentagon are 108°), but debilitating torsional strain.[9] To relieve this, it also puckers. However, unlike cyclobutane's simple flip, cyclopentane undergoes "pseudorotation."[10] This is a continuous wave of puckering that travels around the ring, passing through multiple low-energy "envelope" and "twist" (or "half-chair") conformations.[11][12] Crucially, the energy barriers between these conformations are extremely low, often less than thermal energy at room temperature.[10] This makes the cyclopentane ring highly flexible and dynamic, existing as a rapid equilibrium of multiple conformers rather than residing in a single, well-defined state.

This fundamental difference—a relatively high-barrier, two-state system for cyclobutane versus a low-barrier, multi-state system for cyclopentane—is the origin of their distinct conformational rigidities.

Comparative Conformational Analysis: Data and Insights

The introduction of amino and carboxyl groups onto these rings modulates their conformational preferences, but the underlying principles of rigidity remain. Cyclobutane amino acids are considered highly constrained building blocks, capable of locking a peptide backbone into a specific geometry.[13] In contrast, cyclopentane analogs offer a more subtle level of constraint, reducing overall flexibility without imposing a single rigid conformation.

ParameterCyclobutane ScaffoldsCyclopentane ScaffoldsRationale & Implications
Primary Motion Ring FlippingPseudorotationCyclobutane exists in two distinct, interconverting puckered states. Cyclopentane undergoes a continuous, low-energy motion through multiple envelope and twist forms.[7][10]
Energy Barrier High (~1.5 kcal/mol for parent)Very Low (< kT)The defined barrier in cyclobutane leads to a more rigid, predictable structure. The lack of a significant barrier in cyclopentane results in high flexibility.[8][10]
Ring Strain Energy High (~26.3 kcal/mol)Low (~6-7 kcal/mol)The higher intrinsic strain of the cyclobutane ring contributes to its greater rigidity and reluctance to adopt non-puckered transition states.[2]
Puckering Angle ~25-35°VariableThe degree of puckering in cyclobutane is significant and well-defined.[9][14] In cyclopentane, the puckering amplitude is part of the dynamic pseudorotation process.[15]
Conformational States Bimodal (two primary puckered states)Multimodal (multiple low-energy conformers)This is the core difference: cyclobutane offers a binary conformational choice, while cyclopentane presents a landscape of rapidly interconverting shapes.
Predictability HighModerate to LowThe well-defined energy wells of cyclobutane make its conformational preference easier to predict and control with substituents. The flat energy landscape of cyclopentane makes it more challenging to lock into a single state.
Impact of Substituents Strongly dictates preference for one pucker; cis/trans isomers induce vastly different folds.[1][16]Influences the population distribution of envelope/twist conformers.Substituents on a cyclobutane ring have a profound, often predictable, impact on its conformation. On a cyclopentane ring, they bias the dynamic equilibrium.

Visualizing the Conformational Landscapes

The distinct energy landscapes of these two systems can be visualized to better understand their conformational behavior.

G Fig 1. Conformational Energy Profiles cluster_0 Cyclobutane (Ring Flipping) cluster_1 Cyclopentane (Pseudorotation) a0 Puckered (State A) a1 Planar (Transition State) a0->a1 a2 Puckered (State B) a1->a2 a_barrier High Energy Barrier b0 Envelope b1 Twist b0->b1 b2 Envelope b1->b2 b3 Twist b2->b3 b3->b0 b_barrier Very Low Energy Barriers

Caption: Energy profiles for cyclobutane vs. cyclopentane.

Experimental & Computational Workflows for Conformational Analysis

A synergistic approach combining experimental and computational methods is essential for accurately characterizing the conformation of these cyclic amino acids.[1]

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) in solution provides ensemble-averaged data, which is crucial for understanding the dynamic nature of these rings.

Core Insight: For cyclobutane, NMR can determine the preferred puckered state and the rate of ring-flipping. For cyclopentane, it reveals the time-averaged picture of the pseudorotational landscape.

Step-by-Step Protocol: Vicinal Coupling Constant (³JHH) Analysis

  • Sample Preparation: Dissolve the purified amino acid derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mM.

  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. For complex spectra with significant overlap, acquire 2D correlation experiments like COSY and TOCSY to assign all proton resonances unambiguously.

  • Coupling Constant Extraction: Extract the values of the vicinal (³JHH) coupling constants between protons on adjacent carbons. This can be done by first-order analysis for simple multiplets or using spectral simulation software for more complex spin systems.

  • Karplus Equation Analysis: Apply a generalized Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (θ) between the coupled protons: J(θ) = A cos²(θ) + B cos(θ) + C

  • Interpretation:

    • For Cyclobutane: Compare the experimentally observed ³J values to those predicted for the ideal axial and equatorial positions in a puckered ring. A large deviation from a simple weighted average suggests a strong preference for one conformation. The presence of averaged couplings indicates fast ring-flipping on the NMR timescale.

    • For Cyclopentane: The observed ³J values represent an average over the entire pseudorotational circuit. These values can be used to parameterize a pseudorotational potential energy function, providing a quantitative description of the conformational landscape.[15]

Single-Crystal X-ray Diffraction

X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state.

Core Insight: This technique offers unambiguous determination of bond lengths, bond angles, and puckering parameters for a single conformation. However, it's crucial to recognize that crystal packing forces can sometimes favor a conformation that is not the most stable in solution.

Step-by-Step Protocol: Structure Determination

  • Crystallization: Grow single crystals of the amino acid derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data until convergence is reached.

  • Analysis: Analyze the final structure to determine key geometric parameters. For cyclic systems, this includes calculating the Cremer-Pople puckering parameters (puckering amplitude and phase angle), which provide a quantitative description of the ring's conformation.[17][18]

Computational Modeling

In silico methods are indispensable for calculating the relative energies of different conformers and the barriers between them, providing a theoretical framework to interpret experimental data.

Core Insight: Density Functional Theory (DFT) calculations can accurately predict the minimum-energy conformations and the transition states for interconversion, yielding precise energy barriers and geometric details.

Step-by-Step Protocol: Conformational Energy Profile Calculation

  • Structure Building: Construct 3D models of the cyclobutane or cyclopentane amino acid derivative.

  • Conformational Search: For cyclopentane, perform a systematic conformational search by rotating key dihedral angles to identify low-energy envelope and twist structures. For cyclobutane, model both puckered conformers and the planar transition state.

  • Geometry Optimization: Perform geometry optimization on all identified conformers and transition states using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set or higher). This finds the nearest local energy minimum.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. For minima, this confirms all vibrational frequencies are real. For a transition state, it confirms the presence of a single imaginary frequency corresponding to the ring-flipping or pseudorotation motion.

  • Energy Calculation: Obtain the final electronic energies (including zero-point vibrational energy corrections) for all structures. The energy difference between a minimum and a transition state gives the activation barrier for interconversion.

Integrated Workflow for Comprehensive Analysis

No single technique tells the whole story. A robust analysis integrates these methods to build a self-validating picture of the molecule's conformational behavior.

Caption: Integrated workflow for conformational analysis.

Conclusion and Implications for Drug Design

The choice between a cyclobutane and a cyclopentane amino acid is a strategic decision in molecular design, driven by the desired degree of conformational control.

  • Cyclobutane amino acids are ideal for applications requiring a high degree of rigidity and predictability . Their well-defined puckered states can be used to enforce specific turns or extended structures in peptides, effectively locking the backbone and presenting side chains in a predetermined orientation. The stark conformational differences between cis- and trans-substituted isomers offer a powerful tool for structure-activity relationship (SAR) studies.[16]

  • Cyclopentane amino acids are better suited for introducing a moderate level of constraint without enforcing a single, rigid conformation . They reduce the overall entropic penalty of binding by limiting the accessible conformational space compared to an acyclic analog, but their inherent flexibility allows for adaptive fitting to a binding pocket. This "flexible rigidity" can be advantageous when the precise optimal binding conformation is unknown.

By understanding the fundamental differences in their conformational landscapes and employing a synergistic analytical workflow, researchers can harness the unique properties of these cyclic scaffolds to design next-generation therapeutics with enhanced potency, selectivity, and pharmacological profiles.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(9), 3428–3437. [Link]

  • Lama, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2855. [Link]

  • Egawa, T., et al. (2006). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 124(21), 214302. [Link]

  • Stalker, R. A., & Williams, T. J. (2002). The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. Canadian Journal of Chemistry, 80(2), 162-168. [Link]

  • Abraham, R. J., & Monasterios, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 1-10. [Link]

  • Parella, T. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB. [Link]

  • Lee, H., et al. (2010). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Organic Letters, 12(2), 264-267. [Link]

  • Stalker, R. A., & Williams, T. J. (2002). The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. Canadian Journal of Chemistry, 80(2), 162-168. [Link]

  • Salzman, W. R. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]

  • Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2333-2345. [Link]

  • Olafsdottir, E. S., et al. (2001). Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry, 66(14), 4923-4929. [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Appella, D. H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Proceedings of the National Academy of Sciences, 118(2), e2017349118. [Link]

  • Stare, J., & Kovačič, M. (2003). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. International Journal of Molecular Sciences, 4(3), 110-123. [Link]

  • Kim, J. K., & Alderfer, J. L. (1993). Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers. Biopolymers, 33(4), 713-21. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Pseudorotation of cyclopentane. [Diagram]. ResearchGate. [Link]

  • van der Meer, B., et al. (2021). Revealing pseudorotation and ring-opening reactions in colloidal organic molecules. Nature Communications, 12(1), 2881. [Link]

  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(28), 8345-8351. [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Chemistry Department. [Link]

  • Kilpatrick, J. E., Pitzer, K. S., & Spitzer, R. (1947). The Thermodynamics and Molecular Structure of Cyclopentane. Journal of the American Chemical Society, 69(10), 2483–2488. [Link]

  • Meden, A. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(4), 14. [Link]

  • ResearchGate. (n.d.). Conformational restriction by steric effects. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pseudorotation combination band spectrum of cyclopentane. [Diagram]. ResearchGate. [Link]

  • Egawa, T., et al. (2006). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 124(21), 214302. [Link]

  • Scribd. (n.d.). Cyclopentane Conformational Analysis. [Link]

  • Wang, J., et al. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]

  • Estevez, J. C., et al. (2020). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose. ChemRxiv. [Link]

  • ACS Figshare. (n.d.). Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Pal, L., & Bahadur, R. P. (2017). Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. Scientific Reports, 7(1), 2821. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Cremer, D. (n.d.). Ab Initio Studies of Six-Membered Rings: Present Status and Future Developments. Southern Methodist University. [Link]

  • Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? [Link]

  • ResearchGate. (n.d.). Ab Initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

Sources

Technical Guide: Enhanced Biological Activity of Cyclobutane Scaffolds vs. Acyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclobutane Advantage"

In medicinal chemistry, the transition from acyclic (linear) structures to cyclobutane scaffolds represents a strategic shift from flexibility to rigidification . While acyclic analogs often suffer from high entropic penalties upon binding to a protein target, cyclobutane scaffolds "pre-organize" the molecule into a bioactive conformation.

This guide provides a technical comparison of these two structural classes, focusing on three critical parameters:

  • Thermodynamic Binding Efficiency: Reduction of entropic debt.

  • Metabolic Stability: Blocking of labile oxidation sites (e.g., CYP450 metabolism).

  • Selectivity: Discrimination between homologous targets (e.g., Viral vs. Human DNA polymerase).[1]

Mechanistic Deep Dive: Entropy and Conformation

The core differentiator between an acyclic analog and a cyclobutane scaffold is the Entropic Penalty (


) .
  • Acyclic Analogs: Possess multiple rotatable bonds. To bind a target, the molecule must "freeze" these bonds, resulting in a significant loss of entropy (unfavorable

    
    ).[2]
    
  • Cyclobutane Scaffolds: The ring constrains the bond angles (~88°) and restricts rotation.[2] The molecule is "pre-frozen" in a state closer to the bound conformation, minimizing entropy loss and often improving affinity (

    
    ).
    
Visualization: Thermodynamic Binding Landscape

The following diagram illustrates the energetic advantage of the cyclobutane scaffold using the defined color palette.

BindingThermodynamics Linear_Unbound Acyclic Analog (High Entropy, Flexible) Target Protein Target (Binding Pocket) Linear_Unbound->Target Diffusion Linear_Bound Bound Complex (High Entropic Penalty) Cyclo_Unbound Cyclobutane Scaffold (Pre-organized, Rigid) Cyclo_Unbound->Target Diffusion Cyclo_Bound Bound Complex (Low Entropic Penalty) Target->Linear_Bound conformational freezing (High u0394G cost) Target->Cyclo_Bound Lock-and-Key Fit (Low u0394G cost)

Caption: Thermodynamic comparison showing the reduced entropic cost of binding for cyclobutane scaffolds compared to flexible acyclic analogs.

Comparative Case Studies

Case Study A: Antiviral Nucleosides (Cyclobutane vs. Acyclic)

Context: Nucleoside analogs mimic natural substrates to inhibit viral replication.

  • Acyclic Analog: Ganciclovir/Acyclovir. Effective but relies on a purely flexible chain to mimic the sugar.

  • Cyclobutane Analog: Lobucavir (and derivatives). Replaces the ribose sugar with a cyclobutane ring.

Performance Data: The cyclobutane ring mimics the "puckered" conformation of the ribose sugar more accurately than a linear chain, leading to higher affinity for viral polymerases.

FeatureAcyclic Analog (e.g., Ganciclovir)Cyclobutane Analog (e.g., Lobucavir)Impact of Scaffold
Conformation Highly flexible; adopts many non-binding shapes.Fixed "puckered" ring; mimics C2'/C3'-endo sugar pucker.High Affinity: Better fit in polymerase active site.
Selectivity Moderate; can affect human polymerases.High; rigid structure excludes binding to human DNA pol

.
Reduced Toxicity: Lower off-target effects.
Mechanism Chain termination (obligate).Non-obligate chain termination or conformational distortion.Potency: often retains activity against resistant strains.

Key Insight: The cyclobutane ring is not just a spacer; it is a conformation mimic . In Lobucavir, the cyclobutane ring fixes the distance between the base and the hydroxymethyl group, perfectly overlaying with the natural deoxyribose in the viral polymerase active site [1].

Case Study B: Metabolic Stability (CF3-Cyclobutane vs. tert-Butyl)

Context: The tert-butyl group is a common hydrophobic moiety in drugs but is prone to oxidative metabolism (hydroxylation). Replacing it with a trifluoromethyl (CF3)-cyclobutane moiety acts as a bioisostere.

Experimental Comparison (Butenafine Analogs): Researchers compared Butenafine (antifungal) containing a tert-butyl group against an analog where a CF3-cyclobutane replaced the acyclic tert-butyl [2].[3]

ParameterAcyclic (tert-Butyl)Scaffold (CF3-Cyclobutane)Result
Lipophilicity (LogP) HighModerate/Highmaintained membrane permeability.
Metabolic Clearance (

)
30

L/min/mg
21

L/min/mg
30% Improvement in stability.[3]
Biological Activity MIC: 0.1-1.0

g/mL
MIC: 0.5-2.0

g/mL
Bioactivity Retained despite structural change.

Mechanistic Explanation: The cyclobutane ring introduces steric bulk and rigidity that hinders the approach of CYP450 enzymes to the susceptible carbons, while the CF3 group blocks metabolic oxidation sites [2].

Experimental Protocols

To validate the enhanced activity of a cyclobutane scaffold, one must synthesize the scaffold and then assay it against the acyclic control.

Protocol 1: Synthesis via [2+2] Photocycloaddition

The most robust method to generate the cyclobutane core is the [2+2] photocycloaddition.[4][5]

Workflow Diagram:

SynthesisProtocol Step1 Precursor Selection (Alkene + Enone) Step2 Irradiation (UV Light / Photocatalyst) Step1->Step2 Mix in solvent Step3 [2+2] Cycloaddition (Formation of Cyclobutane Ring) Step2->Step3 Excited State Step4 Purification (Diastereomer Separation) Step3->Step4 Workup

Caption: Standard workflow for accessing cyclobutane scaffolds via photochemical synthesis.

Step-by-Step Methodology:

  • Reagents: Dissolve the alkene substrate (e.g., styrene derivative) and the enone (e.g., maleic anhydride or coumarin) in degassed acetonitrile.

  • Catalysis: Add a photocatalyst (e.g., Ir(ppy)3) if using visible light, or use a quartz vessel for direct UV irradiation (300-365 nm).

  • Reaction: Irradiate the mixture at room temperature (25°C) for 12-24 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Purification: Evaporate solvent. Separate cis/trans diastereomers using silica gel flash chromatography. Note: Biological activity often depends strictly on the stereochemistry (e.g., 1R vs 1S).

Protocol 2: Comparative Metabolic Stability Assay

Objective: Quantify the stability enhancement of the cyclobutane analog.

  • Preparation: Prepare 10 mM stock solutions of the Acyclic Analog and the Cyclobutane Analog in DMSO.

  • Incubation:

    • Mix 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: Cyclobutane analog should show a statistically significant increase in

      
       compared to the acyclic variant.
      

References

  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: ACS Organic & Inorganic Au URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Radboud Repository / Chemistry Europe URL:[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: ACS Organic & Inorganic Au URL:[Link]

Sources

A Comparative Guide to Cis- vs. Trans-Cyclobutane Dicarboxylic Acid in Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel polymers with tailored properties, the subtle art of monomer design is paramount. Stereochemistry, in particular, offers a powerful yet often underutilized tool for fine-tuning the macroscopic performance of materials. This guide provides a deep dive into the influence of cyclobutane dicarboxylic acid (CBDA) stereoisomers—specifically the cis and trans configurations—on the final properties of polyesters and polyamides. We will explore the fundamental principles, supported by experimental data and analogues, that govern how the fixed geometry of these cycloaliphatic monomers translates into significant variations in thermal stability, crystallinity, and mechanical strength. This document is intended for researchers and polymer scientists seeking to leverage isomeric control for the rational design of next-generation materials.

The Strategic Importance of Monomer Stereochemistry

The transition from a collection of monomers to a high-performance polymer is a journey from the molecular to the macroscopic. The final properties of a polymer—its glass transition temperature (Tg), melting point (Tm), tensile strength, and solubility—are dictated by the collective behavior of its chains. This behavior is governed by factors like chain mobility, packing efficiency, and intermolecular forces. The introduction of a rigid cycloaliphatic monomer like cyclobutane dicarboxylic acid (CBDA) imparts significant stability to the polymer backbone. However, the true power of this building block is unlocked when we consider its stereoisomers. The spatial arrangement of the carboxylic acid groups relative to the cyclobutane ring is not a trivial detail; it is a critical design parameter that dictates the overall three-dimensional shape of the polymer chain.

Molecular Geometry: The "Kinked" vs. "Linear" Paradigm of CBDA Isomers

The most profound differences in polymer properties arise from the use of 1,3-cyclobutane dicarboxylic acid isomers. The trans and cis configurations impose dramatically different conformations on the polymer backbone.

  • trans-1,3-CBDA: The carboxylic acid groups are positioned on opposite sides of the cyclobutane ring, resulting in a relatively linear, extended, and symmetric monomer. When polymerized, it acts as a rigid, linear segment within the polymer chain.

  • cis-1,3-CBDA: The carboxylic acid groups are on the same side of the ring. This forces a permanent, rigid "kink" or bend in the monomer's geometry. This kink is then propagated along the polymer backbone.

This fundamental geometric difference is the root cause of the variations observed in the final polymer.

G cluster_trans trans-1,3-Cyclobutane Dicarboxylic Acid cluster_cis cis-1,3-Cyclobutane Dicarboxylic Acid trans_mol Linear, Symmetric Geometry trans_desc Allows for straight polymer chain propagation. cis_mol Kinked, Asymmetric Geometry trans_mol->cis_mol Stereoisomeric Difference cis_desc Introduces a fixed bend in the polymer chain.

Caption: Geometric comparison of trans- and cis-1,3-cyclobutane dicarboxylic acid.

Comparative Analysis: Impact on Polymer Architecture and Properties

The "linear" versus "kinked" geometry of the CBDA isomers directly influences polymer chain packing, which in turn governs key material properties. While direct side-by-side comparative data for CBDA-based polymers is emergent, the principles are well-established and strongly supported by studies on analogous systems, such as those using cis- and trans-1,4-cyclohexanedicarboxylic acid (CHDA).[1]

Crystallinity and Melting Temperature (Tm)

Efficient packing of polymer chains is a prerequisite for crystallization.

  • Polymers from trans-CBDA: The linear and regular geometry of the trans isomer allows polymer chains to align closely and in an ordered fashion, promoting the formation of crystalline domains. This high degree of order requires more thermal energy to disrupt, resulting in a higher melting temperature (Tm) and a semi-crystalline morphology.[2]

  • Polymers from cis-CBDA: The inherent kink of the cis isomer acts as a structural defect, disrupting the linearity of the polymer chain.[1] This irregularity prevents efficient chain packing and hinders the formation of ordered crystalline lattices. Consequently, polymers made with cis-CBDA tend to be amorphous or have very low crystallinity, leading to a lower or non-existent Tm .

G cluster_trans Impact of trans-CBDA cluster_cis Impact of cis-CBDA T1 Linear Monomer T2 Regular, Straight Chains T1->T2 T3 Efficient Chain Packing T2->T3 T4 High Crystallinity T3->T4 T5 Higher Tm T4->T5 C1 Kinked Monomer C2 Irregular, Bent Chains C1->C2 C3 Disrupted Chain Packing C2->C3 C4 Low Crystallinity (Amorphous) C3->C4 C5 Lower/No Tm C4->C5 G cluster_workflow Experimental Workflow cluster_char Characterization Monomers Select Monomer: cis-CBDA or trans-CBDA + Diol Synthesis Melt Polycondensation (Esterification & Polymerization) Monomers->Synthesis Recovery Polymer Extrusion, Quenching & Pelletizing Synthesis->Recovery Drying Vacuum Drying Recovery->Drying DSC DSC (Tg, Tm) Drying->DSC Sample Prep TGA TGA (Td) Drying->TGA Sample Prep Tensile Tensile Testing (Strength, Modulus) Drying->Tensile Sample Prep Solubility Solubility Tests Drying->Solubility Sample Prep Analysis Correlate Structure to Properties DSC->Analysis TGA->Analysis Tensile->Analysis Solubility->Analysis

Caption: Workflow for synthesizing and characterizing polymers from CBDA isomers.

Conclusion and Outlook

The stereochemistry of cyclobutane dicarboxylic acid is not a minor detail but a powerful lever for polymer design. The choice between a cis and trans isomer allows for the rational control of polymer chain geometry, which directly translates into predictable changes in crystallinity, thermal behavior, and mechanical response.

  • trans-CBDA is the monomer of choice for creating semi-crystalline materials with high thermal stability and stiffness.

  • cis-CBDA is ideal for developing amorphous polymers with enhanced flexibility, toughness, and solubility.

By understanding and applying these fundamental principles, researchers can move beyond trial-and-error and towards a more predictive and efficient approach to developing advanced polymeric materials with precisely engineered properties for a wide range of applications.

References

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC. (2013). [Link]

  • Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. Polymer Chemistry. (2020). [Link]

  • Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. RSC Advances. (2016). [Link]

  • Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing). (2020). [Link]

  • Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid. ResearchGate. (n.d.). [Link]

  • Synthesis of recyclable polyesters via a cis-fused ring strategy. PMC. (2025). [Link]

  • Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. ResearchGate. (2025). [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. (n.d.). [Link]

  • Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). PMC. (n.d.). [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. (n.d.). [Link]

  • Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Semantic Scholar. (n.d.). [Link]

  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. (2022). [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. MDPI. (2024). [Link]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. OUCI. (n.d.). [Link]

  • A recyclable thermoset with built-in thermocleavable group developed from a cis-cyclobutane-1,2-dicarboxylic acid. RSC Publishing. (2022). [Link]

  • A recyclable thermoset with built-in thermocleavable group developed from a cis-cyclobutane-1,2-dicarboxylic acid. Chemical Communications (RSC Publishing). (2022). [Link]

Sources

"performance evaluation of bio-based plastics from cyclobutane monomers"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Material Scientists

Executive Summary & Core Rationale

The transition from petrochemical plastics to bio-based alternatives has historically struggled with a "performance gap"—specifically in thermal stability and mechanical rigidity. Traditional bio-plastics like PLA often fail to match the glass transition temperature (


) and toughness of aromatic polyesters like Polyethylene Terephthalate (PET) or Polycarbonate (PC).

Cyclobutane-containing polymers represent a breakthrough class of materials. By incorporating a high-strain, rigid cyclobutane ring into the polymer backbone—derived via [2+2] photocycloaddition of bio-sourced alkenes (e.g., cinnamic acid from lignin, furfural from cellulose)—researchers can achieve high


 and optical transparency without relying on petrochemical aromatics.

This guide evaluates the performance of these cyclobutane-based polyesters against industry standards (PET, PBT), providing validated experimental protocols and comparative data.

Chemical Basis: The Cyclobutane Advantage

The structural integrity of these materials relies on the cyclobutane ring . Unlike flexible aliphatic chains (which lower


), the cyclobutane ring restricts conformational freedom, mimicking the rigidity of a benzene ring but with unique photochemical properties and UV-transparency.
Synthesis Pathway: The [2+2] Photocycloaddition

The most robust route to these monomers is the solvent-free [2+2] photocycloaddition. This reaction is notable for its 100% atom economy and use of UV light rather than toxic catalysts.

SynthesisPathway Lignin Lignin / Cellulose (Biomass Feedstock) Monomer Bio-Alkene Precursor (Coumaric/Cinnamic Acid) Lignin->Monomer Extraction/Depolymerization UV UV Irradiation (365 nm, Solid State) Monomer->UV Crystal Engineering Dimer Cyclobutane Monomer (Truxillic/Truxinic Acid) UV->Dimer [2+2] Cycloaddition Polymer Cyclobutane Polyester (High Tg, Rigid) Dimer->Polymer Melt Polycondensation (+ Diols)

Figure 1: Sustainable synthesis workflow transforming biomass into high-performance cyclobutane plastics.

Performance Comparison: Bio-Based vs. Petrochemical Standards[1][2][3]

The following data compares Poly(butylene truxillate) (a representative cyclobutane polyester) and CBDO-based polyesters against standard PET and PBT .

Table 1: Thermal and Mechanical Properties[1]
PropertyPET (Standard)PBT (Standard)Poly(butylene truxillate) (Bio-Based)CBDO-Copolyester (Bio-Based)
Source Terephthalic Acid (Petro)Terephthalic Acid (Petro)Truxillic Acid (Lignin)CBDO (Bio-derived route)
Glass Transition (

)
70 – 80 °C40 – 60 °C105 – 125 °C 80 – 114 °C
Melting Point (

)
~260 °C~223 °CAmorphous / Semi-CrystallineAmorphous
Thermal Stability (

)
~400 °C~380 °C~360 – 390 °C> 380 °C
Young's Modulus 2.8 – 3.1 GPa2.3 – 2.6 GPa3.2 – 3.8 GPa 2.1 – 2.5 GPa
Transparency Transparent (Amorphous)Opaque (Crystalline)High TransparencyHigh Transparency
Degradability Non-degradableNon-degradableSlow HydrolysisHydrolytically Stable

Key Insights:

  • Superior Rigidity: The truxillic acid-based polymers often exhibit a higher

    
     than PET. This is due to the bulky phenyl rings attached to the cyclobutane core, which severely restrict chain mobility.
    
  • Thermal Stability: While slightly lower than PET, the degradation temperatures (

    
    ) are well above processing temperatures, allowing for standard injection molding.
    
  • Optical Clarity: Unlike semi-crystalline PET which can haze upon crystallization, many cyclobutane polyesters remain amorphous and optically clear, making them ideal competitors for Polycarbonate (PC) in packaging.

Experimental Protocols

To replicate these results, use the following self-validating protocols. These are designed to ensure monomer purity, which is critical for achieving high molecular weights.

Protocol A: Synthesis of Truxillic Acid Monomer

Objective: Create the rigid diacid block via solid-state photochemistry.

  • Preparation: Recrystallize trans-cinnamic acid from ethanol to ensure specific crystal packing (alpha-form). Critical Step: The crystal packing dictates the stereochemistry (head-to-tail vs. head-to-head).

  • Irradiation: Spread crystals in a thin layer (Pyrex tray). Irradiate with a high-pressure mercury lamp (broadband UV) or 365 nm LED for 40-60 hours.

  • Validation: Monitor reaction via 1H-NMR .

    • Signal: Disappearance of alkene double bond protons (6.5–7.8 ppm).

    • Appearance: New cyclobutane ring protons (3.8–4.5 ppm).

  • Purification: Wash the product with diethyl ether (removes unreacted cinnamic acid monomer). Filter and dry.

Protocol B: Melt Polycondensation

Objective: Synthesize high-MW polyester.

  • Stoichiometry: Mix Truxillic Acid (1.0 eq) with 1,4-Butanediol (1.2 eq - excess to prevent sublimation loss).

  • Catalyst: Add Titanium(IV) butoxide (

    
    ) at 0.1 mol%.
    
  • Stage 1 (Oligomerization): Heat to 180°C under Nitrogen flow for 4 hours.

    • Mechanism:[1] Esterification occurs; water is distilled off.

  • Stage 2 (Polymerization): Increase temp to 230°C. Apply high vacuum (< 0.1 mbar).

    • Causality: Vacuum removes excess diol, driving the equilibrium toward high molecular weight (Le Chatelier’s principle).

  • Termination: Stop when stirrer torque plateaus (indicates max viscosity).

Structure-Property Logic

Understanding why these polymers perform well is crucial for customizing them for drug delivery or structural applications.

StructureProperty Cyclobutane Cyclobutane Ring (Structural Core) Rigidity Restricted Bond Rotation (Conformational Locking) Cyclobutane->Rigidity Phenyl Pendant Phenyl Groups (Stereochemistry) Phenyl->Rigidity Packing Frustrated Crystallization (Amorphous Character) Phenyl->Packing Tg High Tg (>100°C) Rigidity->Tg Modulus High Tensile Modulus Rigidity->Modulus Transparency High Optical Clarity Packing->Transparency

Figure 2: Mechanistic link between molecular architecture and macroscopic material performance.

Critical Analysis & Limitations
  • Processability: The high melt viscosity of cyclobutane polymers can be a challenge. Copolymerization with flexible aliphatic spacers (e.g., adipic acid) is often required to lower the melt temperature for standard injection molding equipment.

  • UV Stability: While the cyclobutane ring is formed by UV, it can also revert (retro-[2+2]) under high-energy deep UV irradiation (< 250 nm). However, for standard sunlight applications, the phenyl rings act as intrinsic UV stabilizers.

  • Cost: Currently, the cost is driven by the batch nature of the photoreaction. Flow-chemistry photoreactors are the solution for scaling this to industrial levels.

References
  • McKinlay, A. C., et al. "Bio-derived polymers from the [2+2] photocycloaddition of cinnamic acid derivatives." Green Chemistry, 2016.

  • Eastman Chemical Company. "Tritan™ Copolyester: Technical Data Sheet." Eastman.com.

  • Jiang, Y., et al. "Renewable Cyclobutane-1,3-dicarboxylic Acid Building Block Synthesized from Furfural via Photocyclization." ACS Sustainable Chemistry & Engineering, 2020.[2]

  • Wang, Z., et al. "Polycyclobutanes Constructed From Biomass-Based Building Blocks." University of North Dakota Theses, 2022.

  • Grilo, L. M., et al. "Synthesis of semi-rigid biobased polyesters from renewable furanic cyclobutane diacid." Polymer Chemistry, 2025.[3][4][5]

Sources

A Comparative Guide to the Synthesis of Cyclobutane Dinitrile: Thermal vs. Photochemical Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of thermal and photochemical methods for synthesizing cyclobutane dinitrile, primarily through the [2+2] cycloaddition of acrylonitrile. We will explore the underlying theoretical principles, detail experimental methodologies, and present a comparative analysis of the outcomes, supported by established scientific literature.

Introduction: The Challenge of the Four-Membered Ring

The cyclobutane moiety, a four-membered carbocycle, is a valuable structural motif found in numerous natural products and pharmaceutical agents.[1] Its inherent ring strain, however, makes its synthesis a non-trivial challenge. The most direct route to a cyclobutane ring is the [2+2] cycloaddition of two alkenes. This guide focuses on the dimerization of acrylonitrile to form cyclobutane dinitrile isomers, comparing the two primary modes of activation: heat (thermal synthesis) and light (photochemical synthesis). The choice between these methods is not arbitrary; it is dictated by the fundamental principles of orbital symmetry, which govern the feasibility and outcome of pericyclic reactions.

Theoretical Foundation: Woodward-Hoffmann Rules and the [2+2] Cycloaddition

The feasibility of a concerted cycloaddition reaction is elegantly predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.

  • Thermal [2+2] Cycloaddition : For two ground-state alkene molecules, a direct, face-to-face (suprafacial-suprafacial) approach is considered "thermally forbidden."[2] This is because the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other have mismatched symmetries, leading to a net anti-bonding interaction in the transition state. While a suprafacial-antarafacial approach is theoretically "allowed," it is geometrically constrained and highly impractical for simple alkenes.[2][3] Consequently, concerted thermal [2+2] cycloadditions are rare and the reaction, if it occurs, typically proceeds through a non-concerted, stepwise diradical mechanism at high temperatures.[4]

  • Photochemical [2+2] Cycloaddition : This pathway is "photochemically allowed."[2][5] Upon absorbing a photon of sufficient energy, an electron in one alkene is promoted from its HOMO to its LUMO. This new excited-state HOMO now possesses the correct symmetry to interact in a bonding fashion with the LUMO of a second, ground-state alkene molecule in a suprafacial-suprafacial orientation.[2][6] This allows the reaction to proceed under much milder conditions than its thermal counterpart.

Below is a diagram illustrating the frontier molecular orbital (FMO) interactions that govern these selection rules.

FMO_Comparison cluster_thermal Thermal [2+2] Cycloaddition (Forbidden) cluster_photo Photochemical [2+2] Cycloaddition (Allowed) T_HOMO HOMO (Alkene 1) Ground State T_Result Anti-bonding Interaction (Forbidden) T_HOMO->T_Result Suprafacial Approach T_LUMO LUMO (Alkene 2) Ground State T_LUMO->T_Result P_HOMO HOMO* (Alkene 1) Excited State P_Result Bonding Interaction (Allowed) P_HOMO->P_Result Suprafacial Approach P_LUMO LUMO (Alkene 2) Ground State P_LUMO->P_Result

Caption: Frontier Molecular Orbital (FMO) interactions.

Part 1: The Thermal Synthesis Pathway

The thermal dimerization of acrylonitrile is a challenging process that underscores the principles of forbidden reactions. High energy input is necessary to overcome the activation barrier, and the reaction often competes with highly favorable polymerization pathways.

Reaction Mechanism

Due to the orbital symmetry constraints, a concerted reaction is not feasible. The reaction, when forced under high heat and pressure, proceeds via a stepwise mechanism involving the formation of a 1,4-diradical intermediate.[4] This intermediate is not stabilized and can undergo various subsequent reactions, including cyclization to the desired cyclobutane product, reversion to the starting materials, or, most commonly, initiation of radical polymerization.

The lack of a concerted pathway means the reaction is not stereospecific. Furthermore, two different 1,4-diradicals can be formed, leading to a mixture of regioisomers: head-to-head (1,2-dinitrile) and head-to-tail (1,3-dinitrile) products.

General Experimental Protocol (Illustrative)

Caution: Acrylonitrile is toxic and flammable. High-pressure reactions should only be conducted by trained personnel with appropriate safety equipment.

  • Reactant Preparation : A high-pressure autoclave is charged with neat acrylonitrile and a radical inhibitor (e.g., hydroquinone) to suppress polymerization.

  • Reaction Conditions : The vessel is sealed and heated to a high temperature (e.g., >200 °C) for several hours.

  • Workup and Purification : After cooling, the pressure is carefully released. The resulting mixture, often containing significant amounts of polymer, is distilled under reduced pressure to isolate the volatile cyclobutane dinitrile isomers. Further purification is typically required via column chromatography.

Expected Outcome and Limitations
  • Yield : Generally very low due to competing polymerization.

  • Selectivity : Poor. A complex mixture of 1,2- and 1,3-dicyanocyclobutane isomers (both cis and trans) is expected.

  • Major Disadvantages : Requires extreme temperatures and pressures, presents significant safety hazards, and suffers from extensive byproduct formation. For most synthetic applications, this route is considered impractical.[7]

Part 2: The Photochemical Synthesis Pathway

In stark contrast to the thermal method, the photochemical [2+2] cycloaddition is the most common and effective method for synthesizing cyclobutanes from alkenes.[8] It operates under mild conditions and offers a higher degree of control.

Reaction Mechanism

The reaction is initiated by the absorption of UV light. While direct irradiation is possible, the process is often made more efficient by using a photosensitizer (e.g., thioxanthone, benzophenone).[9][10]

  • Excitation : The sensitizer absorbs a photon and is promoted to an excited singlet state (S1).

  • Intersystem Crossing (ISC) : The sensitizer rapidly undergoes intersystem crossing to a longer-lived triplet state (T1).[11][12]

  • Energy Transfer : The triplet sensitizer collides with a ground-state acrylonitrile molecule, transferring its energy and generating a triplet-state acrylonitrile.

  • Diradical Formation : The excited triplet acrylonitrile adds to a second, ground-state acrylonitrile molecule to form a 1,4-diradical intermediate. The cyano group can stabilize an adjacent radical, influencing the regiochemical outcome.

  • Spin Inversion and Ring Closure : The triplet diradical undergoes spin inversion to a singlet diradical, which then rapidly cyclizes to form the stable cyclobutane ring.[11]

Photochemical_Mechanism cluster_main Photochemical [2+2] Cycloaddition Pathway Sens Sensitizer (S₀) Sens_S1 Sensitizer* (S₁) Sens->Sens_S1 hν (Light Absorption) Sens_T1 Sensitizer* (T₁) Sens_S1->Sens_T1 Intersystem Crossing (ISC) Sens_T1->Sens Energy Transfer Acr_T1 Acrylonitrile* (T₁) Acr_S0 Acrylonitrile (S₀) Acr_S0->Acr_T1 Energy Transfer Diradical 1,4-Diradical (Triplet) Acr_T1->Diradical + Acrylonitrile (S₀) Product Cyclobutane Dinitrile Diradical->Product Spin Inversion & Ring Closure

Caption: Sensitizer-mediated photochemical mechanism.

General Experimental Protocol
  • Reactant Preparation : In a quartz or borosilicate glass reaction vessel, acrylonitrile is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile).[1] If a sensitizer is used, it is added at a catalytic loading (e.g., 5-20 mol%). The solution is deoxygenated by bubbling with argon or nitrogen, as oxygen can quench the triplet state.

  • Irradiation : The vessel is placed in a photoreactor and irradiated with a UV lamp (e.g., medium-pressure mercury lamp, LEDs at 370 nm) with stirring and cooling to maintain a constant temperature.[1]

  • Monitoring : The reaction progress is monitored by techniques such as GC-MS or TLC.

  • Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the different isomers.

Expected Outcome and Advantages
  • Yield : Moderate to good yields are achievable.[10]

  • Selectivity : While a mixture of isomers is still common, the product distribution can be influenced by the choice of solvent, temperature, and sensitizer.[8] The formation of head-to-tail (1,3-dinitrile) vs. head-to-head (1,2-dinitrile) isomers depends on the relative stability of the intermediate diradicals.

  • Major Advantages : Proceeds under mild conditions, avoids polymerization, and is generally more efficient and higher-yielding than the thermal route.[13]

Comparative Analysis: Thermal vs. Photochemical Synthesis

The following table summarizes the key differences between the two synthetic approaches.

FeatureThermal SynthesisPhotochemical Synthesis
Theoretical Basis Woodward-Hoffmann forbidden (concerted)Woodward-Hoffmann allowed (concerted)
Mechanism Stepwise (1,4-diradical intermediate)Stepwise (1,4-diradical intermediate via excited state)[11]
Activation High Temperature (>200 °C), High PressureUV Light (e.g., 300-400 nm)
Reaction Conditions Harsh, energy-intensiveMild, low temperature
Typical Yields Very LowModerate to Good
Selectivity Poor (Regio- and Stereo-)Moderate; can be influenced by conditions[8]
Major Side Reaction Radical PolymerizationMinimal with proper deoxygenation
Practicality Generally impractical and hazardousStandard, widely used laboratory method[8][13]

Overall Synthesis Workflow

Synthesis_Workflow cluster_thermal Thermal Pathway cluster_photo Photochemical Pathway Start Acrylonitrile T_Cond High Temp (>200°C) High Pressure Start->T_Cond Heat P_Cond UV Light (hν) Sensitizer, Room Temp Start->P_Cond Light T_Prod Low Yield Mixture of Isomers & Polymer T_Cond->T_Prod P_Prod Good Yield Mixture of Isomers P_Cond->P_Prod

Caption: Divergent pathways for cyclobutane dinitrile synthesis.

Conclusion

For the synthesis of cyclobutane dinitrile via the [2+2] cycloaddition of acrylonitrile, the photochemical pathway is unequivocally superior. It is grounded in a theoretically allowed process, proceeds under mild and controllable conditions, and provides significantly higher yields of the desired products. The thermal method, being a "forbidden" reaction, requires extreme conditions that favor undesirable and often uncontrollable side reactions, most notably polymerization. For researchers and drug development professionals seeking to construct cyclobutane scaffolds, photochemistry offers a reliable and efficient toolkit, turning a theoretically challenging transformation into a synthetically viable strategy.

References

  • Wikipedia. Enone–alkene cycloadditions. [Link]

  • T. P. Yoon, et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]

  • T. P. Yoon, et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. [Link]

  • ResearchGate. (2019). Photochemistry of [2+2] cycloadditions. [Link]

  • T. Bach, et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. [Link]

  • F. Glorius, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

  • ResearchGate. (2017). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. [Link]

  • YouTube. (2025). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. [Link]

  • YouTube. (2014). Photochemical (2+2) Cycloaddition Reaction. [Link]

  • Organic Reactions. (2014). Enone Olefin [2 + 2] Photochemical Cycloadditions. [Link]

  • AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. [Link]

  • YouTube. (2019). Thermal [2+2] cycloaddition reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). [2 + 2] photocycloaddition. [Link]

  • Baran Lab, Scripps Research. (2016). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • ResearchGate. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • Myers Research Group, Harvard University. (2009). Cyclobutane Synthesis. [Link]

  • ResearchGate. (2025). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of cyclobutanes. [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Journal of Chemical Education. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer. [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. [Link]

  • PMC. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. [Link]

  • University of Regensburg. 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

  • Organic Reactions. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • PMC. (2025). Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. [Link]

  • ResearchGate. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. [Link]

  • Organic Syntheses. (1986). Cyclobutene. [Link]

  • PMC. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

Sources

"validating the conformational constraint of cyclobutane peptides with CD spectroscopy"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclobutane amino acids (CBAs) into peptide backbones is a premier strategy for restricting conformational flexibility, thereby enhancing proteolytic stability and receptor selectivity. However, validating that these constraints actually induce the desired secondary structure (e.g., helicity,


-turns) is a critical bottleneck.

While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-level resolution, they are low-throughput and resource-intensive. Circular Dichroism (CD) spectroscopy serves as the primary high-throughput validation tool. This guide objectively compares CD against structural alternatives and provides a field-proven protocol for validating cyclobutane-induced constraints.

Part 1: Comparative Analysis of Structural Validation Methods

For a researcher engineering cyclobutane-constrained peptides, the choice of validation method depends on the stage of development. The following table compares CD against its primary alternatives.

Table 1: Performance Comparison of Structural Validation Methodologies
FeatureCD Spectroscopy (Primary Screen)Solution NMR (Gold Standard)X-Ray Crystallography Molecular Dynamics (MD)
Primary Output Global Secondary Structure (% Helicity, Sheet)Atomic-level 3D Structure & DynamicsStatic 3D Atomic CoordinatesTheoretical Conformational Ensemble
Throughput High (Mins/sample)Low (Hours-Days/sample)Very Low (Weeks-Months)Medium (Compute dependent)
Sample Req. Low (~20-50 µg)High (~1-5 mg, isotopic labeling often req.)High (Requires crystal growth)N/A (Computational)
Solvent Flexibility High (TFE, MeOH, Buffer, Liposomes)Medium (Solvent suppression issues)Low (Crystal lattice constraints)High
Constraint Validation Detects presence of folding (e.g., shift in minima)Verifies exact H-bond network (NOEs)Verifies steric lockPredicts energetic stability
Best Use Case Rapid screening of analogues; Solvent/Temp studies Final structural confirmation of lead compoundsBinding site mappingRational design prior to synthesis
Expert Insight: The "CD First" Logic

Use CD to filter your library. If a cyclobutane-modified peptide does not show a characteristic signature (e.g., enhanced ellipticity at 222 nm for


-helices) in CD, it is statistically unlikely to yield a structured NMR ensemble. Do not waste NMR time on CD-silent peptides. 

Part 2: Technical Deep Dive – Interpreting the Signal

Cyclobutane constraints work by restricting the


 and 

torsion angles of the backbone. CD spectroscopy detects the resulting chirality of the amide transitions (

and

).
Cyclobutane-Stapled -Helices

When CBAs are used to "staple" an


-helical peptide (e.g., via Ring-Closing Metathesis), successful constraint is validated by:
  • Signature: Double minima at 208 nm and 222 nm .[1]

  • Validation Metric: A ratio of

    
     indicates a coiled-coil or highly rigid single helix.
    
  • Constraint Effect: The cyclobutane bridge should increase the absolute mean residue ellipticity (MRE) at 222 nm compared to the linear precursor.

-Peptides containing CBAs

Peptides constructed entirely from


-amino acids (including cyclobutane 

-amino acids) adopt distinct helices not found in nature.
  • 14-Helix (CBA-stabilized): Characterized by a maximum at ~215 nm and a minimum at ~198 nm (for L-enantiomers).

  • 12-Helix: Characterized by a maximum at ~205 nm and a minimum at ~220 nm .

  • Note: The rigid cyclobutane ring often forces the backbone into a specific helix type (typically 12-helix or 14-helix) depending on the cis/trans stereochemistry of the ring substituents.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures that the data collected is an artifact-free representation of the peptide's conformation.

Phase 1: Sample Preparation & Quantification

Objective: Eliminate concentration errors, which are the #1 cause of false CD data.

  • Dissolution: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.4).

    • Constraint Check: If solubility is poor, dissolve in a minimal volume of TFE (2,2,2-Trifluoroethanol) or HFIP, then dilute with buffer. Note that TFE promotes helicity; always compare to a linear control in the same solvent.

  • Concentration Verification (Critical):

    • Do NOT rely on gravimetric weight (salts/water skew mass).

    • Use UV absorbance at 280 nm (if Trp/Tyr present) or quantitative amino acid analysis (AAA).

    • Target: 20–50 µM final concentration.

Phase 2: The Measurement Loop

Instrument: Jasco J-1500 or Aviv 420 (or equivalent). Cell: 1 mm pathlength quartz cuvette (Suprasil).

  • Baseline Scan: Measure pure buffer/solvent.

  • Sample Scan:

    • Range: 260 nm to 185 nm.

    • Bandwidth: 1 nm.[2]

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3 (to improve Signal-to-Noise).

  • High-Voltage (HT) Check: Ensure HT voltage remains < 600V. If it spikes >700V below 200 nm, the buffer is absorbing too much (chloride ions or DMSO are culprits). Stop and dilute.

Phase 3: Data Processing

Convert raw ellipticity (


, mdeg) to Mean Residue Ellipticity (

):


Where:

  • 
     = Mean Residue Weight (Molecular Weight / # of residues - 1).
    
  • 
     = Pathlength in cm (0.1 cm).[3]
    
  • 
     = Concentration in mg/mL.[4]
    

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision-making process when validating cyclobutane constraints.

ValidationWorkflow Start Synthesize Cyclobutane Peptide Solubility Check Solubility (Buffer vs TFE) Start->Solubility CD_Screen CD Spectroscopy (Far UV 185-260nm) Solubility->CD_Screen Prepare 50uM Decision Is Characteristic Signature Present? CD_Screen->Decision Fail Unstructured/Random Coil (Min @ 198nm) Decision->Fail No Signal Success Structured (Helix/Turn Signature) Decision->Success Strong Signal Fail->Start Redesign Constraint Thermal Thermal Denaturation (20°C -> 90°C) Success->Thermal Validate Stability NMR Proceed to NMR (NOE Validation) Thermal->NMR If Tm > Control

Caption: Logical workflow for screening cyclobutane-constrained peptides. CD acts as the "gatekeeper" before advanced structural studies.

Part 5: Supporting Experimental Data (Case Study)

The following table summarizes data from a typical validation study comparing a linear peptide against a cyclobutane-constrained analogue (e.g., trans-cyclobutane


-amino acid insertion).
Table 2: Comparative CD Data for Cyclobutane Validation
ParameterLinear Control Peptide Cyclobutane-Constrained Peptide Interpretation
Minima (

)
198 nm208 nm, 222 nmShift from Random Coil to

-Helix
MRE at 222 nm -4,500 deg cm² dmol⁻¹-22,000 deg cm² dmol⁻¹~5-fold increase in helicity
Helicity Estimate ~10%~65%Validates constraint efficacy
Melting Temp (

)
N/A (Linear)> 65°CConstraint confers thermal stability
Solvent Sensitivity High (Structure collapses in water)Low (Structure persists in water)Constraint locks conformation

Note: Data values are representative of typical cyclobutane-stapled peptide results found in literature [1, 2].

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: MDPI (2021) URL:[Link][5][6]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (RSC Publishing) URL:[Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. Source: STAR Protocols (PubMed) URL:[Link]

  • Evidence th

    
    -Peptide 14-Helix is Stabilized by 
    
    
    
    -Residues with Side-Chain Branching.
    Source: University of Wisconsin-Madison (Biophysics) URL:[Link] (General Facility Reference for standard
    
    
    -peptide protocols)

Sources

Safety Operating Guide

cis-Cyclobutane-1,2-dicarbonitrile: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe handling and disposal of cis-Cyclobutane-1,2-dicarbonitrile . This content is structured for laboratory personnel and safety officers, prioritizing mechanism-based safety (preventing HCN release) and regulatory compliance.

Executive Safety Snapshot

Immediate Hazard Alert:

  • Class: Organic Nitrile (R-CN).[]

  • Primary Risk: Liberation of Hydrogen Cyanide (HCN) gas if exposed to strong acids or strong oxidizers.

  • Physical State: Low-melting solid (MP: ~32–37°C) or viscous liquid depending on ambient temperature and purity.[]

  • Disposal Method: High-temperature incineration with afterburner and scrubber.[] DO NOT dispose of down drains.[2]

Chemical Profile & Hazard Mechanism

To dispose of this compound safely, you must understand its reactivity profile.[3] The nitrile groups are the critical control points.

PropertyDataRelevance to Disposal
CAS Number 3211-19-6Unique identifier for waste manifests.[]
Formula C₆H₆N₂High nitrogen content; incineration produces NOx.
Flash Point >89°C (Estimated)Combustible.[] Classified as "Organic Waste."[]
Reactivity Acid-SensitiveCRITICAL: Contact with acids (HCl, H₂SO₄) hydrolyzes the nitrile to release toxic HCN gas.[]
Incompatibility Strong OxidizersRisk of violent reaction; segregate from perchlorates/peroxides.
Mechanistic Insight: The Acid Hydrolysis Risk

Unlike simple organic solvents, nitriles possess a latent toxicity.[3] Under acidic conditions, the cyano group undergoes hydrolysis.[3] In a waste container, if cis-cyclobutane-1,2-dicarbonitrile is accidentally mixed with acidic waste (e.g., from an unrelated workup), the following reaction can occur, releasing lethal gas:



However, under anhydrous acidic conditions or thermal stress, volatile HCN can evolve before complete hydrolysis.[][3]
Disposal Decision Framework

The disposal route depends on the quantity and state of the material.[4] Use the following logic flow to determine the correct protocol.

DisposalFlow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Pure Substance Liquid Solution / Liquid StateCheck->Liquid Dissolved in Solvent SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid Organic' Solid->SolidAction LiquidAction Segregate into 'Non-Halogenated' Organic Waste Stream Liquid->LiquidAction Manifest RCRA Classification (Likely D003 if Reactive) SolidAction->Manifest CheckpH CRITICAL: Check pH Must be Neutral or Basic (pH ≥ 7) LiquidAction->CheckpH CheckpH->Manifest Final Commercial Incineration Manifest->Final

Figure 1: Decision logic for segregating and packaging nitrile waste.

Step-by-Step Disposal Protocols
Protocol A: Routine Waste (Liquid/Solid)

Applicability: Standard lab waste, mother liquors, and contaminated solids.[3]

  • Segregation (The Golden Rule):

    • Never mix with acidic waste streams (e.g., aqueous acid waste).[3]

    • Never mix with strong oxidizers (e.g., nitric acid waste).[3]

    • Use a dedicated "Non-Halogenated Organic" waste container.[]

  • pH Verification:

    • Before adding liquid waste to a carboy, spot-check the pH.[][3]

    • If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH ≥ 8.[3] This keeps the nitrile stable and prevents HCN evolution.

  • Packaging:

    • Liquids: High-density polyethylene (HDPE) or glass carboys.[]

    • Solids: Double-bag in thick polyethylene bags or place in a wide-mouth HDPE jar.

  • Labeling:

    • Label clearly: "Contains Organic Nitriles - TOXIC."[][5]

    • Add hazard sticker: "Do Not Acidify."

Protocol B: In-Lab Chemical Deactivation (Small Scale Only)

Applicability: Decontaminating glassware or destroying small (<5g) residual amounts before disposal.[] Note: This converts the toxic nitrile into a safer carboxylate salt, but the final mixture must still be treated as chemical waste.[3]

Reagents:

  • Sodium Hydroxide (NaOH) 10% solution.

  • Hydrogen Peroxide (H₂O₂) 30% (Optional, accelerates hydrolysis).[3]

Procedure:

  • Dissolve the residue in a small amount of ethanol or acetone.

  • Slowly add 10% NaOH (molar excess).

  • (Optional) Cautiously add H₂O₂ to facilitate oxidative hydrolysis to the amide/acid.

    • Caution: Exothermic reaction.[]

  • Stir for 12–24 hours.

  • Check pH (ensure basicity).

  • Dispose of the resulting mixture into the "Aqueous Basic Waste" stream.

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed as a "P" (acutely toxic) or "U" (toxic) waste by specific name.[3] However, the generator is responsible for characterization.[3]

  • Likely Waste Codes:

    • D003 (Reactivity): If the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5.

    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point <60°C).[]

  • Documentation: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest.

Emergency Response: Spills

If a spill occurs, speed is essential to prevent volatilization or contact with incompatible materials.[3]

  • Evacuate & Ventilate: Clear the immediate area.[][5] Open fume hood sashes to max.[]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[3] Use a respirator with organic vapor cartridges if outside a hood.[]

  • Containment:

    • Do not use water initially (spreads the chemical).[6]

    • Cover spill with a Dry Absorbent (Vermiculite or Sand).

    • Pro-Tip: Do not use acidic absorbents (like some clay-based neutralizers intended for bases).[]

  • Cleanup:

    • Scoop absorbed material into a sealable container.[][7]

    • Wipe the surface with a 1% NaOH solution (to neutralize traces).

    • Label container: "Hazardous Waste: Nitrile Contaminated Debris."

References
  • PubChem. (2025).[8] cis-Cyclobutane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. [Link][]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.